Product packaging for RFI-641(Cat. No.:CAS No. 197366-24-8)

RFI-641

Cat. No.: B1680575
CAS No.: 197366-24-8
M. Wt: 1683.6 g/mol
InChI Key: UNNCHYARSNZOPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RFI-641 is a small dendrimer-like compound with anti-RSV properties and is potent in vitro and in vivo activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H60N24Na2O22S6 B1680575 RFI-641 CAS No. 197366-24-8

Properties

CAS No.

197366-24-8

Molecular Formula

C58H60N24Na2O22S6

Molecular Weight

1683.6 g/mol

IUPAC Name

disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate

InChI

InChI=1S/C58H62N24O22S6.2Na/c59-45(83)23-79(24-46(60)84)105(91,92)37-9-1-5-31(17-37)67-53-73-54(68-32-6-2-10-38(18-32)106(93,94)80(25-47(61)85)26-48(62)86)76-57(75-53)71-35-13-15-41(43(21-35)109(99,100)101)42-16-14-36(22-44(42)110(102,103)104)72-58-77-55(69-33-7-3-11-39(19-33)107(95,96)81(27-49(63)87)28-50(64)88)74-56(78-58)70-34-8-4-12-40(20-34)108(97,98)82(29-51(65)89)30-52(66)90;;/h1-22H,23-30H2,(H2,59,83)(H2,60,84)(H2,61,85)(H2,62,86)(H2,63,87)(H2,64,88)(H2,65,89)(H2,66,90)(H,99,100,101)(H,102,103,104)(H3,67,68,71,73,75,76)(H3,69,70,72,74,77,78);;/q;2*+1/p-2

InChI Key

UNNCHYARSNZOPF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CC(=O)N)CC(=O)N)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)N(CC(=O)N)CC(=O)N)NC7=CC(=CC=C7)S(=O)(=O)N(CC(=O)N)CC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=CC=C8)S(=O)(=O)N(CC(=O)N)CC(=O)N.[Na+].[Na+]

Appearance

Solid powder

Other CAS No.

197366-24-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RFI 641
RFI-641
RFI641

Origin of Product

United States

Foundational & Exploratory

RFI-641: A Deep Dive into its Mechanism of Action Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The development of effective antiviral therapies is a critical unmet need. RFI-641, a potent and selective inhibitor of RSV, has demonstrated significant antiviral activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the RSV fusion (F) protein. This document synthesizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

This compound is a potent, non-peptidic, small dendrimer-like molecule that specifically targets the RSV F protein, a class I fusion glycoprotein essential for viral entry into host cells.[1][2] Its mechanism of action is centered on the inhibition of the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[3][4][5]

The RSV F protein exists in a metastable prefusion state, which, upon triggering, undergoes a dramatic and irreversible refolding into a stable postfusion conformation. This transition facilitates the merger of the viral and cellular membranes, allowing the viral genome to enter the host cell cytoplasm. This compound is believed to bind to a hydrophobic pocket within the prefusion conformation of the F protein, stabilizing it and preventing this critical conformational change.

By locking the F protein in its prefusion state, this compound effectively blocks two critical fusion events:

  • Virion-Cell Fusion: The initial entry of the virus into the host cell is inhibited.

  • Cell-Cell Fusion (Syncytium Formation): The spread of the virus to adjacent cells through the formation of multinucleated giant cells (syncytia) is also blocked.

This targeted action against the F protein confers specificity for RSV, with this compound showing little to no activity against other viruses such as influenza or parainfluenza virus.

Resistance to this compound

Studies have identified that a mutation at position 446 of the F protein, specifically a glycine to arginine substitution (G446R), can confer resistance to this compound. This highlights the specific nature of the interaction between this compound and the F protein.

Quantitative Data Summary

The antiviral potency of this compound has been quantified across various assays and RSV strains. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Antiviral Activity of this compound against RSV
Assay TypeRSV Strain/SubtypeIC50 (μg/mL)IC50 (nM)IC90 (μg/mL)Cell LineReference
ELISAAverage (A strains)0.055~32.6-Vero/HFF
ELISAAverage (B strains)0.018~10.7-Vero/HFF
ELISA90% of clinical isolates0.03~17.8-Vero/HFF
General AntiviralRSV-50-Not specified
Yield ReductionAverage (A strains)--0.22Not specified
Yield ReductionAverage (B strains)--0.12Not specified
ELISARSV A20.18~106.8-HFF
ELISARSV A20.37~219.6-Vero
ELISARSV A20.28~166.2-CV-1
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelAdministration RouteDosageEffectReference
MiceIntranasal (prophylactic)0.04 - 1.3 mg/kg0.63 to 1.53 log10 PFU/mL reduction in lung viral titers
Cotton RatsNot specifiedNot specifiedSignificant reduction in viral lung titers
African Green MonkeysIntranasal (prophylactic)1 - 10 mg/kgAt least 3.2 log10 PFU/lung reduction
African Green MonkeysIntranasal (therapeutic)Not specifiedEfficacious when administered 24h post-infection

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental assays. Detailed methodologies are provided below.

Antiviral Activity Assay (ELISA-based)

This assay quantifies the inhibition of RSV protein expression in the presence of the inhibitor.

  • Cell Lines: Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates.

  • Infection: Cells are infected with RSV at a low multiplicity of infection (MOI) of 0.004.

  • Compound Treatment: A serial dilution of this compound is added to the infected cells.

  • Incubation: The plates are incubated for 4 days to allow for viral replication and protein expression.

  • Cell Fixation and Permeabilization: The cell monolayers are fixed with a 50% methanol-50% acetone solution.

  • ELISA: An enzyme-linked immunosorbent assay is performed using a primary antibody targeting the RSV F protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A substrate is added, and the resulting colorimetric or fluorometric signal is measured to quantify the amount of viral protein.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Virus Yield Reduction Assay

This assay measures the reduction in the production of infectious viral particles.

  • Cell Culture: Confluent monolayers of a suitable cell line (e.g., HEp-2) are prepared in multi-well plates.

  • Infection and Treatment: Cells are infected with RSV in the presence of various concentrations of this compound.

  • Incubation: The infected cells are incubated for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).

  • Harvesting: The cell culture supernatant, containing progeny virions, is harvested.

  • Titration: The harvested supernatant is serially diluted and used to infect fresh cell monolayers in a plaque assay or TCID50 assay to determine the viral titer.

  • Data Analysis: The IC90, the concentration of the compound that reduces the viral yield by 90%, is determined by comparing the viral titers from treated and untreated samples.

Inhibition of Syncytium Formation Assay

This assay visually assesses the ability of this compound to block cell-to-cell fusion.

  • Cell Culture: CV-1 cells are seeded in appropriate culture vessels.

  • Infection: Cells are infected with a wild-type RSV strain (e.g., A2) at a low MOI to allow for the initial infection of individual cells.

  • Compound Addition: this compound (e.g., at a concentration of 2 µg/ml) is added at a specific time point post-infection (e.g., 8 hours) to target the secondary spread of the virus.

  • Incubation: The infected cells are incubated for a period (e.g., 72 hours) to allow for the formation of syncytia in the control group.

  • Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet or immunostaining for RSV proteins), and the formation of multinucleated giant cells (syncytia) is observed and quantified by microscopy.

R18-Labeled Virion-Cell Fusion Assay (Fluorescence Dequenching)

This assay directly measures the fusion of the viral envelope with the host cell membrane.

  • Virus Labeling: Purified RSV is labeled with octadecyl rhodamine B chloride (R18), a lipophilic fluorescent dye, at a concentration that causes self-quenching of its fluorescence.

  • Cell Preparation: A monolayer of target cells (e.g., Vero) is prepared.

  • Binding and Fusion: R18-labeled RSV is allowed to bind to the cells at 4°C (a temperature at which binding occurs but not fusion). The temperature is then shifted to 37°C to initiate fusion.

  • Compound Treatment: this compound is added at different stages of the process to determine its effect on binding and fusion.

  • Fluorescence Measurement: As the viral and cell membranes fuse, the R18 dye diffuses into the larger cell membrane, leading to a decrease in its concentration and a corresponding increase in fluorescence (dequenching). This change in fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of fluorescence dequenching are used to quantify the inhibition of fusion by this compound.

Visualizations

Diagram 1: this compound Mechanism of Action on RSV F Protein

Caption: this compound binds to the prefusion state of the RSV F protein, preventing its conformational change.

Diagram 2: Experimental Workflow for Antiviral Activity (ELISA)

Antiviral_ELISA_Workflow A Seed Vero/HFF cells in 96-well plate B Infect cells with RSV (MOI = 0.004) A->B C Add serial dilutions of this compound B->C D Incubate for 4 days C->D E Fix and permeabilize cells D->E F ELISA for RSV F protein E->F G Measure signal F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound using an ELISA-based method.

Diagram 3: Logical Flow of the R18 Fusion Assay

R18_Fusion_Assay_Logic start Start label_rsv Label RSV with R18 (Self-quenching concentration) start->label_rsv bind_virus Incubate labeled RSV with cells at 4°C (Binding, no fusion) label_rsv->bind_virus add_inhibitor Add this compound bind_virus->add_inhibitor shift_temp Shift temperature to 37°C (Initiate fusion) add_inhibitor->shift_temp measure_fluorescence Monitor fluorescence dequenching shift_temp->measure_fluorescence analyze Analyze rate and extent of fusion measure_fluorescence->analyze end End analyze->end

Caption: Logical steps in the R18 fluorescence dequenching assay to measure viral fusion.

Conclusion

This compound is a highly potent and specific inhibitor of Respiratory Syncytial Virus that acts by targeting the viral F protein. Its mechanism of inhibiting F protein-mediated membrane fusion has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data underscores its potential as an antiviral agent. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-RSV therapeutics. Further investigation into the precise binding site of this compound on the F protein could aid in the design of next-generation fusion inhibitors with improved potency and resistance profiles.

References

RFI-641: A Technical Whitepaper on a Potent RSV Fusion Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The viral fusion (F) protein represents a critical target for therapeutic intervention due to its essential role in viral entry into host cells. RFI-641 is a novel and potent small-molecule inhibitor of the RSV F protein, demonstrating significant antiviral activity in both in vitro and in vivo models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Human Respiratory Syncytial Virus (RSV), a member of the Paramyxoviridae family, is a leading cause of acute lower respiratory tract infections, such as bronchiolitis and pneumonia.[1] Despite its prevalence, therapeutic options are limited. This compound emerged from the chemical optimization of an earlier compound, CL387626, and exhibits potent and selective inhibitory activity against both RSV type A and B strains.[1] Its mechanism of action centers on the disruption of the viral fusion process, a critical step in the RSV life cycle.[1][2]

Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion

This compound specifically targets the RSV fusion (F) protein, a type I viral fusion protein responsible for mediating the fusion of the viral envelope with the host cell membrane, allowing for the entry of the viral genome into the cytoplasm.[1] The F protein undergoes a significant conformational change to facilitate this process. This compound is believed to bind to a transient, prefusion conformation of the F protein, stabilizing it and preventing the structural rearrangements necessary for membrane fusion. This inhibition effectively blocks two key events: the initial fusion of the virus to the host cell and the subsequent formation of syncytia (cell-to-cell fusion), which is a characteristic cytopathic effect of RSV infection.

Mechanism of RSV Fusion and Inhibition by this compound cluster_0 RSV Entry Pathway cluster_1 Inhibition by this compound RSV RSV Virion (with F protein) Attachment Attachment to Host Cell Receptor RSV->Attachment 1. HostCell Host Cell Membrane Attachment->HostCell ConformationalChange F Protein Conformational Change Attachment->ConformationalChange 2. Fusion Membrane Fusion ConformationalChange->Fusion 3. Entry Viral Genome Entry Fusion->Entry 4. RFI641 This compound Binding Binds to Prefusion F Protein RFI641->Binding Stabilization Stabilizes F Protein Prefusion Conformation Binding->Stabilization Block Blocks Conformational Change & Fusion Stabilization->Block Block->ConformationalChange

Figure 1: Simplified signaling pathway of RSV fusion and the inhibitory action of this compound.

Quantitative Efficacy Data

The antiviral potency of this compound has been demonstrated across a range of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Respiratory Syncytial Virus
Assay TypeRSV Strain(s)Cell LineIC50 (µg/mL)IC90 (µg/mL)Reference(s)
ELISARSV A (Lab strains & clinical isolates)Vero, HFF0.055 (average)-
ELISARSV B (Lab strains & clinical isolates)Vero, HFF0.018 (average)-
ELISARSV A2HFF0.18-
ELISARSV A2Vero0.37-
ELISARSV A2CV-10.28-
ELISAcp-52 (mutant lacking G and SH)-0.03-
Yield ReductionRSV A (clinical isolates)--0.22 (mean)
Yield ReductionRSV B (clinical isolates)--0.12 (mean)
Infectivity AssayRSV-0.0085 (50 nM)-
Table 2: In Vivo Efficacy of this compound in Animal Models of RSV Infection
Animal ModelAdministration RouteDosing RegimenChallenge StrainEfficacy EndpointResultReference(s)
Mouse (BALB/c) IntranasalProphylactic (0.04 - 1.3 mg/kg)RSV A2Viral Lung Titer (Day 5)0.63 - 1.53 log10 PFU/ml reduction
Cotton Rat IntranasalProphylactic (1 - 10 mg/kg)RSV A2Viral Lung Titer≥ 3.2 log10 PFU/lung reduction
Cotton Rat IntranasalProphylactic (10 mg/kg)RSV LongViral Lung Titer2.6 log10 reduction
African Green Monkey IntranasalProphylacticRSVNasal Viral Titer (Day 8)3.4 log10 reduction
African Green Monkey IntranasalTherapeutic (24h post-infection)RSVNasal Viral Titer (Day 5)1.66 log10 reduction
African Green Monkey InhalationProphylactic & Therapeutic (2 hours)RSVBronchoalveolar Lavage (BAL) Viral Titer0.73 - 1.34 PFU/ml reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assays

Workflow for In Vitro Antiviral Assays cluster_0 Cell Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Analysis CellCulture Culture Vero or HFF cells in 96-well plates Infection Infect cells with RSV (MOI = 0.004) CellCulture->Infection Treatment Add serial dilutions of this compound Infection->Treatment Incubation Incubate for 4 days Treatment->Incubation Fixation Fix cells with Methanol/Acetone Incubation->Fixation ELISA Perform ELISA with anti-F protein antibody Fixation->ELISA Analysis Determine IC50 values ELISA->Analysis

Figure 2: General workflow for the ELISA-based in vitro antiviral activity assay.

4.1.1 Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of viral protein, specifically the F protein, as a measure of viral replication.

  • Cell Culture: Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates and cultured to form a monolayer.

  • Infection: Cells are infected with RSV at a low multiplicity of infection (MOI) of 0.004.

  • Compound Addition: Immediately after infection, serial dilutions of this compound (typically 5 to 10 concentrations) are added to the wells.

  • Incubation: The infected and treated cells are incubated for 4 days at 37°C.

  • Cell Fixation: After incubation, the cell monolayers are fixed using a 50:50 mixture of methanol and acetone.

  • ELISA Procedure: The plates are washed, and an ELISA is performed using a primary antibody specific for the RSV F protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.

  • Data Analysis: The optical density is measured, and the 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

4.1.2 Yield Reduction Assay

This assay provides a more stringent measure of antiviral activity by quantifying the reduction in the production of new infectious virus particles.

  • Procedure: This assay follows a similar initial procedure to the ELISA. However, instead of measuring viral protein, the supernatant from the infected and treated cells is collected after the incubation period.

  • Titration: The collected supernatant is serially diluted and used to infect fresh cell monolayers in a plaque assay (see below) to determine the viral titer (in Plaque Forming Units per milliliter, PFU/mL).

  • Data Analysis: The 90% inhibitory concentration (IC90), the concentration of this compound that reduces the production of infectious virus by 90%, is then calculated.

Mechanism of Action Assays

4.2.1 Inhibition of Syncytium Formation

This assay visually assesses the ability of this compound to prevent cell-to-cell fusion.

  • Infection: CV-1 cells are infected with RSV at a low MOI.

  • Compound Addition: this compound (e.g., at a concentration of 2 µg/mL) is added at 8 hours post-infection.

  • Observation: The cells are observed microscopically for the formation of syncytia (large, multinucleated cells) compared to untreated, infected control cells.

4.2.2 Temperature Shift Assay

This assay helps to determine at which stage of viral entry (attachment or fusion) the inhibitor acts.

  • Adsorption Phase: Cells are incubated with RSV at 4°C for 1 hour in the presence or absence of this compound. At this temperature, the virus can bind to the cells, but membrane fusion does not occur.

  • Fusion Phase: The inoculum is removed, and the temperature is shifted to 37°C to allow fusion to proceed. This compound can be added at different time points relative to the temperature shift.

  • Analysis: After a 30-hour incubation, the cells are metabolically radiolabeled with [35S]methionine-cysteine. Cell extracts are then subjected to immunoprecipitation with antibodies against RSV proteins (e.g., N protein or total virion proteins). The precipitated proteins are analyzed by SDS-PAGE and autoradiography to detect viral protein synthesis, which is indicative of successful viral entry and replication.

In Vivo Efficacy Models

Workflow for In Vivo Efficacy Studies cluster_0 Animal Models cluster_1 Treatment and Challenge cluster_2 Evaluation Mouse BALB/c Mice Dosing Administer this compound (Intranasal or Inhalation) Prophylactic or Therapeutic Mouse->Dosing CottonRat Cotton Rats CottonRat->Dosing Monkey African Green Monkeys Monkey->Dosing Challenge Intranasal Challenge with RSV Dosing->Challenge Sampling Collect Lung Tissue, Nasal Washes, or BAL Fluid Challenge->Sampling PlaqueAssay Determine Viral Titers by Plaque Assay Sampling->PlaqueAssay Analysis Compare Viral Loads to Placebo Group PlaqueAssay->Analysis

Figure 3: General workflow for evaluating the in vivo efficacy of this compound in animal models.

4.3.1 Mouse Model

  • Animals: BALB/c mice are commonly used.

  • Anesthesia and Dosing: Mice are anesthetized, and this compound is administered intranasally.

  • Viral Challenge: Two hours after dosing, mice are again anesthetized and challenged intranasally with a solution of RSV (e.g., 40 µL of 5 x 10^7 PFU/mL).

  • Endpoint: At 5 days post-infection, mice are euthanized, and the lungs are aseptically removed.

  • Viral Titer Determination: The lungs are homogenized, and the viral titer is determined by plaque assay.

4.3.2 Cotton Rat Model

  • Animals: The cotton rat (Sigmodon hispidus) is a highly permissive model for RSV infection.

  • Dosing and Challenge: The protocol is similar to the mouse model, with intranasal administration of this compound followed by intranasal RSV challenge.

  • Endpoint and Analysis: Lungs are harvested at a predetermined time post-infection (e.g., day 4 or 5), and viral titers are quantified by plaque assay.

4.3.3 African Green Monkey Model

  • Animals: African green monkeys provide a model that more closely mimics human infection.

  • Dosing and Challenge: this compound can be administered intranasally or via inhalation. This is followed by an intranasal or intratracheal challenge with RSV.

  • Sampling: Nasal washes, throat swabs, and bronchoalveolar lavage (BAL) fluid are collected at various time points post-infection.

  • Analysis: Viral titers in the collected samples are determined by plaque assay to assess the reduction in viral load in both the upper and lower respiratory tracts.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, half-life, and clearance for this compound are not extensively published in the reviewed literature, studies have indicated that its potent in vivo activity, particularly via intranasal and inhalation routes, suggests sufficient local concentrations are achieved in the respiratory tract to exert its antiviral effect. Further studies would be required to fully characterize the pharmacokinetic profile of this compound.

Resistance

Viruses with a G446R mutation in the F protein have been shown to be resistant to this compound. The emergence of resistance is a critical consideration in the development of any antiviral therapeutic and highlights the importance of monitoring for resistant strains.

Conclusion

This compound is a potent and selective inhibitor of the RSV F protein, demonstrating significant promise as an anti-RSV agent. Its ability to block the crucial step of viral fusion translates to robust antiviral activity in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this compound and other RSV fusion inhibitors. Future work should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties to optimize its clinical potential.

References

Understanding the Antiviral Activity of RFI-641: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of RFI-641, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). The document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core concepts.

Core Concepts: Mechanism of Action

This compound is a novel antiviral agent that demonstrates potent activity against both A and B strains of Respiratory Syncytial Virus.[1][2] Its mechanism of action is the inhibition of viral entry into the host cell by targeting the RSV fusion (F) protein.[1][2] The F protein is a class I viral fusion glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral genome delivery and the initiation of infection. This compound specifically blocks the conformational changes in the F protein that are necessary for this fusion process to occur.[3] This inhibition prevents two key events:

  • Virus-cell fusion: The initial entry of the virus into the host cell is blocked.

  • Cell-cell fusion (Syncytium formation): The spread of the virus to adjacent cells through the formation of multinucleated giant cells (syncytia) is also inhibited.

The high specificity of this compound for the RSV F protein results in a large therapeutic window, indicating that its antiviral activity is not due to general cytotoxic effects on normal cells.

Quantitative Data Summary

The antiviral potency and safety profile of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus
Assay Type RSV Strain Cell Line IC50 (μg/mL) Reference
ELISAA (Lab Strains & Clinical Isolates)Vero0.055 (average)
ELISAB (Lab Strains & Clinical Isolates)Vero0.018 (average)
Yield ReductionA (Clinical Isolates)Vero0.22 (IC90, mean)
Yield ReductionB (Clinical Isolates)Vero0.12 (IC90, mean)

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Table 2: Cytotoxicity and Therapeutic Index of this compound
Cell Line LC50 (μg/mL) Therapeutic Index Reference
Vero>75>417 to >2,500
HFF>75Not specified

LC50: 50% lethal concentration; HFF: Human Foreskin Fibroblast.

Table 3: In Vivo Efficacy of this compound
Animal Model Administration Route Dosing Regimen Outcome Reference
MiceIntranasalProphylacticSignificant reduction in viral lung titers
Cotton RatsIntranasalProphylacticEfficacious
African Green MonkeysIntranasalProphylactic and TherapeuticEfficacious

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

Antiviral Activity and Cytotoxicity Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit RSV replication by measuring the reduction in viral protein expression in infected cells.

Materials:

  • Vero or HEp-2 cells

  • RSV (Strain of interest)

  • This compound (solubilized)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • Fixation solution (e.g., 80% acetone in PBS)

  • Primary antibody (anti-RSV F protein monoclonal antibody)

  • Secondary antibody (HRP-conjugated anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 1N H2SO4)

  • Plate reader

Procedure:

  • Seed Vero or HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

  • Infect the cell monolayers with RSV at a low multiplicity of infection (MOI) of approximately 0.01 to 0.1.

  • Immediately after infection, add the this compound dilutions to the respective wells. Include virus-only (no drug) and cell-only (no virus, no drug) controls.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator, until cytopathic effect (CPE) is visible in the virus control wells.

  • Aspirate the medium and fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).

  • Add the primary antibody diluted in blocking buffer (e.g., 5% non-fat milk in PBST) and incubate for 1-2 hours at 37°C.

  • Wash the plates three times with PBST.

  • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

  • Wash the plates five times with PBST.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

For Cytotoxicity:

  • Follow the same procedure as above but without the virus infection step.

  • After the incubation period, use a cell viability assay (e.g., MTS or MTT assay) to determine the concentration of this compound that reduces cell viability by 50% (LC50).

Syncytium Formation Inhibition Assay

This assay visually assesses the ability of this compound to inhibit the formation of syncytia in RSV-infected cell monolayers.

Materials:

  • HEp-2 or a similar susceptible cell line

  • RSV

  • This compound

  • 6- or 12-well cell culture plates

  • Cell culture medium

  • Staining solution (e.g., Giemsa or crystal violet)

  • Microscope

Procedure:

  • Seed HEp-2 cells in multi-well plates to achieve a confluent monolayer.

  • Infect the cells with RSV at a low MOI to allow for the formation of distinct syncytia.

  • After a 1-2 hour adsorption period, remove the viral inoculum and add fresh medium containing different concentrations of this compound.

  • Incubate the plates for 48-72 hours at 37°C.

  • Aspirate the medium and fix the cells with methanol for 10 minutes.

  • Stain the cells with Giemsa or crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Observe the formation of syncytia under a microscope and compare the drug-treated wells to the virus control wells.

  • The minimal inhibitory concentration can be determined as the lowest concentration of this compound that completely inhibits syncytium formation.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits RSV entry and fusion.

RFI641_Mechanism cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by this compound Virion RSV F_protein_pre F Protein (pre-fusion) Receptor Host Cell Receptor F_protein_pre->Receptor 1. Attachment F_protein_bound F Protein + this compound (Stabilized pre-fusion state) F_protein_post F Protein (post-fusion) F_protein_pre->F_protein_post 2. Conformational Change (Fusion Triggered) Host_Cell Host Cell Membrane Receptor->F_protein_pre RFI641 This compound RFI641->F_protein_pre No_Fusion No Viral Entry F_protein_bound->No_Fusion Conformational Change Blocked Fusion Viral Entry F_protein_post->Fusion 3. Membrane Fusion

Caption: this compound binds to the RSV F protein, preventing the conformational change required for fusion.

Experimental Workflow for Antiviral Activity Assay

This diagram outlines the key steps in the ELISA-based antiviral activity assay.

Antiviral_Assay_Workflow start Start seed_cells Seed Host Cells in 96-well plate start->seed_cells infect_cells Infect Cells with RSV seed_cells->infect_cells add_compound Add Serial Dilutions of this compound infect_cells->add_compound incubate Incubate for 3-5 days add_compound->incubate fix_cells Fix and Permeabilize Cells incubate->fix_cells primary_ab Add Primary Antibody (anti-RSV) fix_cells->primary_ab secondary_ab Add HRP-conjugated Secondary Antibody primary_ab->secondary_ab add_substrate Add TMB Substrate secondary_ab->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for determining the in vitro antiviral activity of this compound using an ELISA-based assay.

Clinical Development Status

This compound was developed by Wyeth and showed promising preclinical and in vivo activity as an RSV fusion inhibitor. It was considered a clinical candidate in the early 2000s. However, the development of this compound was subsequently halted, and it did not progress to late-stage clinical trials. The landscape of RSV therapeutics has continued to evolve, with other small molecule inhibitors and monoclonal antibodies being investigated. Notably, many RSV fusion inhibitors that entered clinical trials have been discontinued for various reasons. The development of successor compounds and alternative strategies for targeting RSV remains an active area of research.

References

RFI-641: A Novel Respiratory Syncytial Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of RFI-641, a novel and potent inhibitor of the respiratory syncytial virus (RSV). This compound demonstrates significant antiviral activity against both type A and B strains of RSV by targeting the viral fusion (F) protein, thereby preventing viral entry into host cells and subsequent cell-to-cell spread. This guide details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound is a small-molecule inhibitor that specifically targets the RSV F protein, a critical component for viral entry and the formation of syncytia (the fusion of infected cells with neighboring uninfected cells).[1][2][3] Its mechanism of action involves a dual blockade of the fusion process:

  • Inhibition of Virus-Cell Fusion: this compound binds to the F protein on the viral surface, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[2] This action effectively blocks the initial entry of the virus into the cell.

  • Inhibition of Cell-Cell Fusion (Syncytium Formation): By also acting on the F protein expressed on the surface of infected cells, this compound prevents the fusion of these cells with adjacent healthy cells, a key feature of RSV pathology and a mechanism for viral propagation within the respiratory epithelium.[1]

The specificity of this compound for the RSV F protein contributes to its large therapeutic window, with minimal cytotoxicity observed in host cells.

Quantitative In Vitro Efficacy

The antiviral activity of this compound has been evaluated against various laboratory strains and clinical isolates of RSV A and B. The 50% inhibitory concentrations (IC50) were determined using an enzyme-linked immunosorbent assay (ELISA) to measure the amount of RSV F protein.

RSV Strain/Isolate Virus Type Cell Line Average IC50 (µg/mL)
Laboratory Strains & Clinical IsolatesAVero, HFF0.055
Laboratory Strains & Clinical IsolatesBVero, HFF0.018
90% of Clinical IsolatesA and BNot Specified0.03

Data sourced from Chapman et al., 2002.

The 50% lethal concentration (LC50) for this compound in Vero and Human Foreskin Fibroblast (HFF) cells was found to be greater than 75 µg/mL, indicating a high therapeutic index of over 400-fold.

Quantitative In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in several animal models through prophylactic and therapeutic administration.

Prophylactic Efficacy in Mice:

Dose (mg/kg) Route Time of Administration Log10 PFU/mL Reduction in Lung Titer (vs. Control)
0.04 - 1.3Intranasal2 hours pre-infection0.63 - 1.53
1 - 10Intranasal2 hours pre-infection≥ 3.2
10Intranasal2 hours pre-infection2.6

Data sourced from Chapman et al., 2002.

Therapeutic Efficacy in African Green Monkeys:

Sample Type Log10 PFU/mL Reduction in Viral Titer (vs. Control)
Nasal Samples0.57 - 1.66
Throat Samples0.33 - 1.84

This compound administered intranasally daily, initiated 24 hours post-infection. Data sourced from Chapman et al., 2002.

Experimental Protocols

This protocol is used to determine the concentration of this compound that inhibits 50% of viral activity (IC50) and the concentration that is lethal to 50% of host cells (LC50).

G cluster_prep Cell Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_detection Detection and Analysis cell_seeding Seed Vero or HFF cells in 96-well plates infection Infect cells with RSV (MOI = 0.004) cell_seeding->infection treatment Add serial dilutions of this compound infection->treatment incubation Incubate for 4 days treatment->incubation fixation Fix cells with 50% methanol-50% acetone incubation->fixation elisa Perform ELISA with anti-F protein antibody fixation->elisa analysis Determine IC50 and LC50 values elisa->analysis

Caption: Workflow for In Vitro Antiviral and Cytotoxicity Assays.

Detailed Steps:

  • Cell Seeding: Vero or HFF cells are seeded in 96-well plates.

  • Infection: Cells are infected with RSV at a multiplicity of infection (MOI) of 0.004.

  • Treatment: Various concentrations of this compound are added to the infected cells.

  • Incubation: The plates are incubated for 4 days to allow for viral replication.

  • Cell Fixation: Cells are fixed using a solution of 50% methanol and 50% acetone.

  • ELISA: An ELISA is performed using an antibody specific to the RSV F protein to quantify the amount of viral protein.

  • Data Analysis: The IC50 and LC50 values are calculated from the dose-response curves.

This assay visually assesses the ability of this compound to prevent the formation of syncytia.

G cluster_infection Infection cluster_treatment Treatment cluster_observation Observation infect_cells Infect CV-1 cells with wild-type RSV A2 at low MOI add_inhibitor Add this compound (2 µg/ml) at 8 hours post-infection infect_cells->add_inhibitor observe_syncytia Observe for syncytium formation add_inhibitor->observe_syncytia

Caption: Workflow for Inhibition of Syncytium Formation Assay.

Detailed Steps:

  • Infection: CV-1 cells are infected with a low multiplicity of wild-type RSV strain A2.

  • Treatment: this compound (at a concentration of 2 µg/ml) is added to the cell culture 8 hours after infection.

  • Observation: The cells are monitored microscopically for the formation of syncytia compared to untreated control cells.

This protocol describes the general workflow for evaluating the prophylactic and therapeutic efficacy of this compound in animal models such as mice, cotton rats, and African green monkeys.

G cluster_prep Animal Preparation cluster_treatment Treatment and Challenge cluster_evaluation Evaluation anesthetize Anesthetize animals (e.g., ketamine/xylazine for mice) administer_drug Administer this compound intranasally (prophylactic or therapeutic) anesthetize->administer_drug challenge Challenge with RSV administer_drug->challenge collect_samples Collect lung, nasal, or throat samples at specified time points challenge->collect_samples quantify_virus Quantify viral titers (e.g., plaque assay) collect_samples->quantify_virus analyze_data Compare viral loads between treated and control groups quantify_virus->analyze_data

Caption: General Workflow for In Vivo Efficacy Studies.

Detailed Steps:

  • Animal Anesthesia: Animals are anesthetized to facilitate intranasal administration and viral challenge. For mice, a solution of ketamine HCl and xylazine is used.

  • Drug Administration: this compound is administered intranasally. For prophylactic studies, this is done prior to viral challenge (e.g., 2 hours before). For therapeutic studies, administration begins after infection has been established (e.g., 24 hours post-infection).

  • Viral Challenge: Animals are infected with a predetermined dose of RSV.

  • Sample Collection: At various time points post-infection, samples such as lung tissue, nasal washes, or throat swabs are collected.

  • Viral Titer Quantification: Viral loads in the collected samples are determined, typically by a viral plaque assay.

  • Data Analysis: The viral titers from the this compound-treated groups are compared to those of the placebo-treated control groups to determine the reduction in viral replication.

Signaling Pathway of RSV Entry and Inhibition by this compound

The entry of RSV into a host cell is a multi-step process mediated by the viral G and F proteins. This compound intervenes at the critical fusion step.

G cluster_virus Respiratory Syncytial Virus (RSV) cluster_cell Host Cell cluster_inhibition Inhibition RSV RSV Virion G_protein G Protein (Attachment) RSV->G_protein F_protein F Protein (Fusion) RSV->F_protein Receptor Host Cell Receptor G_protein->Receptor binds Host_Cell Host Cell Membrane F_protein->Host_Cell mediates fusion Host_Cell->Receptor Entry 3. Viral Entry Host_Cell->Entry results in Receptor->F_protein RFI641 This compound RFI641->F_protein binds and inhibits Attachment 1. Attachment Fusion 2. Fusion Inhibition_Point Inhibition

Caption: RSV Entry Pathway and Site of this compound Inhibition.

References

RFI-641: A Technical Guide to a Potent Respiratory Syncytial Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The significant global health burden of RSV has driven extensive research into effective antiviral therapies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of RFI-641, a novel and potent small-molecule inhibitor of RSV. This compound emerged from the chemical optimization of an earlier compound, CL387626, and demonstrated significant promise in preclinical studies due to its potent anti-RSV activity in both in vitro and in vivo models.[1] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization, offering valuable insights for researchers in the field of antiviral drug development.

Discovery and Development

This compound was developed through a focused chemical optimization program aimed at improving the potency and pharmaceutical properties of a series of biphenyl triazine anionic compounds.[3] The parent compound, CL387626, had shown promise as an RSV fusion inhibitor, and subsequent structure-activity relationship (SAR) studies led to the design and synthesis of this compound.[1] Preclinical evaluation revealed that this compound is a potent inhibitor of both RSV type A and type B strains. Further in vivo studies in mice, cotton rats, and African green monkeys demonstrated its efficacy when administered prophylactically and therapeutically. Despite its promising preclinical profile, the clinical development of this compound was reportedly discontinued due to disadvantageous pharmaceutical properties.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

The primary mechanism of action of this compound is the inhibition of the Respiratory Syncytial Virus fusion (F) protein. The F protein is a critical viral surface glycoprotein that mediates the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and the formation of syncytia (the fusion of infected cells into large, multinucleated cells). This compound specifically targets the F protein, thereby blocking these fusion events. This targeted inhibition prevents the virus from entering host cells and spreading to neighboring cells, effectively halting the progression of the infection.

RSV Respiratory Syncytial Virus F_Protein Viral F Protein RSV->F_Protein expresses HostCell Host Cell F_Protein->HostCell mediates attachment and fusion with Binding Binding to F Protein F_Protein->Binding RFI641 This compound RFI641->Binding Fusion Membrane Fusion & Syncytia Formation Binding->Fusion inhibits ViralEntry Viral Entry & Infection Fusion->ViralEntry leads to G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diaminobiphenyl Diaminobiphenyl MicrowaveCoupling Microwave-assisted Coupling Diaminobiphenyl->MicrowaveCoupling Chlorotriazine Chlorotriazine (2 equivalents) Chlorotriazine->MicrowaveCoupling RFI641 This compound MicrowaveCoupling->RFI641 cluster_virus_prep Virus Preparation cluster_cell_prep Cell Preparation cluster_assay Fusion Assay RSV RSV Stock Labeling Label RSV with R18 RSV->Labeling R18 Octadecyl Rhodamine R18 R18->Labeling LabeledRSV R18-Labeled RSV (Fluorescence Quenched) Labeling->LabeledRSV AddVirus Add R18-Labeled RSV LabeledRSV->AddVirus Cells Host Cells Plating Plate cells in 96-well plate Cells->Plating IncubateCells Incubate cells Plating->IncubateCells AddCompound Add this compound (or control) IncubateCells->AddCompound AddCompound->AddVirus IncubateAssay Incubate to allow fusion AddVirus->IncubateAssay Measure Measure Fluorescence (De-quenching) IncubateAssay->Measure

References

RFI-641 Target Specificity for RSV F Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The RSV fusion (F) protein is a critical component of the viral entry machinery, mediating the fusion of the viral envelope with the host cell membrane. This makes the F protein a prime target for antiviral drug development. RFI-641 is a potent and selective non-peptidic small molecule inhibitor of RSV that specifically targets the F protein, preventing viral entry and subsequent infection. This technical guide provides a comprehensive overview of the target specificity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of F Protein-Mediated Fusion

This compound exerts its antiviral activity by directly interacting with the RSV F protein. This interaction blocks the conformational changes in the F protein that are necessary for membrane fusion.[1][2] By inhibiting the fusion process, this compound effectively neutralizes the virus at an early stage of infection, preventing the viral genome from entering the host cell.[1] This mechanism of action is twofold:

  • Inhibition of Virus-Cell Fusion: this compound prevents the initial fusion of the viral envelope with the host cell plasma membrane.[3]

  • Inhibition of Syncytium Formation: It also blocks cell-to-cell fusion, which leads to the formation of syncytia, a characteristic cytopathic effect of RSV infection.[3]

The direct interaction with the F protein confers a high degree of specificity to this compound for RSV.

cluster_virus RSV Virion cluster_host Host Cell Viral Envelope Viral Envelope F Protein (pre-fusion) F Protein (pre-fusion) Viral Envelope->F Protein (pre-fusion) Host Cell Membrane Host Cell Membrane F Protein (pre-fusion)->Host Cell Membrane Attachment F Protein (inactive) F Protein (Fusion Incompetent) Viral Genome Viral Genome Replication Replication This compound This compound This compound->F Protein (pre-fusion) Start Start Cell Seeding Seed Vero or HEp-2 cells in 96-well plates Start->Cell Seeding Incubation1 Incubate 24h at 37°C Cell Seeding->Incubation1 Infection Infect cell monolayers with virus-compound mixture Incubation1->Infection Compound Dilution Prepare serial dilutions of this compound Virus-Compound Incubation Incubate RSV with This compound dilutions Compound Dilution->Virus-Compound Incubation Virus Preparation Prepare RSV stock at known titer Virus Preparation->Virus-Compound Incubation Virus-Compound Incubation->Infection Incubation2 Incubate for 2h at 37°C Infection->Incubation2 Overlay Add semi-solid overlay (e.g., methylcellulose) Incubation2->Overlay Incubation3 Incubate for 4-5 days at 37°C Overlay->Incubation3 Fixation & Staining Fix cells and stain with crystal violet or immunostain for F protein Incubation3->Fixation & Staining Plaque Counting Count plaques and calculate IC50 Fixation & Staining->Plaque Counting End End Plaque Counting->End Start Start Virus Labeling Label purified RSV with octadecyl rhodamine R18 (R18) at a self-quenching concentration Start->Virus Labeling Remove Free Dye Remove unincorporated R18 by gel filtration Virus Labeling->Remove Free Dye Fusion Induction Mix labeled virus with target cells and incubate at 37°C to induce fusion Remove Free Dye->Fusion Induction Cell Preparation Prepare target cells (e.g., Vero cells) Cell Preparation->Fusion Induction Compound Incubation Pre-incubate target cells or labeled virus with this compound Compound Incubation->Fusion Induction Fluorescence Measurement Measure the increase in R18 fluorescence (de-quenching) over time using a fluorometer Fusion Induction->Fluorescence Measurement Data Analysis Calculate the percentage of fusion inhibition by this compound Fluorescence Measurement->Data Analysis End End Data Analysis->End

References

RFI-641: A Technical Overview of a Potent Respiratory Syncytial Virus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RFI-641 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and young children.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key biophysical and pharmacological properties of this compound. Detailed summaries of its in vitro and in vivo activities are presented, along with descriptions of the experimental methodologies used for its characterization. Visual diagrams are included to illustrate its mechanism of action and relevant experimental workflows.

Chemical Structure and Properties

This compound, chemically known as 4,4''-bis-{4,6-bis-[3-(bis-carbamoylmethyl-sulfamoyl)-phenylamino]-(1,3,5)triazin-2-ylamino}-biphenyl-2,2''-disulfonic acid, is a dendrimer-like molecule with a molecular mass of 1684 Da.[3][4] It belongs to a class of biphenyl triazine anionic compounds.[5] The synthesis of this compound involves a key step of coupling a diaminobiphenyl intermediate with two equivalents of a chlorotriazine derivative under microwave conditions.

PropertyValueReference
Chemical Name 4,4''-bis-{4,6-bis-[3-(bis-carbamoylmethyl-sulfamoyl)-phenylamino]-(1,3,5)triazin-2-ylamino}-biphenyl-2,2''-disulfonic acid
Molecular Formula C58H60N24Na2O18S6
Molecular Mass 1684 Da
Description Small dendrimer-like compound, biphenyl triazine

Mechanism of Action: Targeting Viral Fusion

This compound exerts its antiviral activity by directly targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein, a critical component for viral entry into host cells. This interaction inhibits the F protein's function, thereby blocking two crucial early events in the viral life cycle: the binding of the virus to the host cell and the subsequent fusion of the viral envelope with the cell membrane. By preventing these steps, this compound effectively neutralizes the virus before it can deliver its genetic material into the host cell and initiate replication. This specific interaction with the viral F protein is a key characteristic of its mechanism.

Mechanism of Action of this compound cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell RSV RSV Particle Host_Cell Host Cell Membrane RSV->Host_Cell Viral Entry F_Protein Fusion (F) Protein F_Protein->Host_Cell Binding & Fusion Blocked G_Protein Attachment (G) Protein Receptor Host Cell Receptor RFI641 This compound RFI641->F_Protein Binds to

This compound targets the RSV F protein to block viral entry.

In Vitro and In Vivo Activity

This compound demonstrates potent and selective inhibitory activity against both RSV type A and B strains in vitro. It effectively prevents the formation of syncytia, a characteristic cytopathic effect of RSV infection in cell culture. The compound exhibits a significant therapeutic window, with high efficacy against the virus and low cytotoxicity to host cells. In vivo studies in animal models, including mice, cotton rats, and African green monkeys, have shown that intranasal administration of this compound is efficacious in reducing viral replication.

ParameterValueSpecies/Cell LineReference
IC50 (RSV Growth) 50 nMVero and HFF cells
Average IC50 (RSV A strains) 0.055 µg/mlVero and HFF cells
Average IC50 (RSV B strains) 0.018 µg/mlVero and HFF cells
LC50 (Cytotoxicity) >75 µg/mlVero and HFF cells
Therapeutic Index >417-fold to >2,500-fold-
In Vivo Efficacy (Prophylactic) Doses as low as 0.04 mg/kg (intranasal)Mice
In Vivo Efficacy (Therapeutic) Efficacious 24h post-infectionAfrican green monkeys

Experimental Methodologies

Antiviral Activity and Cytotoxicity Assays

The antiviral potency of this compound is typically determined using an enzyme-linked immunosorbent assay (ELISA).

Antiviral Activity (ELISA) and Cytotoxicity Workflow A Seed Vero or HFF cells in 96-well plates B Infect cells with RSV (MOI ~0.004) A->B J For cytotoxicity, treat uninfected cells with this compound A->J C Add serial dilutions of this compound B->C D Incubate for 4 days C->D E Fix and permeabilize cells D->E K Perform MTS assay to measure cell viability D->K F Add anti-RSV F protein antibody E->F G Add secondary antibody and substrate F->G H Measure absorbance to quantify viral protein G->H I Calculate IC50 H->I J->D L Calculate LC50 K->L

Workflow for determining antiviral activity and cytotoxicity.

Protocol:

  • Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates.

  • The cells are then infected with RSV at a low multiplicity of infection (MOI).

  • Immediately following infection, serial dilutions of this compound are added to the wells.

  • The plates are incubated for 4 days to allow for viral replication.

  • After incubation, the cells are fixed and permeabilized.

  • An ELISA is performed using a primary antibody specific for the RSV F protein, followed by a secondary enzyme-linked antibody and a colorimetric substrate to quantify the amount of viral protein.

  • The 50% inhibitory concentration (IC50) is then calculated.

  • For cytotoxicity, a similar protocol is followed with uninfected cells, and cell viability is measured using a standard method like the MTS assay to determine the 50% lethal concentration (LC50).

Virus-Cell Fusion Assay

To specifically investigate the effect of this compound on the fusion process, a lipid-mixing assay employing the fluorescent probe octadecyl rhodamine B chloride (R18) is utilized.

Protocol:

  • RSV is labeled with a high concentration of R18, which leads to self-quenching of its fluorescence.

  • The R18-labeled virus is then incubated with target cells (e.g., Vero cells) in the presence or absence of this compound.

  • If fusion occurs, the R18 probe dilutes into the host cell membrane, leading to a relief of self-quenching and an increase in fluorescence.

  • The fluorescence intensity is monitored over time to determine the rate and extent of fusion. Inhibition of the fluorescence increase in the presence of this compound indicates a blockage of the fusion event.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the RSV F protein, and as such, it does not directly modulate host cell signaling pathways to exert its primary antiviral effect. Its activity is concentrated on the extracellular interaction between the virus and the host cell.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RSV with a clear mechanism of action targeting the viral fusion protein. Its demonstrated efficacy in both in vitro and in vivo models highlights its potential as an antiviral therapeutic. The detailed experimental protocols and compiled data presented in this guide provide a valuable resource for researchers in the field of virology and antiviral drug development. Although it was considered a clinical candidate, further development of this compound was not pursued. Nevertheless, it remains an important tool compound for studying RSV entry and a foundational molecule for the development of next-generation RSV fusion inhibitors.

References

In Vitro Characterization of RFI-641: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of RFI-641, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the compound's mechanism of action and experimental workflows.

Core Efficacy and Potency of this compound

This compound has demonstrated significant antiviral activity against both type A and B strains of RSV.[1][2][3] Its potency is highlighted by low nanomolar to low microgram per milliliter concentrations required for viral inhibition. The compound's mechanism of action is targeted, specifically inhibiting viral entry into host cells.[4][5]

Antiviral Activity

The inhibitory effects of this compound have been quantified using various in vitro assays, with the following tables summarizing the key findings.

Assay Type RSV Strain Cell Line IC50 (μg/mL) Reference
ELISAA (Lab Strains & Clinical Isolates)Vero or HFF0.055 (average)
ELISAB (Lab Strains & Clinical Isolates)Vero or HFF0.018 (average)
ELISAA2HFF0.18
ELISAA2Vero0.37
ELISAA2CV-10.28
Assay Type RSV Strain IC90 (μg/mL) Reference
Yield ReductionA (Clinical Isolates)0.22 (mean)
Yield ReductionB (Clinical Isolates)0.12 (mean)
Specificity and Cytotoxicity

This compound exhibits a high degree of specificity for RSV with minimal activity against other viruses and low cytotoxicity, indicating a favorable therapeutic window.

Virus IC50 (μg/mL) Reference
Influenza A and B>10
Human Parainfluenza Virus 3 (hPIV3)>10
Human Cytomegalovirus (hCMV)4.3 to 13
Herpes Simplex Virus (HSV)4.3 to 13
Cell Line LC50 (μg/mL) Reference
Vero>75
HFF>75

Mechanism of Action: Inhibition of Viral Fusion

This compound's primary mechanism of action is the inhibition of the RSV fusion (F) protein. This action prevents two critical early steps in the viral life cycle: the fusion of the viral envelope with the host cell membrane and the subsequent formation of syncytia (the fusion of infected cells with neighboring healthy cells).

cluster_0 RSV Entry into Host Cell cluster_1 This compound Inhibition RSV Respiratory Syncytial Virus (RSV) Attachment Attachment (G protein) RSV->Attachment HostCell Host Cell Attachment->HostCell Fusion Fusion (F protein) Attachment->Fusion Entry Viral Entry Fusion->Entry BlockFusion Inhibition of F protein Fusion->BlockFusion BlockSyncytia Inhibition of Syncytia Formation Entry->BlockSyncytia RFI641 This compound RFI641->BlockFusion RFI641->BlockSyncytia

Caption: Mechanism of this compound action against RSV entry.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below.

Antiviral Activity and Cytotoxicity Assays (ELISA-based)

This assay quantifies the amount of RSV protein to determine the inhibitory concentration of this compound.

start Start prep_cells Prepare Vero or HFF cells in 96-well plates start->prep_cells infect_cells Infect cells with RSV (MOI = 0.004) prep_cells->infect_cells add_compound Add serial dilutions of this compound infect_cells->add_compound incubate Incubate for 4 days add_compound->incubate fix_cells Fix cells with 50% methanol-50% acetone incubate->fix_cells wash_cells Wash cells with buffer fix_cells->wash_cells add_antibody Add primary antibody against RSV F protein wash_cells->add_antibody add_secondary Add enzyme-linked secondary antibody add_antibody->add_secondary develop Add substrate and measure absorbance add_secondary->develop analyze Calculate IC50 values develop->analyze end End analyze->end

Caption: Workflow for the ELISA-based antiviral assay.

Protocol:

  • Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates.

  • Cells are infected with RSV at a Multiplicity of Infection (MOI) of 0.004.

  • Immediately following infection, various concentrations of this compound (typically 5 to 10 concentrations) are added to the wells.

  • The infected cells are incubated for 4 days.

  • After incubation, the cells are fixed using a solution of 50% methanol and 50% acetone.

  • The fixed cells are washed, and an antibody specific to the RSV F protein is added.

  • An enzyme-linked secondary antibody is then added, followed by a substrate to produce a colorimetric reaction.

  • The absorbance is measured to quantify the amount of viral protein, and the 50% inhibitory concentration (IC50) is calculated.

  • For cytotoxicity, a similar protocol is followed, but without viral infection, and cell viability is measured using an MTS assay.

Yield Reduction Assay

This assay directly measures the production of new infectious virus particles.

start Start infect_cells Infect Vero cells with RSV (MOI = 0.3) in the presence of this compound start->infect_cells adsorb Allow virus adsorption for 90 minutes infect_cells->adsorb remove_inoculum Remove inoculum adsorb->remove_inoculum add_media Add fresh medium containing this compound remove_inoculum->add_media incubate Incubate for a single replication cycle add_media->incubate harvest Harvest supernatant incubate->harvest titer Determine viral titer by plaque assay harvest->titer analyze Calculate IC90 values titer->analyze end End analyze->end

Caption: Workflow for the viral yield reduction assay.

Protocol:

  • Vero cells are infected with RSV (e.g., MOI of 0.3) in the presence of varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.3, 1.0, or 3.0 μg/ml).

  • The virus is allowed to adsorb for 90 minutes at room temperature.

  • The inoculum is then removed and replaced with fresh medium containing the corresponding concentration of this compound.

  • After a single round of viral replication, the supernatant is collected.

  • The amount of infectious virus in the supernatant is quantified using a plaque assay to determine the viral titer.

  • The concentration of this compound that reduces the viral yield by 90% (IC90) is then calculated.

Inhibition of Syncytium Formation

This assay visually assesses the ability of this compound to prevent cell-to-cell fusion.

Protocol:

  • CV-1 cells are infected with a low multiplicity of RSV.

  • At 8 hours post-infection, this compound (e.g., 2 μg/ml) is added to the cell culture.

  • The cells are observed microscopically for the formation of syncytia (large, multinucleated cells).

  • The presence or absence of syncytia in treated versus untreated infected cells indicates the inhibitory activity of the compound on cell-to-cell fusion.

Conclusion

The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of RSV. Its mechanism of action, targeting the viral F protein to block fusion, is well-defined. The compound demonstrates significant efficacy against a broad range of RSV strains with a favorable safety profile in cell culture models. These findings underscore the potential of this compound as an anti-RSV therapeutic agent.

References

RFI-641: A Potent Inhibitor of Respiratory Syncytial Virus A and B Strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] RFI-641, a small dendrimer-like compound, has emerged as a potent and selective inhibitor of both RSV A and B strains.[1][2][3] This technical guide provides a comprehensive overview of the antiviral activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The information is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to combat RSV.

Mechanism of Action: Targeting Viral Fusion

This compound exerts its antiviral effect by inhibiting the entry of RSV into host cells.[4] The compound specifically targets the viral fusion (F) protein, a critical component of the viral envelope responsible for mediating the fusion of the viral and cellular membranes. By binding to the F protein, this compound blocks the conformational changes necessary for membrane fusion, thereby preventing viral entry and subsequent replication. This mechanism effectively halts the infection at an early stage. Furthermore, this compound has been shown to inhibit syncytium formation, the fusion of infected cells with neighboring uninfected cells, which is another F protein-mediated process that contributes to viral spread and pathogenesis.

cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibitor Inhibition RSV RSV Host_Cell Host Cell RSV->Host_Cell Attachment F_protein F Protein F_protein->Host_Cell Viral Entry Receptor Host Cell Receptor F_protein->Receptor Binding Host_Cell->F_protein Fusion RFI641 This compound RFI641->F_protein Inhibits

Figure 1. Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent antiviral activity against a broad range of RSV A and B laboratory strains and clinical isolates. The tables below summarize the 50% inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90) of this compound against various RSV strains.

Table 1: In Vitro Inhibitory Activity of this compound against RSV A Strains

RSV A StrainCell LineIC50 (µg/mL)IC90 (µg/mL)
Laboratory StrainsVero or HFF0.055 (average)0.22 (mean)
Clinical IsolatesVero or HFF0.055 (average)0.22 (mean)
A2HFF0.18Not Reported
A2Vero0.37Not Reported
A2CV-10.28Not Reported

Data sourced from multiple studies.

Table 2: In Vitro Inhibitory Activity of this compound against RSV B Strains

RSV B StrainCell LineIC50 (µg/mL)IC90 (µg/mL)
Laboratory StrainsVero or HFF0.018 (average)0.12 (mean)
Clinical IsolatesVero or HFF0.018 (average)0.12 (mean)

Data sourced from multiple studies.

The antiviral activity of this compound is not significantly affected by the cell line used in the assay. A yield reduction assay demonstrated that this compound potently inhibits the formation of new virions. Importantly, this compound exhibits a large therapeutic window, with a 50% lethal concentration (LC50) of >75 µg/ml in Vero and HFF cells, indicating low cytotoxicity.

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of RSV infection. Prophylactic and therapeutic administration of this compound has been shown to reduce viral titers in the lungs of infected animals.

Table 3: In Vivo Efficacy of this compound in Animal Models

Animal ModelAdministration RouteDosing RegimenViral Titer Reduction (log10 PFU/lung)
MouseIntranasal0.04 to 1.3 mg/kg (prophylactic)0.63 to 1.53
Cotton RatIntranasal1 to 10 mg/kg (prophylactic)≥ 3.2
African Green MonkeyIntranasalNot specified (prophylactic & therapeutic)Efficacious

Data sourced from multiple studies.

These in vivo studies demonstrate that this compound is effective in reducing viral replication in the respiratory tract, highlighting its potential as a therapeutic agent for RSV infections.

Experimental Protocols

Antiviral Activity and Cytotoxicity Assays (ELISA-based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound.

start Start cell_seeding Seed Vero or HFF cells in 96-well plates start->cell_seeding infection Infect cells with RSV (MOI = 0.004) cell_seeding->infection compound_addition Add serial dilutions of this compound infection->compound_addition incubation Incubate for 4 days compound_addition->incubation fixation Fix cells with 50% methanol-50% acetone incubation->fixation elisa Perform ELISA using antibody to F protein fixation->elisa data_analysis Determine IC50 values elisa->data_analysis end End data_analysis->end

Figure 2. Workflow for ELISA-based antiviral assay.

Methodology:

  • Cell Culture: Vero or Human Foreskin Fibroblast (HFF) cells are seeded in 96-well plates and grown to confluence.

  • Infection: The cell monolayers are infected with RSV at a multiplicity of infection (MOI) of 0.004.

  • Compound Treatment: Immediately after infection, serial dilutions of this compound are added to the wells.

  • Incubation: The plates are incubated for 4 days to allow for viral replication.

  • ELISA: After incubation, the cells are fixed with a 50% methanol-50% acetone solution. The amount of RSV F protein is then quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific antibody against the F protein.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits viral protein production by 50%, is calculated from the dose-response curve.

  • Cytotoxicity Assay: To determine the 50% lethal concentration (LC50), uninfected cells are incubated with serial dilutions of this compound for the same duration, and cell viability is assessed.

Fusion Assay

This assay is used to assess the effect of this compound on the fusion of the RSV envelope with the host cell membrane.

Methodology:

  • Virus Labeling: RSV is labeled with the fluorescent lipid dye octadecyl rhodamine B chloride (R18). At high concentrations in the viral membrane, the fluorescence of R18 is self-quenched.

  • Binding and Fusion: The labeled virus is allowed to bind to target cells (e.g., Vero cells) in the presence or absence of this compound.

  • Fluorescence Measurement: Upon fusion of the viral and cellular membranes, the R18 dye dilutes into the larger cell membrane, leading to a relief of self-quenching and an increase in fluorescence. This increase in fluorescence is measured over time.

  • Data Analysis: The rate and extent of fluorescence increase are used to quantify the inhibition of fusion by this compound.

Conclusion

This compound is a potent and selective inhibitor of both RSV A and B strains, acting through the targeted inhibition of the viral F protein and the subsequent blockade of viral entry and cell-to-cell fusion. Its significant in vitro and in vivo activity, coupled with a favorable safety profile, underscores its potential as a valuable therapeutic candidate for the treatment and prevention of RSV infections. The detailed methodologies provided in this guide offer a framework for the continued evaluation of this compound and other novel anti-RSV compounds.

References

Preliminary Efficacy of RFI-641: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of RFI-641, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). The following sections detail the quantitative data from preclinical studies, outline the experimental protocols used to determine efficacy, and visualize the compound's mechanism of action and experimental workflows.

Quantitative Efficacy Data

The antiviral activity of this compound has been demonstrated in both in vitro and in vivo models. The data presented below summarizes the key findings from these preliminary studies.

In Vitro Efficacy

This compound has shown potent inhibitory activity against both RSV type A and B strains.[1] The tables below summarize the 50% inhibitory concentrations (IC₅₀) and 90% inhibitory concentrations (IC₉₀) from enzyme-linked immunosorbent assays (ELISA) and yield reduction assays.

Table 1: In Vitro Antiviral Activity of this compound against RSV Strains

RSV StrainAssay TypeIC₅₀ (µg/mL)
RSV A ELISA0.055 (average)
RSV B ELISA0.018 (average)
Clinical Isolates (unspecified) ELISA0.03 (inhibited 90% of isolates by 50%)

Source: Data compiled from a study on the potent anti-RSV activity of this compound.[1]

Table 2: In Vitro Virion Formation Inhibition by this compound

RSV StrainAssay TypeIC₉₀ (µg/mL)
RSV A Clinical Isolates Yield Reduction0.22 (mean)
RSV B Clinical Isolates Yield Reduction0.12 (mean)

Source: Data from a yield reduction assay measuring the inhibition of new virion formation.[1]

A key characteristic of this compound is its high therapeutic index, indicating a large window between its effective and toxic concentrations. The 50% lethal concentration (LC₅₀) for this compound on both Vero and HFF cells was found to be greater than 75 µg/mL.[1] Furthermore, this compound demonstrates high specificity for RSV, with IC₅₀ values against other viruses like influenza and human parainfluenza virus-3 being greater than 10 µg/mL.[2]

In Vivo Efficacy

The efficacy of this compound has been evaluated in several animal models, demonstrating significant reductions in viral titers when administered prophylactically.

Table 3: Prophylactic Efficacy of Intranasal this compound in a Mouse Model

Dose (mg/kg)Reduction in Viral Lung Titer (log₁₀ PFU/mL)Statistical Significance
0.04 - 1.30.63 to 1.53Statistically significant at all doses

Source: Results from a study where this compound was administered 2 hours prior to RSV challenge.

Table 4: Prophylactic Efficacy of Intranasal this compound in a Cotton Rat Model

Dose (mg/kg)Reduction in Lung Titers (log₁₀ PFU/lung)
0.20.6
1 - 10≥ 3.2 (statistically significant)
10 (RSV Long strain)2.6

Source: Findings from studies conducted at Virion Systems and Baylor College of Medicine.

Therapeutic administration of this compound has also shown promise. In a monkey model, daily intranasal administration initiated 24 hours after RSV infection resulted in reduced viral titers in both nasal and throat samples. On day 5, when control titers peaked at 2.58 log₁₀ PFU/ml, the titers in the this compound-treated group were significantly lower at 0.92 log₁₀ PFU/ml.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preliminary efficacy studies of this compound.

Fusion Assay

To determine the effect of this compound on the binding and fusion of RSV with host cells, a fusion assay based on the relief of self-quenching of octadecyl rhodamine R18 (R18) was utilized.

Protocol Outline:

  • Viral Labeling: RSV is labeled with the fluorescent probe R18. At high concentrations on the viral envelope, the fluorescence of R18 is self-quenched.

  • Binding and Fusion: The R18-labeled RSV is allowed to adsorb to target cells (e.g., Vero cells) at both 4°C (to allow binding but not fusion) and 37°C (to allow both binding and fusion).

  • Inhibitor Addition: this compound is added to the cell cultures to assess its impact on the binding and fusion processes.

  • Fluorescence Measurement: Upon fusion of the viral envelope with the cell membrane, the R18 probe diffuses into the larger cell membrane, leading to a decrease in its concentration and a subsequent increase in fluorescence (dequenching). This increase in fluorescence is measured to quantify the extent of fusion.

  • Analysis: The results indicated that this compound inhibits both the binding and fusion events of RSV with the host cells.

Inhibition of Syncytium Formation

This experiment aimed to evaluate the effect of this compound on the cell-to-cell spread of the virus, which manifests as the formation of syncytia (large, multinucleated cells).

Protocol Outline:

  • Cell Infection: CV-1 cells are infected with a low multiplicity of wild-type RSV strain A2.

  • Inhibitor Addition: this compound (at a concentration of 2 µg/ml) is added to the infected cell culture at 8 hours post-infection.

  • Observation: The formation of syncytia is observed and compared to untreated control cultures.

  • Analysis: The study found that this compound, even when added after the initial infection, effectively blocked the formation of syncytia, indicating its ability to inhibit F protein-mediated cell-cell fusion.

Viral Plaque Assay and Yield Reduction Assay

These assays are standard virological techniques used to quantify the amount of infectious virus and assess the antiviral activity of a compound.

Viral Plaque Assay Protocol Outline:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is prepared in culture plates.

  • Virus Inoculation: Serial dilutions of the virus sample (e.g., from lung homogenates of infected animals) are added to the cell monolayers.

  • Adsorption: The virus is allowed to adsorb to the cells for a specific period.

  • Overlay: The liquid medium is replaced with a semi-solid overlay medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

  • Staining and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques, which are then counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Yield Reduction Assay Protocol Outline:

  • Cell Infection in the Presence of Inhibitor: Cells are infected with RSV in the presence of varying concentrations of this compound.

  • Incubation: The infected cells are incubated to allow for viral replication and the production of new virions.

  • Harvesting: At a set time post-infection, the supernatant and/or cell lysate containing the progeny virus is harvested.

  • Titration: The amount of infectious virus in the harvest is quantified using a viral plaque assay.

  • Analysis: The reduction in viral yield in the presence of the inhibitor, compared to an untreated control, is calculated to determine the IC₉₀.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound's inhibitory action and the general workflow of the in vivo efficacy studies.

RFI641_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell cluster_inhibitor Inhibitor RSV RSV G_protein G Protein (Attachment) F_protein F Protein (Fusion) Receptor Host Cell Receptor G_protein->Receptor 1. Attachment Host_Cell Host Cell Membrane F_protein->Host_Cell 2. Fusion F_protein->Host_Cell RFI641 This compound RFI641->F_protein Inhibits InVivo_Efficacy_Workflow cluster_prophylactic Prophylactic Arm cluster_therapeutic Therapeutic Arm cluster_control Control Arm Pro_Admin This compound Administration (Intranasal) Pro_Challenge RSV Challenge Pro_Admin->Pro_Challenge 2 hours prior Pro_Endpoint Endpoint Analysis (e.g., Day 5) Pro_Challenge->Pro_Endpoint Endpoint_Analysis Viral Titer Quantification (Plaque Assay) Pro_Endpoint->Endpoint_Analysis Thera_Challenge RSV Challenge Thera_Admin This compound Administration (Intranasal, Daily) Thera_Challenge->Thera_Admin 24 hours post Thera_Endpoint Endpoint Analysis (e.g., Daily Titers) Thera_Admin->Thera_Endpoint Thera_Endpoint->Endpoint_Analysis Control_Challenge RSV Challenge Control_Placebo Placebo Administration Control_Challenge->Control_Placebo Control_Endpoint Endpoint Analysis Control_Placebo->Control_Endpoint Control_Endpoint->Endpoint_Analysis

References

Methodological & Application

RFI-641 In Vitro Assay Protocols: A Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RFI-641 is a potent and selective small molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of acute lower respiratory tract infections, particularly in infants and young children.[1][2] This compound has demonstrated significant antiviral activity in both in vitro and in vivo models.[1][2][3] The mechanism of action of this compound involves the inhibition of viral entry into host cells by targeting the RSV fusion (F) protein. Specifically, this compound blocks the F protein-mediated fusion of the viral envelope with the cellular membrane, thereby preventing the release of the viral genome into the cytoplasm and subsequent replication. This application note provides detailed protocols for key in vitro assays to evaluate the antiviral efficacy of this compound and compounds with a similar mechanism of action.

Mechanism of Action: Inhibition of RSV Fusion

This compound acts as a viral entry inhibitor. The primary target of this compound is the RSV F protein, a type I transmembrane glycoprotein essential for the fusion of the viral and cellular membranes. The F protein undergoes a series of conformational changes to mediate this fusion process. This compound is believed to bind to the F protein, stabilizing it in a pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion. This blockade of fusion effectively halts the viral life cycle at an early stage, preventing infection.

RFI641_Mechanism_of_Action cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound RSV RSV G_protein G Protein (attachment) F_protein F Protein (pre-fusion) Host_Cell Host Cell F_protein->Host_Cell 3. Membrane Fusion F_protein_bound F Protein (this compound bound) Receptor Cellular Receptor G_protein->Receptor 1. Attachment Viral Genome Release Viral Genome Release Host_Cell->Viral Genome Release 4. Infection Receptor->F_protein RFI641 This compound RFI641->F_protein Binds to F Protein F_protein_bound->Host_Cell Fusion Blocked

Caption: Mechanism of this compound action against RSV.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various RSV strains and cell lines.

Table 1: Antiviral Activity of this compound against RSV Strains

RSV StrainAssay TypeCell LineIC50 (µg/mL)IC90 (µg/mL)
RSV A ELISAVero0.055 (average)-
RSV B ELISAVero0.018 (average)-
RSV A (Clinical Isolates) Yield Reduction--0.22 (mean)
RSV B (Clinical Isolates) Yield Reduction--0.12 (mean)
RSV A2 ELISAHFF0.18-
RSV A2 ELISAVero0.37-
RSV A2 ELISACV-10.28-

Data extracted from literature.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeLC50 (µg/mL)Therapeutic Index (vs. RSV A)Therapeutic Index (vs. RSV B)
Vero MTS Assay>75>1363>4167
HFF MTS Assay>75>417>4167

Therapeutic Index calculated as LC50 / IC50. Data extracted from literature.

Experimental Protocols

Antiviral Activity and Cytotoxicity Assay (ELISA-based)

This assay determines the concentration of this compound required to inhibit RSV replication by 50% (IC50) and the concentration that is lethal to 50% of the host cells (LC50).

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_detection Detection & Analysis cluster_cytotoxicity Cytotoxicity (Parallel Plate) A1 Seed Vero or HFF cells in 96-well plates B1 Infect cells with RSV (MOI = 0.004) A1->B1 D1 Treat uninfected cells with this compound dilutions A1->D1 A2 Prepare serial dilutions of this compound B2 Add this compound dilutions to infected cells A2->B2 A2->D1 B1->B2 B3 Incubate for 4 days B2->B3 C1 Fix and permeabilize cells B3->C1 C2 Add primary antibody (anti-RSV F protein) C1->C2 C3 Add HRP-conjugated secondary antibody C2->C3 C4 Add substrate and measure absorbance C3->C4 C5 Calculate IC50 C4->C5 D2 Incubate for 4 days D1->D2 D3 Perform MTS assay D2->D3 D4 Calculate LC50 D3->D4

References

Application Notes and Protocols for RFI-641 in Vero Cells for RSV Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and young children.[1][2] RFI-641 is a potent and selective small molecule inhibitor of RSV.[3][4] This document provides detailed application notes and protocols for the use of this compound in Vero cells for the study of RSV. This compound has demonstrated significant antiviral activity against both RSV type A and B strains.[1] Its mechanism of action involves the inhibition of the viral fusion (F) protein, thereby blocking the entry of the virus into the host cell and preventing the formation of syncytia.

Data Presentation

In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in various assays. The following tables summarize the quantitative data on its efficacy against different RSV strains in cell culture.

Table 1: 50% Inhibitory Concentration (IC50) of this compound against RSV Strains by ELISA

Cell LineRSV StrainAverage IC50 (µg/mL)
VeroRSV A (Lab Strains & Clinical Isolates)0.055
VeroRSV B (Lab Strains & Clinical Isolates)0.018
HFFRSV A (Lab Strains & Clinical Isolates)Not Specified
HFFRSV B (Lab Strains & Clinical Isolates)Not Specified

As determined by an enzyme-linked immunosorbent assay (ELISA) measuring RSV F protein.

Table 2: 90% Inhibitory Concentration (IC90) of this compound against RSV Clinical Isolates by Yield Reduction Assay

Cell LineRSV StrainMean IC90 (µg/mL)
VeroRSV A (Clinical Isolates)0.22
VeroRSV B (Clinical Isolates)0.12

This assay provides a more stringent measure of antiviral activity by quantifying the reduction in new virion formation.

Mechanism of Action

This compound acts as a viral fusion inhibitor. It specifically targets the RSV fusion (F) protein, a critical component for the entry of the virus into the host cell. The binding of this compound to the F protein prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This inhibition of fusion effectively blocks viral entry and also prevents cell-to-cell spread through the formation of syncytia.

RFI641_Mechanism cluster_virus RSV Virion cluster_cell Vero Cell cluster_fusion Fusion & Entry RSV RSV F_Protein F Protein Receptor Cellular Receptor F_Protein->Receptor 1. Attachment Vero_Cell Host Cell Membrane Fusion Membrane Fusion Receptor->Fusion 2. Conformational Change RFI641 This compound RFI641->F_Protein Inhibits Entry Viral Entry Fusion->Entry 3. Entry

Figure 1. Mechanism of action of this compound.

Experimental Protocols

General Cell and Virus Culture

1. Vero Cell Culture:

  • Maintain Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

2. RSV Propagation in Vero Cells:

  • Seed Vero cells in T-175 flasks and grow to 80-90% confluency.

  • Wash the cell monolayer with serum-free DMEM.

  • Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of serum-free DMEM.

  • Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the flask every 30 minutes.

  • After the adsorption period, add DMEM supplemented with 2% FBS.

  • Incubate at 37°C and monitor daily for the development of cytopathic effects (CPE), such as syncytia formation.

  • Harvest the virus when 70-80% of the cell monolayer shows CPE (typically 3-5 days post-infection).

  • To harvest, scrape the cells into the medium, subject the cell suspension to one freeze-thaw cycle, and clarify the lysate by low-speed centrifugation.

  • Aliquot the supernatant containing the virus stock and store at -80°C.

Antiviral Activity Assay (ELISA-based)

This protocol is adapted from the methodology used to determine the IC50 values of this compound.

Antiviral_Assay_Workflow A Seed Vero cells in 96-well plates C Infect cells with RSV (MOI ~0.004) A->C B Prepare serial dilutions of this compound D Add this compound dilutions to respective wells B->D C->D E Incubate for 4 days at 37°C D->E F Fix cells (50% methanol/50% acetone) E->F G Wash cells F->G H Perform ELISA for RSV F protein G->H I Develop and read absorbance H->I J Calculate IC50 values I->J

Figure 2. Workflow for the ELISA-based antiviral assay.

Materials:

  • 96-well cell culture plates

  • Vero cells

  • RSV stock

  • This compound

  • DMEM with 2% FBS

  • 50% Methanol / 50% Acetone (fixative)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Primary antibody: Anti-RSV F protein antibody

  • Secondary antibody: HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

Procedure:

  • Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • On the day of the assay, prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Aspirate the growth medium from the cells and infect with RSV at an MOI of approximately 0.004.

  • Immediately add the different concentrations of this compound to the infected wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubate the plates for 4 days at 37°C.

  • After incubation, aspirate the medium and fix the cells by adding 50% methanol/50% acetone for 10 minutes.

  • Wash the plates three times with wash buffer.

  • Incubate with a primary antibody against the RSV F protein for 1 hour at 37°C.

  • Wash the plates three times.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at 37°C.

  • Wash the plates three times.

  • Add the HRP substrate and incubate until color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration.

Plaque Reduction Assay

This assay is used to determine the viral titer and can be adapted to assess the inhibitory effect of this compound on plaque formation.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayers of Vero cells

  • RSV stock

  • This compound

  • Serum-free DMEM

  • Overlay medium (e.g., 0.9% methylcellulose in EMEM with 2% FBS)

  • 80% Methanol (fixative)

  • Primary antibody: Goat anti-RSV polyclonal antibody

  • Secondary antibody: HRP-conjugated rabbit anti-goat antibody

  • Substrate for HRP (e.g., one-step chloronaphthol)

Procedure:

  • Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the virus stock in serum-free DMEM.

  • Aspirate the growth medium from the cells and inoculate with the virus dilutions.

  • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • During the adsorption, prepare the overlay medium with and without various concentrations of this compound.

  • After adsorption, remove the inoculum and overlay the cells with the methylcellulose medium containing the appropriate concentration of this compound.

  • Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Aspirate the overlay and fix the cells with cold 80% methanol for 1 hour at -80°C.

  • Wash the cells with PBS.

  • Perform immunostaining for RSV proteins to visualize the plaques as described above.

  • Count the number of plaques in each well and calculate the plaque-forming units (PFU)/mL.

  • For the drug-treated wells, calculate the percentage of plaque reduction compared to the virus control.

Inhibition of Syncytium Formation Assay

This assay visually demonstrates the ability of this compound to inhibit cell-to-cell fusion.

Syncytium_Inhibition_Workflow A Seed Vero cells B Infect cells with RSV at low MOI A->B C Incubate for 8 hours B->C D Add this compound (e.g., 2 µg/mL) C->D E Continue incubation D->E F Observe for syncytia formation using microscopy E->F G Compare with untreated infected cells F->G

Figure 3. Workflow for the syncytium inhibition assay.

Procedure:

  • Seed Vero cells in a suitable format for microscopy (e.g., 24-well plate).

  • Infect the cells with RSV at a low MOI.

  • Allow the infection to proceed for 8 hours.

  • After 8 hours, add this compound at a concentration known to be effective (e.g., 2 µg/mL).

  • Continue to incubate the cells and monitor for the formation of syncytia (large, multinucleated cells) over the next 24-48 hours using a light microscope.

  • Compare the morphology of this compound-treated cells to untreated, RSV-infected cells, which should exhibit extensive syncytia.

Conclusion

This compound is a valuable tool for in vitro studies of RSV infection in Vero cells. Its well-defined mechanism of action as an F protein inhibitor and its potent antiviral activity make it a suitable compound for investigating the viral fusion process and for the screening of other potential antiviral agents. The protocols provided here offer a starting point for researchers to incorporate this compound into their RSV research programs.

References

Application Notes and Protocols for RFI-641 in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RFI-641 is a potent and selective small molecule inhibitor of Respiratory Syncytial Virus (RSV), a major cause of respiratory tract infections.[1][2] This compound targets the RSV fusion (F) protein, effectively blocking viral entry into host cells.[3] this compound has demonstrated significant antiviral activity against both RSV type A and B strains in vitro and has shown efficacy in animal models.[1][4] The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and is a critical tool for evaluating the efficacy of antiviral compounds like this compound. These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its inhibitory effect on RSV.

Mechanism of Action

This compound functions by inhibiting the entry of RSV into host cells. This inhibition is achieved through the compound's interaction with the viral fusion (F) protein, which is essential for both the attachment of the virus to the host cell and the subsequent fusion of the viral envelope with the cell membrane. By binding to the F protein, this compound prevents the conformational changes necessary for membrane fusion, thereby halting the infection process at an early stage. This mechanism of action makes this compound a promising candidate for both prophylactic and therapeutic applications against RSV infection.

cluster_0 RSV Entry Inhibition by this compound RSV RSV Virion F_Protein Viral Fusion (F) Protein RSV->F_Protein possesses HostCell Host Cell F_Protein->HostCell mediates binding to Fusion Membrane Fusion F_Protein->Fusion induces RFI641 This compound RFI641->F_Protein binds to RFI641->Fusion blocks Binding Binding Binding->Fusion Infection Viral Infection Fusion->Infection Inhibition Inhibition

Caption: Mechanism of this compound action.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in several studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Antiviral Activity of this compound against RSV

Assay TypeRSV Strain(s)Cell LineIC50 (µg/mL)IC90 (µg/mL)Reference
ELISAA2HFF0.18-
ELISAA2Vero0.37-
ELISAA2CV-10.28-
ELISAcp-52 (mutant)-0.03-
Yield ReductionClinical Isolates (A)--0.22
Yield ReductionClinical Isolates (B)--0.12

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration. HFF: Human Foreskin Fibroblast; Vero: African green monkey kidney epithelial cells; CV-1: African green monkey kidney fibroblast cells.

Table 2: In Vivo Efficacy of this compound in a Mouse Model

TreatmentDose (mg/kg)Mean Viral Titer ± SD (log10 PFU/lung)Log10 Reduction
Placebo-3.68 ± 0.09-
This compound0.043.05 ± 0.320.63
This compound0.122.58 ± 0.281.10
This compound0.42.45 ± 0.301.23
This compound1.32.15 ± 0.301.53

Data from prophylactic intranasal administration 2 hours prior to RSV challenge.

Experimental Protocols

Plaque Reduction Assay for this compound against RSV

This protocol is adapted from the methodology described in "this compound, a Potent Respiratory Syncytial Virus Inhibitor".

Materials:

  • Vero cells (or other susceptible cell line, e.g., HEp-2)

  • Respiratory Syncytial Virus (RSV) stock (e.g., A2 or Long strain)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Agarose (low melting point)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Reagents for immunoperoxidase staining (e.g., anti-RSV F protein antibody, HRP-conjugated secondary antibody, substrate) or crystal violet solution.

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C with 5% CO2.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in DMEM containing 2% FBS. The final concentrations should bracket the expected IC50 value. Include a vehicle control (solvent only).

  • Virus Infection:

    • On the day of the assay, aspirate the growth medium from the confluent Vero cell monolayers.

    • Prepare a virus inoculum of approximately 230 plaque-forming units (PFU) per well in DMEM containing the various dilutions of this compound or the vehicle control.

    • Infect the cells with 0.4 mL of the virus-compound mixture per well.

    • Incubate at room temperature for 1.5 hours with gentle rocking every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • Agarose Overlay:

    • Prepare a 2X DMEM solution and a sterile 1% agarose solution. Equilibrate both to 42°C in a water bath.

    • Just before use, mix equal volumes of the 2X DMEM and 1% agarose to create a 0.5% agarose overlay medium.

    • Add the corresponding dilutions of this compound to the overlay medium.

    • After the 1.5-hour adsorption period, aspirate the virus inoculum from the wells.

    • Gently add 2 mL of the agarose overlay medium containing the appropriate this compound concentration to each well.

    • Allow the agarose to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 5 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After the incubation period, the plaques can be visualized.

    • Immunoperoxidase Staining:

      • Fix the cells with a cold methanol-acetone solution.

      • Remove the agarose overlay.

      • Stain the monolayer with a primary antibody against an RSV protein (e.g., F protein), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate to visualize the plaques.

    • Crystal Violet Staining:

      • Fix the cells with 10% formalin for at least 30 minutes.

      • Gently remove the agarose overlay.

      • Stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.

      • Gently wash the wells with water to remove excess stain.

      • Allow the plates to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.

cluster_1 Plaque Reduction Assay Workflow A Seed Vero Cells in 6-well plates C Infect Cell Monolayer with RSV + this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 1.5 hours (Adsorption) C->D E Add Agarose Overlay with this compound D->E F Incubate for 5 days E->F G Fix and Stain Plaques F->G H Count Plaques and Calculate IC50 G->H

Caption: Workflow for the this compound plaque reduction assay.

Conclusion

The this compound protocol for plaque reduction assay is a robust method for evaluating the antiviral efficacy of this compound against RSV. The detailed protocol and summarized data presented in these application notes provide a valuable resource for researchers in the field of virology and antiviral drug development. Adherence to this standardized methodology will ensure reproducible and comparable results across different laboratories.

References

Application Notes and Protocols: RFI-641 in Human Foreskin Fibroblast (HFF) Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RFI-641 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV), a major cause of respiratory tract infections.[1][2][3] Its primary application in in vitro settings, particularly in Human Foreskin Fibroblast (HFF) cell culture, is to study its antiviral properties. HFF cells are a suitable host for RSV propagation and are utilized in assays to determine the efficacy of antiviral compounds like this compound.[2] The mechanism of action of this compound involves the inhibition of RSV entry into the host cell by targeting the viral fusion (F) protein, thereby preventing the fusion of the viral envelope with the cell membrane and inhibiting syncytium formation.[1]

These application notes provide detailed protocols for the use of this compound in HFF cell culture for the purpose of evaluating its anti-RSV activity.

Mechanism of Action: Inhibition of RSV Fusion

This compound acts by directly interacting with the RSV fusion (F) protein on the viral surface. This interaction blocks the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane. By preventing this crucial step, this compound effectively inhibits viral entry and subsequent replication. Furthermore, this compound has been shown to block cell-to-cell fusion, which leads to the formation of syncytia, a characteristic cytopathic effect of RSV infection.

RFI_641_Mechanism_of_Action cluster_0 RSV Infection cluster_1 Inhibition by this compound RSV_Virion RSV Virion (with F protein) Binding Binding to Host Cell Receptor RSV_Virion->Binding Attachment Blocked_Fusion Fusion Blocked RSV_Virion->Blocked_Fusion HFF_Cell HFF Cell Fusion Membrane Fusion Binding->Fusion Viral_Entry Viral Entry & Replication Fusion->Viral_Entry Syncytia_Formation Syncytia Formation Viral_Entry->Syncytia_Formation Cell-to-cell spread RFI_641 This compound RFI_641->RSV_Virion Binds to F protein RFI_641->Syncytia_Formation Inhibits

Figure 1: Mechanism of action of this compound in inhibiting RSV entry and syncytia formation.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound against RSV in cell culture, including HFF cells.

Table 1: In Vitro Anti-RSV Activity of this compound

ParameterCell LineRSV StrainValueReference
IC50 --50 nM
Average IC50 Vero or HFFRSV A0.055 µg/ml
Average IC50 Vero or HFFRSV B0.018 µg/ml
IC90 (Yield Reduction) -RSV A0.22 µg/ml
IC90 (Yield Reduction) -RSV B0.12 µg/ml

Table 2: Cytotoxicity and Therapeutic Index of this compound

ParameterCell LineValueReference
LC50 Vero and HFF>75 µg/ml
Therapeutic Index ->100-fold
Narrowest Therapeutic Index -417-fold
Greatest Therapeutic Index ->2,500-fold

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound in HFF cell culture to assess its anti-RSV activity.

Protocol 1: HFF Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining Human Foreskin Fibroblasts.

Materials:

  • Human Foreskin Fibroblast (HFF-1) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of HFF cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Maintenance and Subculturing:

    • Observe the cells daily for confluency.

    • When the cells reach 80-90% confluency, aspirate the medium and wash the monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Protocol 2: RSV Propagation in HFF Cells

This protocol outlines the procedure for generating RSV stocks using HFF cells.

Materials:

  • Confluent monolayer of HFF cells in a T-75 flask

  • RSV stock

  • Serum-free DMEM

  • Complete growth medium (DMEM with 2% FBS and 1% Penicillin-Streptomycin)

Procedure:

  • Grow HFF cells to 90-100% confluency in a T-75 flask.

  • Wash the cell monolayer with serum-free DMEM.

  • Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of serum-free DMEM.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • After the incubation period, add complete growth medium (with 2% FBS) and incubate at 37°C with 5% CO2.

  • Monitor the cells daily for the development of cytopathic effects (CPE), such as syncytia formation.

  • When 70-80% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest the virus.

  • Scrape the cells into the medium and subject the cell suspension to three cycles of freeze-thaw to release the intracellular virus.

  • Centrifuge the lysate at 1,500 x g for 10 minutes at 4°C to remove cell debris.

  • Aliquot the supernatant containing the viral stock and store at -80°C.

Protocol 3: Antiviral Activity Assay (ELISA-based)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of RSV protein synthesis by this compound.

Materials:

  • HFF cells

  • 96-well cell culture plates

  • RSV stock

  • This compound (serially diluted)

  • Complete growth medium

  • Fixation solution (e.g., 80% acetone)

  • Primary antibody against an RSV protein (e.g., anti-RSV F protein)

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Seed HFF cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Aspirate the medium from the cells and add the diluted this compound.

  • Immediately infect the cells with RSV at a low MOI (e.g., 0.004).

  • Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubate the plate at 37°C with 5% CO2 for 3-4 days.

  • Fix the cells with 80% acetone for 10 minutes at room temperature.

  • Wash the plate with PBS and block with a suitable blocking buffer.

  • Incubate with the primary antibody for 1 hour at 37°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.

  • Wash and add the HRP substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HFF cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_and_Infect Add this compound and infect with RSV Prepare_Compound->Treat_and_Infect Incubate Incubate for 3-4 days Treat_and_Infect->Incubate Fix_and_Block Fix and block cells Incubate->Fix_and_Block Antibody_Incubation Primary and Secondary Antibody Incubation Fix_and_Block->Antibody_Incubation Develop_and_Read Add substrate and read absorbance Antibody_Incubation->Develop_and_Read Analyze_Data Calculate IC50 Develop_and_Read->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the ELISA-based antiviral activity assay.

Protocol 4: Cytotoxicity Assay (MTS-based)

This protocol is to determine the 50% lethal concentration (LC50) of this compound on HFF cells.

Materials:

  • HFF cells

  • 96-well cell culture plates

  • This compound (serially diluted)

  • Complete growth medium

  • MTS reagent

  • Plate reader

Procedure:

  • Seed HFF cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Aspirate the medium and add the diluted this compound to the cells. Include untreated cells as a control.

  • Incubate the plate under the same conditions as the antiviral assay (e.g., 4 days).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the LC50 by plotting the percentage of cell viability against the log of the this compound concentration.

Conclusion

This compound is a valuable tool for studying RSV infection in HFF cell culture. Its potent and specific inhibition of the RSV F protein provides a clear mechanism of action for investigation. The protocols outlined above provide a framework for researchers to evaluate the antiviral efficacy and cytotoxicity of this compound and similar compounds. The high therapeutic index of this compound indicates that its antiviral activity is not due to adverse effects on the host cells, making it a reliable compound for in vitro studies.

References

Application Notes and Protocols for Intranasal Administration of RFI-641 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intranasal administration of RFI-641 in mouse models, particularly for the study of Respiratory Syncytial Virus (RSV) infection. The information is compiled from published research to guide the design and execution of similar in vivo studies.

Introduction

This compound is a potent and selective inhibitor of Respiratory Syncytial Virus (RSV), a major cause of acute respiratory tract infections.[1][2] Its mechanism of action involves the inhibition of viral fusion with the host cell membrane, a critical step in the viral life cycle.[3][4] Specifically, this compound targets the RSV fusion (F) protein, preventing the conformational changes necessary for the merger of the viral envelope with the cell membrane and the formation of syncytia (the fusion of infected cells).[1] In vivo studies have demonstrated the efficacy of this compound when administered intranasally in various animal models, including mice, for both prophylactic and therapeutic applications against RSV infection.

Data Presentation

The following table summarizes the quantitative data from a key study evaluating the prophylactic efficacy of intranasally administered this compound in a mouse model of RSV infection.

Table 1: Prophylactic Efficacy of Intranasal this compound on RSV Lung Titers in Mice

Treatment GroupDose (mg/kg)Mean Viral Titer (log₁₀ PFU/g) ± SDReduction in Viral Titer (log₁₀) vs. PlaceboStatistical Significance (p-value)
Placebo-4.5 ± 0.3--
This compound1.32.97 ± 0.41.53< 0.05
This compound0.43.25 ± 0.51.25< 0.05
This compound0.133.50 ± 0.61.00< 0.05
This compound0.043.87 ± 0.70.63< 0.05

Data is synthesized from a study by Chapman et al. (2002). The study reports a statistically significant reduction in viral lung titers at all tested doses compared to the placebo control.

Experimental Protocols

This section provides a detailed methodology for a prophylactic study of intranasal this compound in a mouse model of RSV infection.

Animal Model
  • Species: BALB/c mice are a commonly used strain for RSV infection studies.

  • Age: 6-8 weeks old.

  • Housing: Mice should be housed in specific-pathogen-free (SPF) conditions with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents
  • This compound (powder)

  • Vehicle solution (e.g., sterile phosphate-buffered saline (PBS) or a specific formulation buffer if available from the supplier)

  • Respiratory Syncytial Virus (RSV) strain (e.g., A2 strain)

  • Cell culture medium for virus propagation (e.g., Eagle's Minimum Essential Medium (EMEM) with 2% fetal bovine serum)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Micropipettes and sterile, fine-tipped pipette tips

  • Sterile microcentrifuge tubes

This compound Formulation
  • Prepare a stock solution of this compound by dissolving the powder in a suitable solvent as recommended by the manufacturer.

  • On the day of administration, dilute the stock solution to the desired final concentrations (e.g., to achieve doses of 0.04, 0.13, 0.4, and 1.3 mg/kg) using the vehicle solution.

  • The final volume for intranasal administration in mice is typically between 20-50 µL, administered in smaller droplets to each nostril. For this protocol, a total volume of 50 µL (25 µL per nostril) will be used.

Experimental Procedure: Prophylactic Administration
  • Acclimatization: Acclimate mice to handling for at least one week prior to the experiment to minimize stress.

  • Anesthesia: Anesthetize the mice using a standardized protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Proper anesthesia is crucial to ensure accurate dosing and prevent injury to the animal.

  • This compound Administration:

    • Hold the anesthetized mouse in a supine position.

    • Using a micropipette with a fine tip, carefully administer 25 µL of the prepared this compound solution or placebo to one nostril.

    • Allow a few seconds for the mouse to inhale the liquid before administering the remaining 25 µL to the other nostril.

    • Administer the compound 2 hours prior to viral challenge.

  • RSV Challenge:

    • Two hours after this compound or placebo administration, challenge the mice intranasally with a predetermined infectious dose of RSV (e.g., 1 x 10⁵ plaque-forming units (PFU)) in a volume of 50 µL.

  • Monitoring: Monitor the mice daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.

  • Endpoint and Sample Collection:

    • At a predetermined time point post-infection (e.g., day 5), euthanize the mice.

    • Aseptically harvest the lungs for viral titer analysis.

Viral Titer Quantification (Plaque Assay)
  • Homogenize the harvested lung tissue in a known volume of cell culture medium.

  • Clarify the homogenate by centrifugation to remove cellular debris.

  • Prepare serial dilutions of the lung homogenate supernatant.

  • Infect a monolayer of susceptible cells (e.g., HEp-2 or Vero cells) with the dilutions.

  • After an incubation period to allow for viral adsorption, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubate the plates for several days until visible plaques are formed.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the viral titer as plaque-forming units per gram (PFU/g) of lung tissue.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A BALB/c Mice (6-8 weeks old) D Anesthesia A->D B This compound Formulation (0.04-1.3 mg/kg) E Intranasal Administration of this compound or Placebo B->E C RSV Stock (e.g., A2 Strain) F Intranasal RSV Challenge (2 hours post-treatment) C->F D->E E->F G Monitor Clinical Signs (Daily) F->G H Euthanasia & Lung Harvest (Day 5 post-infection) G->H I Viral Titer Quantification (Plaque Assay) H->I J Data Analysis I->J

Caption: Experimental workflow for prophylactic intranasal this compound administration in mice.

mechanism_of_action cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein Fusion (F) Protein RSV->F_protein has Fusion Membrane Fusion F_protein->Fusion mediates HostCell Host Cell Membrane HostCell->Fusion RFI641 This compound RFI641->F_protein binds to & inhibits Infection Viral Entry & Replication Fusion->Infection leads to

Caption: Mechanism of action of this compound in inhibiting RSV entry.

References

Application Notes and Protocols: Evaluating the Efficacy of RFI-641 in the African Green Monkey Model of Respiratory Syncytial Virus (RSV) Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Human Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and the elderly.[1][2] The development of effective antiviral therapeutics is a critical public health priority. RFI-641 is a novel and potent small-molecule inhibitor of RSV, demonstrating activity against both A and B strains.[1][3] Its mechanism of action involves the inhibition of the viral fusion (F) protein, which is essential for viral entry into host cells and the formation of syncytia.[2] Non-human primate (NHP) models are crucial for the preclinical evaluation of RSV vaccine candidates and antiviral agents, as they can more accurately reflect human disease compared to rodent models. The African green monkey (AGM, Chlorocebus aethiops) has been established as a valuable semi-permissive model for RSV infection, making it suitable for assessing the in vivo efficacy of compounds like this compound. These application notes provide detailed protocols and data for testing this compound in the AGM model.

Mechanism of Action: this compound as an RSV Fusion Inhibitor

This compound is a selective inhibitor of the RSV F protein. The F protein is a surface glycoprotein crucial for two key events in the viral lifecycle: the fusion of the viral envelope with the host cell membrane to allow viral entry, and the fusion of infected cells with neighboring healthy cells, leading to the formation of multi-nucleated giant cells known as syncytia. This compound directly interacts with the F protein, blocking these fusion events and thereby preventing the spread of the virus. This targeted action contributes to its potent antiviral activity and a large therapeutic window.

RFI641_Mechanism Mechanism of this compound Action cluster_virus RSV Virion cluster_cell Host Cell Virus RSV F_Protein Fusion (F) Protein HostCell Host Cell Membrane F_Protein->HostCell 1. F-protein mediates viral-cell fusion RFI641 This compound RFI641->F_Protein

Caption: this compound inhibits RSV entry by binding to the F protein, preventing viral fusion with the host cell.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

Quantitative data from in vitro and in vivo studies highlight the potency of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against RSV Strains

Assay Type RSV Subtype Potency Metric Value (µg/mL) Reference
ELISA RSV A (Lab & Clinical Isolates) Average IC₅₀ 0.055
ELISA RSV B (Lab & Clinical Isolates) Average IC₅₀ 0.018
Yield Reduction RSV A (Clinical Isolates) Mean IC₉₀ 0.22

| Yield Reduction | RSV B (Clinical Isolates) | Mean IC₉₀ | 0.12 | |

Table 2: In Vivo Efficacy of Inhaled this compound in the African Green Monkey Model

Treatment Group Administration Route Nebulizer Concentration Exposure Duration Sample Type Viral Load Reduction (log PFU/mL) P-value Reference
This compound Inhalation 15 mg/mL 15 minutes BAL No effect N/A
This compound Inhalation 15 mg/mL 2 hours BAL 0.73 - 1.34 0.003
This compound Inhalation 15 mg/mL 2 hours Nasal/Throat Swab No consistent reduction N/A

BAL: Bronchoalveolar Lavage

Experimental Protocols

The following protocols describe the methodology for evaluating this compound in the AGM model for RSV infection.

Protocol 1: Intranasal Prophylactic and Therapeutic Administration

This protocol is based on findings that this compound is effective when administered intranasally both before (prophylactic) and after (therapeutic) viral challenge.

1. Animal Subjects & Housing:

  • Species: Adult African green monkeys (Chlorocebus aethiops), pre-screened to be seronegative for RSV.

  • Housing: Animals should be housed under BSL-2 conditions in accordance with AAALAC guidelines.

  • Acclimatization: Allow for a minimum 7-day acclimatization period before the start of the study.

2. RSV Challenge:

  • Virus Strain: RSV-A2 strain is commonly used.

  • Inoculation: Anesthetize animals with ketamine hydrochloride. Administer a pre-titered dose of RSV (e.g., 10^6 to 10^7 PFU) via combined intranasal (i.n.) and intratracheal (i.t.) routes to ensure robust infection.

3. This compound Administration:

  • Formulation: Prepare this compound in a sterile vehicle suitable for intranasal delivery.

  • Prophylactic Dosing: Administer this compound intranasally at a predetermined dose (e.g., once or twice daily) starting 24 hours before RSV challenge and continuing for a specified duration (e.g., 5-7 days).

  • Therapeutic Dosing: Initiate intranasal this compound administration 24 hours after RSV challenge and continue for a specified duration.

4. Sample Collection and Analysis:

  • Schedule: Collect nasal washes and throat swabs on days 0 (baseline), and then daily or every other day post-infection for up to 10 days.

  • Nasal Wash: Instill a small volume of sterile PBS into each nostril and collect the fluid.

  • Throat Swab: Swab the posterior pharynx.

  • Viral Titer Quantification: Process all samples immediately. Quantify infectious virus using a standard viral plaque assay on a permissive cell line (e.g., HEp-2 or Vero cells). Express results as Plaque Forming Units per milliliter (PFU/mL).

Protocol 2: Inhalation Efficacy Study

This protocol provides a specific methodology for aerosolized delivery of this compound, based on a published efficacy study.

Inhalation_Workflow A 1. Animal Acclimatization (RSV Seronegative AGMs) B 2. Baseline Sampling (Nasal, Throat, BAL) A->B C 3. RSV Intratracheal Challenge B->C D 4. Group Assignment (Control vs. This compound) C->D E 5. This compound Administration (Nebulized Inhalation, 2 hrs) D->E Treatment Group F 6. Post-Infection Sampling (Days 3, 5, 7, 10) D->F Control Group E->F G 7. Viral Titer Analysis (Plaque Assay) F->G H 8. Statistical Analysis (Compare viral loads) G->H

References

Application Notes and Protocols: Yield Reduction Assay with RFI-641 for RSV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and young children.[1][2][3] RFI-641 is a potent and selective small-molecule inhibitor of RSV, demonstrating significant antiviral activity in both in vitro and in vivo models.[1][2] These application notes provide a detailed protocol for assessing the antiviral efficacy of this compound against RSV using a yield reduction assay. This assay is a stringent method for quantifying the inhibition of new virion formation.

Mechanism of Action: this compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, this compound effectively blocks two key fusion events: the fusion of the viral envelope with the host cell plasma membrane and the formation of syncytia (cell-to-cell fusion). This targeted action prevents the initial stages of infection and the subsequent spread of the virus.

Data Presentation

The antiviral activity of this compound has been quantified against various RSV strains in different cell lines. The following tables summarize the reported inhibitory concentrations.

Table 1: In Vitro Antiviral Activity of this compound against RSV by ELISA

RSV StrainAverage IC50 (µg/mL)
A Subtypes0.055
B Subtypes0.018

IC50 (50% inhibitory concentration) was determined by an enzyme-linked immunosorbent assay (ELISA) measuring RSV F protein levels.

Table 2: Potency of this compound in Yield Reduction Assay

RSV Isolate TypeMean IC90 (µg/mL)
A Clinical Isolates0.22
B Clinical Isolates0.12

IC90 (90% inhibitory concentration) represents the concentration of this compound required to reduce the yield of new infectious virus particles by 90%.

Table 3: Cell Line Independence of this compound Activity against RSV A2 Strain

Cell LineIC50 (µg/mL)
HFF0.18
Vero0.37
CV-10.28

Table 4: Selectivity and Cytotoxicity of this compound

Cell LineLC50 (µg/mL)Therapeutic Index
Vero>75>100-fold
HFF>75>100-fold

LC50 (50% lethal concentration) is the concentration that reduces cell viability by 50%. The therapeutic index is the ratio of LC50 to IC50, indicating a high margin of safety for this compound. This compound exhibits little to no activity against other viruses such as influenza, human parainfluenza virus-3 (hPIV-3), human cytomegalovirus (hCMV), and herpes simplex virus (HSV), highlighting its specificity for RSV.

Experimental Protocols

Yield Reduction Assay Protocol

This protocol is designed to quantify the reduction in infectious RSV progeny in the presence of this compound.

Materials:

  • Vero cells (or other susceptible cell lines like HFF or CV-1)

  • Respiratory Syncytial Virus (RSV) stock (e.g., A2 strain or clinical isolates)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Microplate reader (for optional CPE quantification)

  • Plaque assay reagents (e.g., agarose overlay)

Methodology:

Part 1: Virus Yield Production

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS. A typical concentration range could be 0.01 µg/mL to 10 µg/mL. Include a "no drug" (vehicle control) and "cell control" (no virus, no drug) well.

  • Infection: When cells are confluent, remove the growth medium. Infect the cells with RSV at a multiplicity of infection (MOI) of 0.3 PFU/cell in the presence of the different concentrations of this compound.

  • Adsorption: Allow the virus to adsorb for 90 minutes at room temperature.

  • Incubation: After the adsorption period, remove the virus inoculum and replace it with fresh medium containing the corresponding concentrations of this compound. Incubate the plates at 37°C with 5% CO2 for a single replication cycle (typically 48-72 hours, depending on the virus strain and cell line).

  • Virus Harvest: After incubation, harvest the supernatant and/or cell lysates from each well. This is the virus yield. The samples can be stored at -80°C until titration.

Part 2: Virus Yield Titration (Plaque Assay)

  • Cell Seeding for Titration: Seed Vero cells in 6-well plates to form a confluent monolayer for the plaque assay.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the harvested virus yield from each this compound concentration and the control wells in serum-free DMEM.

  • Infection for Titration: Remove the medium from the 6-well plates and infect the cells with the serial dilutions of the virus yield.

  • Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing agarose (e.g., 0.5% agarose in 2X DMEM with 2% FBS).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-7 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the virus titer (PFU/mL) for each this compound concentration. The percent inhibition is determined by comparing the virus yield from the treated wells to the vehicle control. The IC90 value is calculated using regression analysis.

Visualizations

This compound Mechanism of Action

RFI641_Mechanism cluster_virus RSV Virion cluster_cell Host Cell cluster_outcome Outcome RSV RSV F_Protein Fusion (F) Protein HostCell Host Cell Membrane F_Protein->HostCell Binds & Fuses ViralEntry Successful Viral Entry & Syncytia Formation F_Protein->ViralEntry RFI641 This compound RFI641->F_Protein Inhibits Inhibition Blocked Viral Entry & No Syncytia Formation RFI641->Inhibition Yield_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_titration Titration cluster_analysis Data Analysis A Seed Host Cells (e.g., Vero) C Infect Cells with RSV + this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for One Replication Cycle C->D E Harvest Virus Progeny D->E F Perform Serial Dilutions of Harvested Virus E->F G Infect Fresh Cell Monolayers F->G H Plaque Assay G->H I Count Plaques & Calculate Titer H->I J Calculate % Inhibition vs. Vehicle Control I->J K Determine IC90 J->K

References

Application Notes and Protocols for Solubilizing RFI-641 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RFI-641 is a potent and selective inhibitor of the respiratory syncytial virus (RSV).[1] It is a novel anti-RSV agent with significant activity in both in vitro and in vivo models.[2][3] this compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells. By interacting with the F protein, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, thereby preventing viral infection.[4] This document provides detailed protocols for the solubilization and use of this compound in cell culture experiments to ensure reproducible and accurate results.

Physicochemical Properties and Solubility

Proper solubilization is critical for the biological activity of this compound. Based on available data, this compound is soluble in aqueous solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterSolubleThe compound was solubilized in water for in vivo and in vitro studies.[2]
DMSOData not availableWhile a common solvent for many inhibitors, specific solubility data for this compound in DMSO is not readily available. Water is the recommended solvent based on published literature.
EthanolData not availableSpecific solubility data for this compound in ethanol is not publicly available.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock and working solutions for use in cell culture applications.

Materials
  • This compound powder

  • Sterile, nuclease-free water

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

Preparation of a 1 mg/mL Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the compound.

  • Solubilization: Add the appropriate volume of sterile, nuclease-free water to the this compound powder. For a 1 mg/mL stock solution, add 1 mL of water to 1 mg of powder.

  • Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of a Working Solution in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a working solution with a final concentration of 2 µg/mL, add 2 µL of the 1 mg/mL stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to cells.

  • Application to Cells: The freshly prepared working solution is now ready to be added to your cell culture experiments.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_water Add Sterile Water weigh->add_water dissolve Vortex/Sonicate to Completely Dissolve add_water->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of RSV Entry and Inhibition by this compound

G cluster_virus Respiratory Syncytial Virus (RSV) cluster_cell Host Cell cluster_inhibition Inhibition RSV RSV Virion G_protein G Protein RSV->G_protein has F_protein F Protein RSV->F_protein has Receptor Cell Surface Receptor G_protein->Receptor 1. Attachment HostCell Host Cell Membrane F_protein->HostCell 2. Fusion FusionBlocked Fusion Blocked ViralEntry Viral Entry HostCell->ViralEntry Successful Fusion leads to RFI641 This compound RFI641->F_protein Inhibits

Caption: this compound inhibits RSV entry by targeting the F protein and blocking membrane fusion.

References

Application Notes and Protocols for RFI-641 Inhalation Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of RFI-641, a potent respiratory syncytial virus (RSV) fusion inhibitor, when delivered via inhalation in various animal models. The included protocols are intended to serve as a guide for designing and executing in vivo efficacy and pharmacokinetic studies.

Introduction to this compound

This compound is a small molecule antiviral compound that has demonstrated significant in vitro and in vivo activity against both RSV type A and B strains.[1][2] Its mechanism of action involves the inhibition of the viral fusion (F) protein, a critical component for viral entry into host cells.[1][3] By binding to the F protein, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry and subsequent replication.[1] Preclinical studies in mice, cotton rats, and African green monkeys have shown that this compound is effective in reducing viral load in the respiratory tract when administered intranasally or via inhalation.

Mechanism of Action: Inhibition of RSV F-Protein Mediated Fusion

This compound targets a critical step in the RSV life cycle: the fusion of the viral and host cell membranes. This process is mediated by the RSV fusion (F) glycoprotein, which undergoes a series of conformational changes to bring the two membranes into close proximity and initiate fusion. This compound acts as a fusion inhibitor by binding to the F protein and stabilizing its prefusion conformation, thus preventing these essential conformational changes.

RSV_Fusion_Inhibition cluster_host Host Cell cluster_inhibition Inhibition by this compound Virion RSV Virion Host_Receptor Host Cell Receptor Virion->Host_Receptor Attachment F_Protein_pre F Protein (Prefusion) F_Protein_bound F Protein (Bound by this compound) Fusion Fusion F_Protein_pre->Fusion Fusion & Viral Entry Host_Cell Host Cell Host_Receptor->F_Protein_pre Triggers Conformational Change RFI641 This compound RFI641->F_Protein_pre No_Fusion Fusion Blocked F_Protein_bound->No_Fusion Prevents Fusion

Caption: Mechanism of this compound action.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in several animal models of RSV infection. The primary endpoint in these studies is the reduction in viral titers in respiratory tissues. The following tables summarize the available quantitative data.

Table 1: Efficacy of Intranasal this compound in Mice

RSV StrainDose (mg/kg)Dosing RegimenTime of AssessmentViral Titer Reduction (log10 PFU/ml)Reference
A20.04 - 1.3Prophylactic (2h pre-infection)Day 5 post-infection0.63 - 1.53

Table 2: Efficacy of Intranasal this compound in Cotton Rats

RSV StrainDose (mg/kg)Dosing RegimenTime of AssessmentViral Titer Reduction (log10 PFU/lung)Reference
A21 - 10Prophylactic (2h pre-infection)Day 4 post-infection≥ 3.2
Long10Prophylactic (2h pre-infection)Day 4 post-infection2.6

Table 3: Efficacy of Inhaled this compound in African Green Monkeys

Nebulizer ConcentrationExposure DurationSample TypeViral Titer Reduction (log10 PFU/ml)P-valueReference
15 mg/ml2 hoursBronchoalveolar Lavage (BAL)0.73 - 1.340.003
15 mg/ml15 minutesBAL, Nasal, ThroatNo significant effect-

Experimental Protocols

The following protocols provide a general framework for conducting inhalation studies with this compound in rodent and non-human primate models. These should be adapted based on specific experimental goals and available equipment.

Rodent Inhalation Protocol (Nose-Only Exposure)

This protocol is designed for mice or rats and utilizes a nose-only inhalation chamber to minimize cutaneous and oral exposure.

Materials:

  • This compound solution for nebulization

  • Vehicle control (e.g., saline or appropriate buffer)

  • Nose-only inhalation exposure system

  • Jet or ultrasonic nebulizer

  • Animal restraints

  • Air supply and flow controllers

  • Particle size analyzer

Procedure:

  • Animal Acclimation: Acclimate animals to the restraint tubes for several days prior to the study to reduce stress.

  • This compound Formulation: Prepare a solution of this compound in a suitable vehicle at the desired concentration. Ensure the solution is sterile and free of particulates.

  • Aerosol Generation:

    • Fill the nebulizer with the this compound solution.

    • Connect the nebulizer to the inhalation chamber and the air supply.

    • Set the airflow rate to achieve the desired aerosol concentration and particle size distribution. A mass median aerodynamic diameter (MMAD) of 1-3 µm is generally targeted for deep lung deposition in rodents.

  • Exposure:

    • Place the restrained animals in the ports of the nose-only chamber.

    • Initiate aerosol generation and expose the animals for the predetermined duration.

    • Monitor the chamber environment (temperature, humidity, and aerosol concentration) throughout the exposure.

  • Post-Exposure:

    • At the end of the exposure, turn off the aerosol generation and purge the chamber with clean air.

    • Remove the animals from the restraints and return them to their cages.

    • Monitor the animals for any adverse effects.

  • Sample Collection: At the designated time points, collect tissues (e.g., lungs, bronchoalveolar lavage fluid, plasma) for viral titer analysis and pharmacokinetic studies.

Rodent_Inhalation_Workflow A Animal Acclimation C Setup Nose-Only Chamber & Nebulizer A->C B Prepare this compound Solution B->C D Aerosol Generation & Characterization C->D E Animal Exposure D->E F Post-Exposure Monitoring E->F G Sample Collection (BAL, Lung, Plasma) F->G H Viral Titer & PK Analysis G->H

Caption: Rodent nose-only inhalation workflow.

Non-Human Primate Inhalation Protocol

This protocol is a general guideline for inhalation studies in species such as African green monkeys or cynomolgus macaques.

Materials:

  • This compound solution for nebulization

  • Vehicle control

  • Head-dome or facemask inhalation system

  • Vibrating mesh or jet nebulizer

  • Anesthesia (as required)

  • Physiological monitoring equipment

  • Air supply and flow controllers

Procedure:

  • Animal Training and Acclimation: Acclimate the animals to the inhalation apparatus to minimize stress. Chair restraint or pole-and-collar systems may be used.

  • This compound Formulation: Prepare a sterile solution of this compound at the target concentration for the nebulizer reservoir.

  • Anesthesia and Positioning: If required, anesthetize the animal and place it in a position that ensures proper fit of the facemask or head-dome.

  • Aerosol Administration:

    • Connect the nebulizer to the inhalation interface.

    • Initiate aerosol generation and deliver the this compound for the specified duration. The African green monkey study used a 15 mg/ml reservoir concentration for exposures of 15 minutes to 2 hours.

    • Monitor the animal's vital signs throughout the procedure.

  • Post-Exposure Recovery:

    • After the exposure, discontinue the aerosol and allow the animal to breathe clean air.

    • Monitor the animal during recovery from anesthesia.

  • Sample Collection: Collect samples such as bronchoalveolar lavage (BAL) fluid, nasal washes, throat swabs, and blood at predetermined time points for efficacy and pharmacokinetic analysis.

NHP_Inhalation_Workflow A Animal Acclimation & Training C Anesthesia & Positioning A->C B Prepare this compound Solution E Aerosol Administration B->E D Facemask/Head-dome Placement C->D D->E F Post-Exposure Recovery & Monitoring E->F G Sample Collection (BAL, Nasal, Throat, Plasma) F->G H Efficacy & PK Analysis G->H

Caption: Non-human primate inhalation workflow.

Pharmacokinetics and Biodistribution

While specific pharmacokinetic data for inhaled this compound is not extensively published, studies with other inhaled antiviral agents can provide a framework for expected outcomes. Following inhalation, a significant portion of the drug is expected to be deposited in the lungs, leading to high local concentrations. Systemic absorption will also occur, and the extent will depend on the physicochemical properties of the compound and the aerosol characteristics.

For other RSV fusion inhibitors administered systemically, pharmacokinetic-pharmacodynamic (PK-PD) modeling has been used to correlate plasma drug levels with antiviral efficacy in cotton rats. Such models can be valuable in predicting efficacious exposure levels for novel inhibitors.

Key Pharmacokinetic Parameters to Assess:

  • Cmax (Maximum Concentration): The peak concentration of the drug in plasma and lung tissue.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Lung Deposition and Distribution: Quantification of the drug in different regions of the respiratory tract.

Safety and Tolerability

Preclinical inhalation studies should include a thorough assessment of the safety and tolerability of this compound. This includes:

  • Clinical Observations: Monitoring for any signs of distress, changes in behavior, or adverse reactions during and after exposure.

  • Body Weight and Food Consumption: Regular measurement to assess overall health.

  • Histopathology: Microscopic examination of respiratory tissues and other major organs to identify any treatment-related changes.

The available literature on this compound suggests a large therapeutic window, indicating that the antiviral activity is not due to adverse effects on normal cells.

Conclusion

This compound is a promising RSV fusion inhibitor with demonstrated efficacy in multiple animal models when delivered directly to the respiratory tract. The provided application notes and protocols offer a foundation for further preclinical development of inhaled this compound. Careful characterization of the aerosol, detailed pharmacokinetic analysis, and thorough safety evaluation will be critical for the successful translation of this compound to clinical applications.

References

Troubleshooting & Optimization

Navigating the Therapeutic Index of RFI-641: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the antiviral compound RFI-641, a thorough understanding of its therapeutic index is paramount for assessing its potential clinical utility. This technical support center provides detailed information, troubleshooting guides, and frequently asked questions to facilitate accurate determination and interpretation of the therapeutic index of this compound in your experiments.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[1][2][3] A higher TI indicates a wider margin of safety.[1][4] For in vitro studies, the therapeutic index is often calculated using the following formula:

Therapeutic Index (TI) = LC50 / IC50

Where:

  • LC50 (50% Lethal Concentration): The concentration of the compound that is lethal to 50% of the cells in a culture.

  • IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits a specific biological or biochemical function, such as viral replication, by 50%.

Quantitative Data Summary for this compound

The following table summarizes the key in vitro parameters for this compound, a potent inhibitor of the respiratory syncytial virus (RSV). This compound functions by inhibiting the entry of the virus into host cells through interaction with the viral fusion protein.

ParameterCell LineValueReference
LC50 Vero, HFF>75 µg/mL
IC50 (RSV A strains) HFFAverage: 0.055 µg/mL
IC50 (RSV B strains) HFFAverage: 0.018 µg/mL
Therapeutic Index ->100-fold to >2,500-fold
Narrowest Therapeutic Index -417-fold

Experimental Protocols

Determining the IC50 of this compound against RSV

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of this compound against Respiratory Syncytial Virus (RSV) in cell culture.

Materials:

  • Vero or HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • RSV stock (e.g., A2 or Long strain)

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS or MTT)

  • Enzyme-linked immunosorbent assay (ELISA) reagents for RSV detection or plaque assay reagents

  • Plate reader

Procedure:

  • Cell Plating: Seed Vero or HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a serial dilution of this compound in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the wells. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the RSV strain and cell line (typically 3-5 days).

  • Quantification of Viral Inhibition:

    • ELISA: At the end of the incubation period, fix the cells and perform an ELISA to quantify the amount of viral antigen present in each well.

    • Plaque Reduction Assay: For a plaque reduction assay, an agar or methylcellulose overlay is added after the initial infection and treatment. After incubation, cells are fixed and stained to visualize and count plaques.

  • Data Analysis: Determine the concentration of this compound that reduces the viral signal (antigen level or plaque number) by 50% compared to the virus control. This is the IC50 value.

Determining the LC50 of this compound

This protocol describes a method to determine the 50% lethal concentration (LC50) of this compound.

Materials:

  • Vero or HEp-2 cells

  • DMEM with FBS and antibiotics

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates as described for the IC50 assay.

  • Compound Dilution: Prepare a serial dilution of this compound in DMEM.

  • Treatment: When cells are confluent, remove the growth medium and add the different concentrations of this compound to the wells. Include a "cell control" (cells with no compound).

  • Incubation: Incubate the plates under the same conditions and for the same duration as the IC50 assay.

  • Cell Viability Assessment: Add the cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. The LC50 is the concentration of this compound that reduces cell viability by 50% compared to the cell control.

Troubleshooting and FAQs

Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A1: Several factors can contribute to variability in IC50 values:

  • Cell Health and Passage Number: Ensure you are using healthy, low-passage cells. Older cells can have altered susceptibility to viral infection and drug treatment.

  • Virus Titer: The titer of your viral stock can fluctuate. Always re-titer your virus stock regularly.

  • Multiplicity of Infection (MOI): A consistent MOI is crucial. Variations in the amount of virus used for infection will directly impact the IC50 value.

  • Compound Stability: Ensure your this compound stock is properly stored and that dilutions are made fresh for each experiment.

Q2: I am observing high cytotoxicity with this compound at concentrations where I expect to see antiviral activity. What should I do?

A2:

  • Verify Compound Concentration: Double-check your stock solution concentration and dilution calculations.

  • Assess Cell Line Sensitivity: Some cell lines may be more sensitive to the compound. Consider testing the LC50 in your specific cell line to establish its toxicity profile.

  • Purity of the Compound: Impurities in the this compound sample could contribute to cytotoxicity. If possible, verify the purity of your compound.

Q3: How do I calculate the Therapeutic Index from my experimental data?

A3: Once you have determined the LC50 and IC50 values from your experiments, you can calculate the therapeutic index using the formula: TI = LC50 / IC50. For example, if your LC50 is >75 µg/mL and your IC50 is 0.05 µg/mL, your TI would be >1500.

Q4: What does a "large therapeutic window" mean for this compound?

A4: A large therapeutic window, as reported for this compound (>100-fold), indicates that the concentration of the compound required to inhibit the virus is much lower than the concentration that causes toxicity to host cells. This is a favorable characteristic for a potential therapeutic agent.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Determining Therapeutic Index

G cluster_ic50 IC50 Determination cluster_lc50 LC50 Determination cluster_ti Therapeutic Index Calculation ic50_start Seed Cells ic50_infect Infect with RSV ic50_start->ic50_infect ic50_treat Treat with this compound Dilutions ic50_infect->ic50_treat ic50_incubate Incubate ic50_treat->ic50_incubate ic50_quantify Quantify Viral Inhibition ic50_incubate->ic50_quantify ic50_analyze Calculate IC50 ic50_quantify->ic50_analyze ti_calc TI = LC50 / IC50 ic50_analyze->ti_calc lc50_start Seed Cells lc50_treat Treat with this compound Dilutions lc50_start->lc50_treat lc50_incubate Incubate lc50_treat->lc50_incubate lc50_quantify Assess Cell Viability lc50_incubate->lc50_quantify lc50_analyze Calculate LC50 lc50_quantify->lc50_analyze lc50_analyze->ti_calc

Caption: Workflow for determining the in vitro therapeutic index of this compound.

This compound Mechanism of Action: Inhibition of RSV Fusion

G cluster_virus Respiratory Syncytial Virus (RSV) cluster_cell Host Cell RSV RSV Virion F_protein Fusion (F) Protein Fusion Viral-Cell Membrane Fusion F_protein->Fusion Mediates Blocked Fusion Blocked F_protein->Blocked Inhibited by this compound HostCell Host Cell Membrane RFI641 This compound RFI641->F_protein Binds to Fusion->HostCell Infection Viral Entry & Infection Fusion->Infection

Caption: this compound inhibits RSV entry by targeting the viral fusion (F) protein.

References

Technical Support Center: RFI-641 and Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for resistance to the RSV fusion inhibitor, RFI-641. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of both Respiratory Syncytial Virus (RSV) type A and B strains.[1][2][3] Its primary mechanism of action is the inhibition of the viral fusion (F) protein.[4][5] By interacting with the F protein on the viral surface, this compound blocks two critical early steps in the viral life cycle: the binding of the virus to the host cell and the subsequent fusion of the viral envelope with the cell membrane. This inhibition of F protein-mediated fusion also prevents the formation of syncytia, which are large, multinucleated cells that result from the fusion of infected cells with neighboring uninfected cells.

Q2: What is the likelihood of RSV developing resistance to this compound in vitro?

A2: As with many antiviral compounds, prolonged exposure of RSV to this compound in cell culture can lead to the selection of resistant variants. RNA viruses like RSV have a high mutation rate, which facilitates the emergence of drug-resistant strains under selective pressure. While this compound is a potent inhibitor, researchers should anticipate the potential for resistance development during in vitro passaging experiments.

Q3: Which mutations in the RSV F protein are known to confer resistance to this compound?

Q4: Are there other mutations in the F protein that could potentially confer cross-resistance to this compound?

A4: Yes, mutations that confer resistance to other RSV fusion inhibitors could potentially lead to cross-resistance to this compound due to a similar mechanism of action. One of the most well-characterized mutations is K394R in the F protein. This mutation is known to destabilize the prefusion conformation of the F protein, leading to a "hyperfusogenic" phenotype. This enhanced fusion activity can overcome the inhibitory effect of fusion inhibitors. Therefore, it is advisable to sequence the entire F gene of any suspected this compound-resistant isolates to identify not only the G446R mutation but also other potential resistance-conferring substitutions like K394R.

Troubleshooting Guides

Problem 1: Loss of this compound efficacy in long-term cell culture experiments.

  • Possible Cause: Emergence of a resistant RSV population.

  • Troubleshooting Steps:

    • Confirm Resistance: Isolate the virus from the culture showing reduced susceptibility and determine its IC50 for this compound in a fresh batch of cells. Compare this to the IC50 of the original wild-type virus stock. A significant increase in the IC50 value confirms resistance.

    • Sequence the F Gene: Extract viral RNA from the resistant population and perform Sanger or next-generation sequencing of the F protein coding region. Look for the G446R mutation or other mutations in regions known to be involved in fusion inhibitor resistance (e.g., K394R).

    • Plaque Purify the Virus: To isolate a clonal population of the resistant virus, perform a plaque assay and pick individual plaques. Propagate these individual clones and confirm their resistance profile and genotype. This will ensure that subsequent experiments are performed with a homogenous population.

    • Archive Resistant Strains: Properly store aliquots of the confirmed resistant virus at -80°C for future studies.

Problem 2: Difficulty in selecting for this compound resistant mutants.

  • Possible Cause 1: The starting concentration of this compound is too high, leading to complete inhibition of viral replication and no opportunity for resistant mutants to emerge.

  • Troubleshooting Steps:

    • Start the selection process with a concentration of this compound that is close to the IC50 or IC90 of the wild-type virus. This will inhibit the majority of the viral population while still allowing for some replication and the potential for resistant variants to be selected.

  • Possible Cause 2: The incremental increase in this compound concentration between passages is too steep, not allowing the resistant population to adapt and outgrow the susceptible population.

  • Troubleshooting Steps:

    • Increase the concentration of this compound gradually. A 2- to 5-fold increase in concentration with each passage is a reasonable starting point. Monitor the cytopathic effect (CPE) at each passage; if the CPE is completely absent, consider reducing the concentration for the next passage.

  • Possible Cause 3: Insufficient number of passages to select for a stable resistant population.

  • Troubleshooting Steps:

    • Be patient. The selection of resistant mutants can take multiple passages (e.g., 5-10 or more). Continue passaging the virus as long as there is evidence of viral replication.

Data Presentation

Table 1: In Vitro Activity of this compound Against Wild-Type RSV Strains

RSV Strain TypeAssayAverage IC50 (µg/mL)Average IC90 (µg/mL)
RSV A (Clinical Isolates) ELISA0.0550.22
RSV B (Clinical Isolates) ELISA0.0180.12

Data summarized from a study by Wyeth-Ayerst Research.

Table 2: Hypothetical Comparison of this compound Activity Against Wild-Type and a Resistant RSV Strain

RSV StrainRelevant F Protein MutationIC50 (nM)Fold Change in IC50
Wild-Type RSV A2 None501
This compound Resistant Isolate G446R>5000>100

This table is a hypothetical representation based on the known resistance mutation and typical fold-changes observed for other antiviral resistance. Specific experimental data for this compound against a G446R mutant is not publicly available.

Experimental Protocols

Protocol 1: Generation of this compound Resistant RSV in Cell Culture

This protocol describes a general method for selecting this compound resistant RSV by serial passage in cell culture with escalating concentrations of the inhibitor.

  • Cell and Virus Preparation:

    • Plate a suitable cell line for RSV propagation (e.g., HEp-2, Vero) in T25 flasks and allow them to reach 80-90% confluency.

    • Thaw a wild-type RSV stock (e.g., A2 strain) and determine its titer via a plaque assay or TCID50.

  • Initial Infection (Passage 1):

    • Infect a T25 flask of cells with wild-type RSV at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • After a 1-2 hour adsorption period, remove the inoculum and replace it with culture medium containing this compound at a concentration equal to the IC50 or IC90 of the wild-type virus.

    • Incubate the flask at 37°C and monitor daily for the development of cytopathic effect (CPE).

  • Subsequent Passages:

    • When 50-80% CPE is observed, harvest the virus by scraping the cells into the medium.

    • Clarify the viral supernatant by low-speed centrifugation.

    • Use a portion of this supernatant to infect a fresh T25 flask of cells.

    • After the adsorption period, add fresh medium containing a 2- to 5-fold higher concentration of this compound than the previous passage.

    • Repeat this process for multiple passages. A parallel culture passaged with a vehicle control (e.g., DMSO) should be maintained to monitor for cell culture-adaptive mutations.

  • Confirmation of Resistance:

    • After 5-10 passages, or when the virus is able to replicate in a significantly higher concentration of this compound, isolate the virus and determine its IC50 for this compound using a standard antiviral assay.

    • A significant increase in IC50 compared to the wild-type virus confirms resistance.

Protocol 2: Characterization of this compound Resistant Mutants

  • Genotypic Analysis:

    • Extract viral RNA from the resistant virus stock using a commercial kit.

    • Perform reverse transcription PCR (RT-PCR) to amplify the coding sequence of the F protein.

    • Sequence the purified PCR product (Sanger sequencing) or perform next-generation sequencing to identify mutations.

    • Align the sequence with the wild-type F protein sequence to identify amino acid substitutions.

  • Phenotypic Analysis:

    • Growth Kinetics: Compare the replication rate of the resistant virus to the wild-type virus in a multi-step growth curve experiment in the absence of the inhibitor to assess any fitness cost associated with the resistance mutation.

    • Fusion Assay: To determine if the resistance mutation leads to a hyperfusogenic phenotype, perform a cell-cell fusion assay. Transfect cells with plasmids expressing either the wild-type or the mutant F protein and quantify syncytia formation.

Mandatory Visualizations

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibitor Inhibition Virion Virion HostCell Host Cell Membrane Virion->HostCell 5. Membrane Fusion F_pre Prefusion F Protein F_post Postfusion F Protein F_pre->F_post 3. Conformational Change G_protein G Protein Receptor Host Cell Receptor G_protein->Receptor 1. Attachment Receptor->F_pre 2. Triggering Signal RFI641 This compound RFI641->F_pre Blocks Binding & Conformational Change F_post->HostCell 4. Fusion Peptide Insertion Resistance_Workflow start Start with Wild-Type RSV passage Serial Passage in Cells with increasing [this compound] start->passage observe Observe for Cytopathic Effect (CPE) passage->observe harvest Harvest Virus observe->harvest is_resistant Is virus resistant to high [this compound]? harvest->is_resistant is_resistant->passage No confirm Confirm Resistance (IC50 Assay) is_resistant->confirm Yes sequence Sequence F Gene confirm->sequence characterize Phenotypic Characterization (Growth, Fusion) sequence->characterize end Resistant Mutant Isolated characterize->end Resistance_Logic cluster_wt Wild-Type RSV cluster_mutant Resistant RSV wt_f Wild-Type F Protein rfi641_wt This compound Binds F Protein wt_f->rfi641_wt inhibition Fusion is Inhibited rfi641_wt->inhibition no_inhibition Fusion Proceeds mutant_f Mutant F Protein (e.g., G446R, K394R) rfi641_mutant This compound Binding is Reduced OR F Protein is Hyperfusogenic mutant_f->rfi641_mutant rfi641_mutant->no_inhibition

References

Technical Support Center: Optimizing RFI-641 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of RFI-641 in in vitro assays. This compound is a potent and selective inhibitor of Respiratory Syncytial Virus (RSV), targeting the viral F protein to block membrane fusion.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound inhibits the function of the RSV fusion (F) protein.[1] This action prevents the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the formation of syncytia (large, multinucleated cells) that are characteristic of RSV infection.

Q2: What is a recommended starting concentration range for this compound in a new experiment?

A2: For a novel experiment, it is advisable to perform a broad dose-response curve. Based on published data, this compound has a reported 50% inhibitory concentration (IC50) of approximately 50 nM. Therefore, a starting concentration range spanning several orders of magnitude, for example, from 0.1 nM to 10 µM, is recommended to determine the optimal concentration for your specific in vitro system.

Q3: What are the essential controls to include when testing this compound?

A3: To ensure the validity of your experimental results, the following controls are crucial:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior and viral infection.

  • Positive Control: A known inhibitor of RSV fusion or replication. This confirms that your assay is capable of detecting an inhibitory effect.

  • Negative Control: A compound structurally similar to this compound but known to be inactive against RSV. This can help to identify any potential off-target effects.

Q4: How should I prepare and store this compound stock solutions?

A4: Proper handling of this compound is essential for reproducibility.

  • Solubility: Determine the optimal solvent for this compound. While the provided search results did not specify the exact solvent used for in vitro studies, small molecules are commonly dissolved in DMSO. Ensure the final concentration of the solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration in in vitro assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the plate.Ensure thorough mixing of the cell suspension before seeding. Mix the this compound solution well before adding it to the wells. Consider not using the outer wells of the plate to avoid edge effects.
No observable inhibitory effect of this compound The concentration is too low, the compound has degraded, or the incubation time is too short.Test a higher concentration range. Verify the integrity of your this compound stock. Increase the incubation time of the assay.
Excessive cell death even at low concentrations The compound is highly cytotoxic to the specific cell line, or the solvent concentration is too high.Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Ensure the final solvent concentration is not contributing to toxicity by running a vehicle-only control at various concentrations.
Dose-response curve is not sigmoidal or has a very shallow slope The dynamic range of your assay may be too small. The mechanism of action may be complex and not follow a simple dose-response relationship.Optimize your assay to have a larger signal-to-noise ratio. Consider if the observed effect is due to partial inhibition or off-target effects.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Plaque Reduction Assay

This protocol provides a method to determine the concentration of this compound that inhibits RSV plaque formation by 50%.

Materials:

  • Vero cells (or other susceptible cell line)

  • RSV (strain A or B)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM. A suggested range is 10-fold dilutions from 10 µM down to 0.1 nM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound in DMEM containing 2% FBS. Include a vehicle control and an untreated control.

  • Overlay: After 2 hours of incubation with the compound, remove the medium and overlay the cells with methylcellulose medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Staining: Remove the overlay, fix the cells with 10% formalin, and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on the host cells.

Materials:

  • Vero cells (or the cell line used in the antiviral assay)

  • This compound

  • DMEM with 10% FBS

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium at 2x the final concentration. Remove the medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2x this compound dilutions. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 4 days).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Quantitative Data Summary

The following tables present example data for determining the IC50 and CC50 of this compound.

Table 1: Example Data for this compound IC50 Determination

This compound Concentration (nM)Log Concentration% Plaque Inhibition
0.1-15.2
1015.8
10148.9
501.785.3
100295.1
1000398.7

Table 2: Example Data for this compound CC50 Determination

This compound Concentration (µM)Log Concentration% Cell Viability
0.1-198.5
1095.2
10188.7
501.752.3
100215.6
100032.1

Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial Perform Serial Dilutions stock->serial dose_response Dose-Response Assay (e.g., Plaque Reduction) serial->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTS) serial->cytotoxicity cells Seed Cells in Assay Plates cells->dose_response cells->cytotoxicity ic50 Calculate IC50 dose_response->ic50 cc50 Calculate CC50 cytotoxicity->cc50 therapeutic_index Determine Therapeutic Index (CC50 / IC50) ic50->therapeutic_index cc50->therapeutic_index optimize Optimize Concentration for Further Assays therapeutic_index->optimize

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_virus RSV Virion cluster_cell Host Cell F_protein F Protein Fusion Membrane Fusion F_protein->Fusion mediates No_Infection Infection Blocked F_protein->No_Infection cell_membrane Cell Membrane cell_membrane->Fusion RFI641 This compound RFI641->F_protein binds to & inhibits RFI641->No_Infection Infection Viral Entry & Infection Fusion->Infection

Caption: this compound mechanism of action: Inhibition of RSV F protein-mediated fusion.

References

Technical Support Center: RFI-641 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RFI-641 in in vivo settings.

Important Note on Mechanism of Action: Scientific literature identifies this compound as a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). Its mechanism of action is the inhibition of viral F protein-mediated fusion and the formation of syncytia.[1][2][3][4] It is not a MEK inhibitor and does not target the Ras/Raf/MEK/ERK signaling pathway. The following information is tailored to its role as an antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antiviral agent that specifically targets the Respiratory Syncytial Virus (RSV).[1] It functions by blocking the fusion of the virus with host cells, a critical step for viral entry and infection. This is achieved through interaction with the viral F (fusion) protein, which also prevents the formation of syncytia (large, multinucleated cells) that are characteristic of RSV infection.

Q2: Which RSV strains is this compound active against?

This compound has demonstrated potent activity against both RSV type A and type B strains, including laboratory strains and clinical isolates.

Q3: What is the recommended route of administration for this compound in animal models?

In published preclinical studies involving mice, cotton rats, and African green monkeys, this compound was shown to be efficacious when administered prophylactically via the intranasal route.

Q4: Can this compound be used therapeutically in addition to prophylactically?

Yes, studies in African green monkeys have shown that this compound is also effective when administered therapeutically, for instance, 24 hours after infection with RSV.

Q5: Is there known resistance to this compound?

While this compound is a potent inhibitor, the potential for drug resistance is a consideration for antiviral compounds. One study mentioned that this compound has shown resistance to the G446R mutant of the RSV F protein. Researchers should be aware of the possibility of resistant strains emerging during prolonged studies.

Troubleshooting Guide for In Vivo Experiments

Issue Potential Cause Recommended Solution
Low or variable efficacy in reducing viral lung titers. Improper Formulation/Solubility: this compound, like many small molecules, may have solubility issues. An improper vehicle can lead to poor bioavailability at the site of infection.Ensure the vehicle used for intranasal administration is appropriate and that this compound is fully solubilized. Consider using a formulation vehicle similar to those described in successful preclinical trials.
Incorrect Dosing or Timing: The dose may be too low, or the timing of prophylactic/therapeutic administration may be suboptimal for the specific animal model and viral challenge dose.Conduct a dose-response study to determine the optimal effective dose in your model. For prophylactic studies, ensure administration is timed appropriately before the viral challenge (e.g., 2 hours prior as in some studies).
Viral Strain Variability: The specific RSV strain used in your model may have reduced sensitivity to this compound.Confirm the sensitivity of your viral stock to this compound using an in vitro plaque reduction or ELISA-based assay.
Signs of local irritation or toxicity in the nasal cavity. High Concentration of Compound: The administered concentration of this compound might be too high, causing irritation to the nasal mucosa.Lower the concentration of the administered dose while increasing the volume (if feasible within animal limits) to deliver the same total dose. Observe animals closely for any signs of distress post-administration.
Inappropriate Vehicle: The vehicle itself (e.g., DMSO, ethanol) may be causing irritation.Reduce the percentage of harsh solvents in the final formulation. Use well-tolerated vehicles such as saline or PBS with a minimal, safe amount of a solubilizing agent.
Difficulty translating in vitro IC50 to in vivo efficacy. Pharmacokinetic Properties: The compound may be rapidly cleared from the respiratory tract, not allowing for sustained exposure at the site of infection.While specific pharmacokinetic data for this compound is not detailed in the provided results, this is a common challenge. Consider multiple dosing regimens to maintain adequate drug concentration.
Animal Model Limitations: The chosen animal model may not fully recapitulate human RSV infection, leading to discrepancies between in vitro potency and in vivo results.Ensure the selected animal model is appropriate for RSV research (e.g., BALB/c mice, cotton rats). Be aware of the inherent limitations and differences in viral replication and pathology compared to humans.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against RSV Strains

Assay TypeRSV SubtypeAverage IC50 (µg/mL)
ELISARSV A0.055
ELISARSV B0.018
Yield ReductionRSV A (Clinical Isolates)0.22 (IC90)
Yield ReductionRSV B (Clinical Isolates)0.12 (IC90)

Data sourced from reference. IC50 is the concentration inhibiting 50% of viral activity; IC90 is the concentration inhibiting 90% of new virion formation.

Table 2: In Vivo Efficacy of Prophylactic this compound in Mice

Dose (mg/kg)Route of AdministrationTime of AdministrationReduction in Viral Lung Titers (log10 PFU/ml)Statistical Significance
0.04 - 1.3Intranasal2 hours prior to RSV challenge0.63 to 1.53Statistically significant at all doses

Data from a study in mice, sourced from reference.

Experimental Protocols & Visualizations

Experimental Protocol: In Vivo Efficacy of this compound in a Mouse Model

This protocol is a generalized methodology based on descriptions of in vivo studies. Researchers should adapt it to their specific laboratory conditions and institutional animal care guidelines.

  • Animal Model: Use 6-8 week old BALB/c mice, which are a standard model for RSV infection.

  • Compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.04, 0.2, 1.0 mg/kg) in a sterile, well-tolerated vehicle such as saline or PBS. Ensure the final concentration of the initial solvent is minimal and non-toxic.

  • Prophylactic Administration:

    • Lightly anesthetize the mice.

    • Administer the prepared this compound formulation or a placebo (vehicle only) via intranasal instillation 2 hours prior to the viral challenge. The volume should be appropriate for the size of the animal (e.g., 50 µL total, 25 µL per nostril).

  • RSV Challenge:

    • Infect the anesthetized mice by intranasal instillation of a known titer of RSV (e.g., 10^6 PFU).

  • Monitoring and Endpoint:

    • Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur).

    • At a predetermined endpoint (e.g., 4 or 5 days post-infection), humanely euthanize the animals.

  • Quantification of Viral Load:

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in a known volume of viral transport medium.

    • Clarify the homogenate by centrifugation.

    • Determine the viral titer in the lung homogenate using a standard plaque assay on a suitable cell line (e.g., HEp-2 or Vero cells).

  • Data Analysis:

    • Calculate the mean log10 PFU per gram of lung tissue for each treatment group.

    • Compare the viral titers of the this compound treated groups to the placebo control group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the observed reduction in viral titer is statistically significant.

Diagrams

RFI641_Mechanism cluster_virus RSV Virion cluster_cell Host Cell cluster_action Inhibition by this compound Virion RSV F_Protein F Protein (pre-fusion) HostCell Host Cell Membrane F_Protein->HostCell 1. Attachment & Binding BlockedFusion Fusion Blocked F_Protein->BlockedFusion RFI641 This compound RFI641->F_Protein 2. This compound Binds to F Protein experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis A Formulate this compound in Vehicle C Intranasal Administration (this compound or Placebo) A->C B Prepare Placebo (Vehicle Only) B->C D Wait 2 Hours C->D E Intranasal RSV Infection D->E F Monitor Animals (e.g., 4-5 Days) E->F G Harvest Lungs F->G H Determine Viral Titer (Plaque Assay) G->H I Statistical Analysis H->I

References

RFI-641 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability, storage, and handling of RFI-641. It includes frequently asked questions (FAQs), troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: While specific manufacturer data is limited, general recommendations for solid-state organic compounds suggest storing this compound powder in a tightly sealed container in a dry, dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable to minimize degradation. One supplier suggests that many compounds are stable at room temperature for short periods, but colder temperatures are optimal for long-term preservation.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] To minimize degradation, it is recommended to prepare a high-concentration stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.[2] For most compounds in DMSO, stock solutions are stable for up to 3 months at -20°C.

Q3: What is the stability of this compound in aqueous solutions?

A3: It is common for organic compounds dissolved in DMSO to precipitate when diluted in aqueous media. The stability of this compound in aqueous solutions for extended periods has not been extensively reported. It is best practice to prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV). It functions by targeting the viral fusion (F) protein, thereby inhibiting the binding and fusion of the virus with host cells. This action prevents the entry of the virus into the cell and subsequent syncytia formation.

Stability and Storage Data Summary

FormSolventStorage TemperatureRecommended Duration
Powder N/ARoom TemperatureShort-term
2-8°CMid-term
-20°CUp to 3 years
Stock Solution DMSO-20°CUp to 3 months
-80°CUp to 6 months

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 1684 g/mol .

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced or no antiviral activity 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect concentration of the working solution.1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from powder. 2. Ensure proper aliquoting and storage of the stock solution. 3. Verify calculations and dilution steps.
Precipitation in cell culture media 1. Low solubility in aqueous solutions. 2. High final concentration of this compound. 3. High final concentration of DMSO.1. Ensure the final DMSO concentration in the media is low (<0.5%) to maintain solubility and minimize cytotoxicity. 2. Test a lower concentration of this compound. 3. Prepare an intermediate dilution in media before adding to the final culture volume.
Inconsistent experimental results 1. Variability in compound activity between aliquots. 2. Inconsistent experimental setup.1. Ensure the stock solution was homogenous before aliquoting. 2. Standardize all experimental parameters, including cell density, virus multiplicity of infection (MOI), and incubation times.

Visualizations

This compound Mechanism of Action

RFI641_Mechanism cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein F Protein Host_Cell Host Cell Membrane F_protein->Host_Cell Fusion RFI641 This compound RFI641->F_protein inhibition

Caption: this compound inhibits RSV entry by targeting the viral F protein, preventing fusion with the host cell membrane.

This compound Troubleshooting Logic

Troubleshooting_Workflow Start Inconsistent or Negative Experimental Results Check_Compound Check this compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Fresh_Stock Prepare Fresh Stock Solution Check_Compound->Fresh_Stock Degradation Suspected Verify_Conc Verify Working Concentration Check_Compound->Verify_Conc Check_Cells Assess Cell Health and Density Check_Protocol->Check_Cells Check_Virus Verify Virus Titer and MOI Check_Protocol->Check_Virus New_Experiment Repeat Experiment Fresh_Stock->New_Experiment Verify_Conc->New_Experiment Check_Cells->New_Experiment Check_Virus->New_Experiment Success Problem Resolved New_Experiment->Success

References

Technical Support Center: RFI-641 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of RFI-641, a potent respiratory syncytial virus (RSV) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is known about the solubility of this compound?

Currently, there is limited publicly available data specifically quantifying the solubility of this compound in various solvents. However, it is acknowledged in the scientific community that many potent small molecule inhibitors, like this compound, can exhibit poor aqueous solubility, which can present challenges in experimental assays and preclinical development.

Q2: Why is the poor solubility of this compound a concern for my experiments?

Poor solubility can lead to several issues in a research setting, including:

  • Inaccurate Potency Measurement: Undissolved compound can lead to an underestimation of the true inhibitory concentration (e.g., IC50).

  • Low Bioavailability: In in-vivo studies, poor solubility can result in low absorption and reduced efficacy.

  • Precipitation: The compound may precipitate out of solution during experiments, leading to inconsistent and unreliable results.

  • Difficulty in Formulation: Developing suitable formulations for in-vitro and in-vivo studies can be challenging.

Q3: What general strategies can I employ to improve the solubility of this compound for my in-vitro assays?

For in-vitro experiments, several techniques can be explored to enhance the solubility of this compound:

  • Co-solvents: Utilizing a water-miscible organic solvent in which this compound is more soluble can be an effective initial approach.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

  • Use of Surfactants: Non-ionic surfactants can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the hydrophobic drug.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.

Q4: Are there more advanced formulation strategies for in-vivo studies?

Yes, for in-vivo applications, more advanced formulation techniques are often necessary to address poor solubility and enhance bioavailability. These can include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.

Troubleshooting Guides

Issue: this compound is precipitating in my cell culture medium.

Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay medium, especially after dilution of a stock solution.

Troubleshooting Steps:

  • Lower the Final Concentration: Determine the maximum soluble concentration of this compound in your cell culture medium.

  • Optimize the Stock Solution:

    • Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

    • When diluting the stock, add it to the medium with vigorous vortexing to ensure rapid dispersion.

    • Avoid "shock precipitation" by performing serial dilutions.

  • Incorporate a Solubilizing Excipient: Consider the addition of a biocompatible surfactant or cyclodextrin to the final medium to maintain solubility.

Issue: Inconsistent results in my viral fusion inhibition assays.

Possible Cause: Poor solubility of this compound may lead to variable concentrations of the active compound in solution.

Troubleshooting Steps:

  • Verify Complete Dissolution: Before each experiment, visually inspect your this compound solutions for any particulate matter.

  • Sonication: Briefly sonicate your stock solution or final dilutions to aid in the dissolution of any small aggregates.

  • Fresh Preparations: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

  • Solubility Enhancement Protocol: Implement a consistent solubility enhancement protocol, such as the use of a co-solvent system, across all experiments.

Quantitative Data Summary

Solvent/Excipient Class Typical Starting Concentration Range for Stock Solutions Considerations for Use
Dimethyl Sulfoxide (DMSO)Organic Co-solvent10-100 mMCommon for in-vitro stock solutions; can have cellular toxicity at higher final concentrations (>0.5%).
EthanolOrganic Co-solvent1-50 mMBiocompatible at low concentrations; can cause protein precipitation at higher concentrations.
Polyethylene Glycol (PEG) 300/400Polymeric Co-solvent1-20 mg/mLOften used in both in-vitro and in-vivo formulations; low toxicity.
Tween® 80 / Polysorbate 80Surfactant0.1-5% (w/v)Forms micelles to solubilize hydrophobic compounds; generally biocompatible.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-20% (w/v)Forms inclusion complexes to enhance aqueous solubility; low toxicity.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
  • Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Methodology:

    • Accurately weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles are present.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation
  • Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water or a suitable buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

    • pH meter

  • Methodology:

    • Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 10% w/v in purified water).

    • While stirring the HP-β-CD solution, slowly add the this compound powder.

    • Continue stirring the mixture at room temperature for 12-24 hours to allow for complex formation.

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow Workflow for Addressing Poor Solubility of this compound cluster_0 Initial Assessment cluster_1 In-Vitro Strategies cluster_2 In-Vivo Strategies cluster_3 Validation & Experimentation start Poorly Soluble this compound assess Assess Experimental Needs (in-vitro vs. in-vivo) start->assess invitro For In-Vitro Assays assess->invitro invivo For In-Vivo Studies assess->invivo cosolvent Use Co-solvents (e.g., DMSO) invitro->cosolvent ph_adjust pH Adjustment invitro->ph_adjust surfactant Add Surfactants invitro->surfactant cyclodextrin Cyclodextrin Complexation invitro->cyclodextrin validate Validate Solubility & Stability cosolvent->validate ph_adjust->validate surfactant->validate cyclodextrin->validate solid_disp Solid Dispersions invivo->solid_disp nanosus Nanosuspensions invivo->nanosus lipid_form Lipid-Based Formulations invivo->lipid_form solid_disp->validate nanosus->validate lipid_form->validate experiment Proceed with Experiment validate->experiment

Caption: A logical workflow for selecting appropriate methods to overcome the poor solubility of this compound.

rfi641_moa Mechanism of Action of this compound cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell cluster_inhibitor Inhibition virus RSV Virion f_protein Fusion (F) Protein virus->f_protein possesses host_cell Host Cell Membrane f_protein->host_cell mediates fusion with inhibition Inhibition of Fusion f_protein->inhibition rfi641 This compound rfi641->f_protein binds to rfi641->inhibition inhibition->host_cell prevents viral entry

Caption: Signaling pathway illustrating how this compound inhibits RSV entry into host cells by targeting the F protein.

troubleshooting RFI-641 plaque assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in their RFI-641 plaque assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing no plaques or a significant reduction in plaque numbers in our positive control wells (virus only). What could be the cause?

A1: This issue can stem from several factors related to either the virus stock or the host cells.[1][2]

  • Virus Viability: The virus stock may have lost its infectivity. Repeated freeze-thaw cycles or improper storage conditions can significantly reduce virus titer. It is crucial to ensure the virus stock is viable.[1]

  • Virus Concentration: The concentration of the virus used for infection might be too low to produce a countable number of plaques. Consider using a more concentrated virus stock or a lower dilution.[1]

  • Host Cell Susceptibility: The cell line used may not be susceptible to infection by the specific virus strain. Always verify that the host cells are appropriate for the virus being assayed.[1]

  • Cell Monolayer Health: The health and confluency of the cell monolayer are critical for plaque formation. The cells should be healthy and form a confluent monolayer (around 90-100%) at the time of infection. Unhealthy or over-confluent cells can lead to inconsistent results.

Q2: The plaque sizes in our assay are inconsistent or smaller than expected. What are the potential reasons?

A2: Variability in plaque size can be attributed to several experimental conditions.

  • Overlay Medium Concentration: If the semi-solid overlay (e.g., agarose or methylcellulose) is too concentrated, it can inhibit the diffusion of the virus, resulting in smaller plaques. Ensure the final concentration of the overlay medium is optimal for your specific virus and cell line.

  • Incubation Conditions: Suboptimal temperature or CO2 levels during incubation can negatively affect both cell health and viral replication, leading to smaller or unclear plaques.

  • Virus Characteristics: Some virus strains naturally produce smaller plaques. It is advisable to compare the observed plaque size with a known positive control or published data for the specific virus strain.

Q3: Our plaques appear fuzzy, diffuse, or are not well-defined. How can we improve their clarity?

A3: Fuzzy or diffuse plaques are often a result of issues with the cell monolayer or the overlay technique.

  • Cell Density: An inappropriate cell density, either too high or too low, can affect the clarity of the plaques. A uniform and optimal cell monolayer is essential for the formation of distinct plaques.

  • Overlay Solidification: Disturbing the plates before the overlay has completely solidified can cause the virus to spread unevenly, leading to smeared or fuzzy plaques. Allow the plates to remain undisturbed on a level surface until the overlay is fully set.

  • Liquid Overlay Movement: If using a liquid overlay, any movement of the plates during incubation can result in smeared plaques.

Q4: We are seeing a high number of plaques that are overlapping and difficult to count (confluent lysis). What is the likely cause?

A4: This typically indicates that the initial virus concentration was too high.

  • High Virus Concentration: Using a virus stock with a very high titer without adequate dilution will result in too many plaques that merge, making an accurate count impossible. It is essential to perform serial dilutions of the virus stock to obtain a countable number of well-isolated plaques (typically 10-100 per plate).

  • Inaccurate Dilutions: Errors in the serial dilution process can lead to a higher than expected virus concentration being added to the wells. Double-check all calculations and pipetting techniques.

Q5: How does this compound work, and how might its mechanism affect plaque assay results?

A5: this compound is a potent and selective inhibitor of Respiratory Syncytial Virus (RSV). It is active against both RSV type A and B strains. The mechanism of action of this compound is the inhibition of the viral F protein-mediated fusion. This action prevents the virus from entering the host cell and also blocks the formation of syncytia (the fusion of infected cells with neighboring cells). In a plaque assay, the inhibitory effect of this compound on viral entry and cell-to-cell spread will result in a dose-dependent reduction in the number and size of plaques compared to the virus-only control.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against Respiratory Syncytial Virus (RSV) as determined by enzyme-linked immunosorbent assay (ELISA) and yield reduction assays.

Assay Type RSV Strain 50% Inhibitory Concentration (IC50) in µg/ml
ELISARSV A (Average)0.055
ELISARSV B (Average)0.018
Yield ReductionRSV A (Average IC90)0.22
Yield ReductionRSV B (Average IC90)0.12

Data sourced from Yu et al. (2002).

Experimental Protocols

Standard Plaque Assay Protocol

This protocol outlines the general steps for performing a viral plaque assay.

  • Cell Seeding: Seed susceptible host cells into 6-well or 12-well plates. Incubate the plates at 37°C with 5% CO2 overnight, or until the cells form a confluent monolayer (90-100%).

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in an appropriate culture medium.

  • Infection: Remove the growth medium from the cell monolayers and wash once with Dulbecco's Phosphate-Buffered Saline (DPBS). Inoculate the cells with a small volume of the diluted virus (e.g., 200 µL for a 12-well plate).

  • Adsorption: Incubate the plates for 45-60 minutes at 37°C to allow for viral adsorption. Gently rock the plates every 10-15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

  • Overlay Application: After the adsorption period, aspirate the viral inoculum. Gently add a pre-warmed semi-solid overlay medium (e.g., containing 0.3% to 0.7% agarose or methylcellulose) to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period appropriate for the virus being studied (typically 2-14 days), until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution such as 10% formaldehyde. After fixation, the overlay can be removed, and the cell monolayer stained with a dye like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in the wells that have a countable number of distinct plaques. Calculate the viral titer in plaque-forming units per milliliter (PFU/ml).

This compound Plaque Reduction Assay Protocol

This protocol is adapted for evaluating the antiviral activity of this compound.

  • Cell Seeding and Virus Dilution: Follow steps 1 and 2 of the Standard Plaque Assay Protocol.

  • Compound Preparation: Prepare serial dilutions of this compound in the culture medium.

  • Infection and Treatment:

    • Control Wells: Include virus-only (positive control) and cell-only (negative control) wells.

    • Experimental Wells: Pre-incubate the diluted virus with the various concentrations of this compound for a specified time (e.g., 1 hour) before adding the mixture to the cell monolayers. Alternatively, infect the cells with the virus first, and then add the this compound containing overlay.

  • Adsorption, Overlay, Incubation, and Visualization: Follow steps 4 through 8 of the Standard Plaque Assay Protocol. The overlay medium for the experimental wells should also contain the corresponding concentrations of this compound.

  • Data Analysis: Count the plaques for each this compound concentration and the virus control. Calculate the percentage of plaque reduction for each concentration relative to the virus control. Determine the IC50 value of this compound.

Visualizations

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed Host Cells in Plate C Inoculate Cell Monolayer with Virus A->C B Prepare Serial Dilutions of Virus B->C D Incubate for Viral Adsorption C->D E Add Semi-Solid Overlay D->E F Incubate to Allow Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate Viral Titer (PFU/ml) H->I

Caption: A flowchart of the standard viral plaque assay workflow.

Troubleshooting_Tree cluster_no_plaques No or Few Plaques cluster_small_plaques Small/Inconsistent Plaques cluster_fuzzy_plaques Fuzzy/Diffuse Plaques cluster_confluent_lysis Confluent Lysis Start Plaque Assay Variability Observed NoPlaques Check Virus Viability & Titer Start->NoPlaques SmallPlaques Optimize Overlay Concentration Start->SmallPlaques FuzzyPlaques Check Cell Density Start->FuzzyPlaques Confluent Use Higher Virus Dilutions Start->Confluent CellHealth Assess Cell Monolayer Health & Confluency NoPlaques->CellHealth Incubation Verify Incubation Conditions (Temp, CO2) SmallPlaques->Incubation Solidification Ensure Overlay Solidifies Undisturbed FuzzyPlaques->Solidification

Caption: A decision tree for troubleshooting common plaque assay issues.

References

Technical Support Center: Assessing Host Cell Effects of RFI-641

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential off-target effects of RFI-641. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antiviral agent that specifically targets the Respiratory Syncytial Virus (RSV).[1][2][3][4][5] Its mechanism of action is to inhibit the fusion of the viral envelope with the host cell membrane. This is achieved through direct interaction with the viral F (fusion) protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry. This compound also blocks cell-to-cell fusion (syncytium formation), a characteristic feature of RSV infection in cell culture.

Q2: My experimental results with this compound are unexpected. Could this be due to off-target effects on host cell kinases?

A2: It is unlikely that the unexpected results are due to off-target inhibition of host cell kinases. This compound is not a kinase inhibitor; it is a specific inhibitor of the RSV F protein. However, unexpected results could be related to other factors such as compound solubility, stability in your specific cell culture media, or unanticipated effects on host cell viability at high concentrations. It is crucial to perform control experiments to rule out these possibilities.

Q3: How can I determine if this compound is causing cytotoxicity in my cell cultures?

A3: To assess the cytotoxic potential of this compound in your specific cell line, a standard cytotoxicity assay, such as an MTS or MTT assay, should be performed. This involves treating uninfected cells with a range of this compound concentrations and measuring cell viability over a period comparable to your antiviral experiments. This will allow you to determine the 50% cytotoxic concentration (CC50), which can then be compared to the 50% effective concentration (EC50) of the compound against RSV to calculate the selectivity index (SI = CC50/EC50). A high SI indicates that the antiviral effects are observed at concentrations well below those that cause cytotoxicity.

Q4: What is the known selectivity profile of this compound?

A4: this compound has demonstrated a high degree of selectivity for RSV. It is potent against both RSV type A and B strains. Studies have shown that it has little to no inhibitory activity against other viruses, including influenza A and B, and human parainfluenza virus 3 (hPIV3). It exhibits relatively poor activity against human cytomegalovirus (hCMV) and herpes simplex virus (HSV).

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cell death in both infected and uninfected cultures treated with this compound. The concentration of this compound used may be cytotoxic to the specific cell line.Perform a dose-response cytotoxicity assay (e.g., MTS or MTT) on uninfected cells to determine the CC50. Ensure that the concentrations used in antiviral assays are well below the CC50.
Inconsistent antiviral activity of this compound between experiments. - Compound degradation. - Variability in viral titer. - Inconsistent cell health.- Prepare fresh stock solutions of this compound. - Ensure consistent viral stocks and multiplicity of infection (MOI) are used. - Monitor cell viability and passage number.
This compound appears to have reduced potency in my assay compared to published data. - Presence of high serum concentrations in the media, which may bind to the compound. - Use of a different cell line or RSV strain.- Test the effect of different serum concentrations on this compound activity. - Confirm the susceptibility of your specific RSV strain and cell line to this compound.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

Cell LineRSV Strain TypeIC50 (µg/mL)LC50 (µg/mL)Therapeutic Index (LC50/IC50)
HFFA (n=3)0.08>75>417
HFFB (n=3)0.018>75>2,500
VeroA (n=9 recent isolates)0.03>75>1,071
VeroB (n=9 recent isolates)0.019>75>1,875
Data compiled from published sources. IC50 (50% inhibitory concentration) and LC50 (50% lethal concentration) values may vary depending on the specific assay conditions, cell line, and RSV strain used.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity of this compound using an MTS Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific host cell line.

Methodology:

  • Cell Plating: Seed host cells (e.g., Vero, HEp-2) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO or water, depending on the compound's solvent).

  • Cell Treatment: Remove the growth medium from the cells and add the this compound dilutions. Incubate for a period equivalent to the duration of your antiviral assay (e.g., 4 days).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression analysis.

Protocol 2: Evaluating the Antiviral Specificity of this compound

Objective: To confirm that the antiviral activity of this compound is specific to RSV and not a result of non-specific virucidal effects.

Methodology:

  • Virucidal Assay:

    • Incubate a known titer of RSV with a high concentration of this compound (e.g., 3 µg/mL) for 2 hours at 37°C.

    • As a control, incubate the same titer of RSV with culture medium alone.

    • Serially dilute the virus-compound mixture and the virus control to a point where the this compound concentration is below its effective dose.

    • Infect host cells with the dilutions and perform a plaque assay or other viral titration method.

    • A lack of reduction in viral titer in the this compound treated group compared to the control indicates that the compound is not directly virucidal.

  • Counter-Screening against Other Viruses:

    • Select a panel of viruses to test for susceptibility to this compound (e.g., influenza, hPIV3).

    • Perform antiviral assays for each virus using your standard protocols, including this compound in the treatment conditions.

    • Determine the EC50 of this compound for each virus.

    • A significantly higher EC50 for other viruses compared to RSV demonstrates the specificity of this compound.

Visualizations

RFI_641_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by this compound RSV RSV F_protein_pre Prefusion F Protein Host_Cell Host Cell Membrane F_protein_pre->Host_Cell 1. Attachment F_protein_bound F Protein-RFI-641 Complex (Stabilized Prefusion State) RFI_641 This compound RFI_641->F_protein_pre 2. Binding F_protein_bound->Host_Cell 3. Fusion Blocked

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cytotoxicity start Start plate_cells Plate Host Cells (96-well plate) start->plate_cells prepare_dilutions Prepare Serial Dilutions of this compound plate_cells->prepare_dilutions treat_cells Treat Cells with this compound and Vehicle Control prepare_dilutions->treat_cells incubate Incubate (e.g., 4 days) treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts read_absorbance Read Absorbance (490 nm) add_mts->read_absorbance analyze_data Calculate % Viability and Determine CC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity.

References

RFI-641 LC50 values in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cytotoxic effects of RFI-641 in various cell types.

This compound LC50 Values

The following table summarizes the 50% lethal concentration (LC50) of this compound in different cell lines as determined by cytotoxicity assays.

Cell LineLC50 Value (μg/mL)
Vero>75
HFF (Human Foreskin Fibroblast)>75

Note: The LC50 values were determined to assess the therapeutic index of this compound.[1]

Experimental Protocols

Cytotoxicity Assay for this compound

This protocol outlines the methodology used to determine the LC50 values of this compound.

Objective: To determine the concentration of this compound that results in 50% lethality of cultured cells.

Materials:

  • This compound compound

  • Vero cells or Human Foreskin Fibroblast (HFF) cells

  • Cell culture medium

  • 96-well microtiter plates

  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate Vero or HFF cells in 96-well microtiter plates at a suitable density to achieve confluence after 4 days of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Add the serially diluted this compound to the wells containing the cells. Include untreated control wells.

  • Incubation: Incubate the plates for 4 days under conditions similar to those used in antiviral assays.[1]

  • MTS Assay: After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 490 nm using a spectrophotometer. The absorbance is proportional to the number of viable cells.[1]

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The LC50 value is the concentration of this compound that reduces the MTS signal by 50%.[1]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Seed Vero or HFF cells in 96-well plates Treatment Add this compound dilutions to cells Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 4 days Treatment->Incubation MTS_Assay Add MTS reagent Incubation->MTS_Assay Measurement Measure absorbance at 490 nm MTS_Assay->Measurement Calculation Calculate LC50 value Measurement->Calculation

Caption: Workflow for determining the LC50 of this compound.

Troubleshooting and FAQs

Q1: Why is the LC50 value for this compound reported as ">75 μg/mL"?

A1: This indicates that even at the highest tested concentration of 75 μg/mL, this compound did not cause 50% cell death in Vero and HFF cells.[1] This suggests a low level of cytotoxicity in these cell lines and a high therapeutic index, which is a desirable characteristic for an antiviral compound.

Q2: Can I use a different cytotoxicity assay to determine the LC50 of this compound?

A2: Yes, other cytotoxicity assays such as those based on LDH release or ATP measurement can be used. However, for consistency and direct comparison with published data, using the MTS assay is recommended. The choice of assay may depend on the specific cell type and experimental setup.

Q3: How does the mechanism of action of this compound relate to its cytotoxicity?

A3: this compound is a specific inhibitor of the respiratory syncytial virus (RSV) F protein-mediated fusion process. Its antiviral activity is not due to non-specific effects on the host cells. The high LC50 values support the specificity of its action against the virus rather than causing general cellular toxicity.

Q4: What is the significance of the therapeutic index?

A4: The therapeutic index is a quantitative measurement of the safety of a drug. It is calculated by dividing the toxic dose (in this case, the LC50) by the effective dose (the 50% inhibitory concentration or IC50). A large therapeutic index, as observed with this compound, indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

RFI641_Signaling_Pathway cluster_virus RSV cluster_cell Host Cell RSV Respiratory Syncytial Virus (RSV) F_Protein F Protein RSV->F_Protein Fusion Viral-Cell Fusion & Syncytia Formation F_Protein->Fusion mediates Host_Cell Host Cell Membrane Host_Cell->Fusion RFI641 This compound RFI641->F_Protein inhibits Infection Viral Entry & Infection Fusion->Infection

Caption: Mechanism of action of this compound in inhibiting RSV infection.

References

Validation & Comparative

RFI-641 vs. CL387626: A Comparative Guide to Two Potent RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two small molecule inhibitors of Respiratory Syncytial Virus (RSV), RFI-641 and CL387626. Both compounds target the RSV fusion (F) protein, a critical component of the viral entry machinery, thereby preventing infection. This document summarizes their performance based on available preclinical data, outlines the experimental protocols used for their evaluation, and visualizes their mechanism of action.

At a Glance: Key Performance Indicators

ParameterThis compoundCL387626Reference
Target RSV Fusion (F) ProteinRSV Fusion (F) Protein[1][2]
Mechanism of Action Blocks F protein-mediated membrane fusion and syncytia formationBlocks F protein-mediated membrane fusion[1][2]
In Vitro Potency (IC50) 0.055 µg/mL (RSV A) 0.018 µg/mL (RSV B) ~0.05 µM (~0.05 µg/mL)[1]
In Vitro Potency (EC50) Not explicitly stated0.25 µg/mL
Cytotoxicity (CC50) >100-fold therapeutic window375 µg/mL
Selectivity Index (SI) >100~1500
In Vivo Efficacy Demonstrated in mice, cotton rats, and African green monkeysDemonstrated in cotton rats

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

Both this compound and CL387626 are RSV entry inhibitors that specifically target the viral F protein. The F protein is a class I fusion protein that undergoes a series of conformational changes to merge the viral envelope with the host cell membrane, allowing the viral genome to enter the cell.

This compound, a chemical optimization of CL387626, and its parent compound are believed to bind to a pocket within the metastable prefusion conformation of the F protein. This binding stabilizes the prefusion state and prevents the conformational rearrangements necessary for membrane fusion. By inhibiting this critical step, both compounds effectively block two key events in RSV pathogenesis: the initial fusion of the virus to the host cell and the subsequent fusion of infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.

RSV_Fusion_Inhibition cluster_fusion Fusion Cascade (Inhibited) RSV RSV F_protein_pre Prefusion F Protein RSV->F_protein_pre expresses Host_Cell Host Cell Membrane F_protein_pre->Host_Cell F_protein_inter Intermediate F (Conformational Change) RFI_CL This compound / CL387626 RFI_CL->F_protein_pre F_protein_post Postfusion F Protein Fusion Membrane Fusion

Caption: Mechanism of RSV fusion inhibition.

In Vitro Efficacy: A Quantitative Comparison

This compound is described as a more potent analog of CL387626. While direct side-by-side comparative studies are limited, the available data supports the superior in vitro activity of this compound, particularly against RSV B strains.

CompoundVirus Strain(s)Cell Line(s)Assay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
This compound RSV A (various)Vero, HFF, CV-1ELISAAvg. 0.055 µg/mL>100-fold therapeutic window>100
RSV B (various)Vero, HFF, CV-1ELISAAvg. 0.018 µg/mL>100-fold therapeutic window>100
CL387626 RSVHEp-2, VeroNot SpecifiedEC50: 0.25 µg/mL375 µg/mL~1500
RSVNot SpecifiedCell-basedIC50: 0.05 µMNot SpecifiedNot Specified

In Vivo Studies: Evidence from Animal Models

This compound has been evaluated more extensively in vivo than its predecessor, CL387626, demonstrating efficacy in multiple animal models.

This compound:

  • Mice: Prophylactic intranasal administration of this compound (0.04 to 1.3 mg/kg) 2 hours before RSV challenge resulted in a significant reduction in viral lung titers.

  • Cotton Rats: Prophylactic intranasal administration of this compound (1 to 10 mg/kg) led to a statistically significant reduction of at least 3.2 log10 PFU/lung compared to placebo.

  • African Green Monkeys: Prophylactic administration of this compound reduced viral nasal titers by 1.5 log10 or greater. Therapeutic administration initiated 24 hours post-infection also reduced viral titers in both nasal and throat samples.

CL387626:

  • Cotton Rats: A single 30 mg/kg dose of CL387626 administered intranasally 4 or 5 days prior to virus challenge significantly inhibited pulmonary replication of RSV. However, most lots failed to show significant inhibition when administered therapeutically.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to evaluate this compound and CL387626.

Plaque Reduction Assay (for IC50 Determination)

This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Plaque_Reduction_Assay A 1. Prepare confluent monolayer of host cells (e.g., HEp-2, Vero) in 6-well plates. B 2. Prepare serial dilutions of the test compound (this compound or CL387626). A->B C 3. Incubate virus with each compound dilution for 1 hour at 37°C. B->C D 4. Infect cell monolayers with the virus-compound mixture. C->D E 5. After 1-2 hours of adsorption, remove inoculum and add an overlay medium (e.g., containing carboxymethyl cellulose or agarose). D->E F 6. Incubate plates for 4-5 days until plaques are visible. E->F G 7. Fix and stain the cells (e.g., with crystal violet). F->G H 8. Count the number of plaques in each well and calculate the IC50 value. G->H

Caption: Workflow for a Plaque Reduction Assay.

Materials:

  • Host cells (e.g., HEp-2, Vero)

  • Cell culture medium and supplements

  • RSV stock

  • Test compounds (this compound, CL387626)

  • Overlay medium (e.g., containing 0.75% methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 1% crystal violet)

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the antiviral compounds.

  • Mix the virus with each compound dilution and incubate.

  • Infect the confluent cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.

  • Incubate the plates for several days to allow for plaque formation.

  • Fix the cells and stain with a dye that stains the cells but not the plaques (areas of dead or lysed cells).

  • Count the plaques and calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (for CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Materials:

  • Host cells

  • Cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

  • Seed host cells in 96-well plates.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for a period equivalent to the antiviral assay.

  • Add a cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells.

  • Calculate the CC50, the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Viral Load Quantification in Animal Models

This involves infecting animals, collecting samples, and quantifying the amount of virus present, typically through a plaque assay or quantitative PCR (qPCR).

Procedure (General):

  • Animals (e.g., cotton rats, mice) are infected intranasally with RSV.

  • The test compound is administered prophylactically or therapeutically at various doses.

  • At a predetermined time point (e.g., day 4 or 5 post-infection), animals are euthanized, and lungs are harvested.

  • Lungs are homogenized, and the homogenate is used to determine the viral titer.

  • For Plaque Assay: Serial dilutions of the lung homogenate are used to infect confluent cell monolayers, and the number of plaque-forming units (PFU) per gram of lung tissue is calculated.

  • For qPCR: RNA is extracted from the lung homogenate, and reverse transcription qPCR is performed to quantify the number of viral RNA copies.

Conclusion

Both this compound and CL387626 are potent inhibitors of RSV replication in vitro, acting through the targeted inhibition of the viral F protein. The available data indicates that this compound, a derivative of CL387626, exhibits enhanced in vitro potency and has demonstrated efficacy in a broader range of in vivo models, including therapeutic administration in non-human primates. The high selectivity index of both compounds suggests a favorable safety profile at the preclinical stage. Further head-to-head in vivo comparative studies would be beneficial to fully delineate the therapeutic advantages of this compound over its parent compound. The detailed experimental protocols provided herein should aid researchers in the evaluation of these and other novel anti-RSV candidates.

References

A Comparative Analysis of RFI-641 and WAY-158830 in Anti-RSV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activities of two structurally related compounds, RFI-641 and WAY-158830, against Respiratory Syncytial Virus (RSV). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their potential as therapeutic agents.

Executive Summary

This compound is a potent and selective inhibitor of Respiratory Syncytial Virus (RSV), demonstrating significant activity in preventing viral entry into host cells.[1][2] Its mechanism of action is centered on the inhibition of the RSV fusion (F) protein, a critical component for viral binding and membrane fusion.[1] In stark contrast, its analog, WAY-158830, exhibits substantially diminished antiviral efficacy.[1] This guide will delve into the quantitative differences in their activities, the experimental methodologies used for their evaluation, and the specific viral pathway they target.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro activity of this compound and WAY-158830 against RSV.

CompoundTargetAssay TypeActivity (IC50)Key Findings
This compound RSV Fusion (F) ProteinVirus Infectivity Assay50 nM[1]Potent inhibitor of RSV-cell binding and fusion. Active against both RSV A and B strains.
WAY-158830 RSV Fusion (F) ProteinVirus Infectivity AssayMuch less active than this compoundDoes not significantly inhibit binding and fusion of RSV with Vero cells.

Mechanism of Action: Inhibition of RSV Fusion

This compound exerts its antiviral effect by directly targeting the RSV fusion (F) protein on the viral surface. This interaction prevents the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry. The diagram below illustrates the RSV F protein-mediated fusion pathway and the point of inhibition by this compound.

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition RSV RSV F_protein_pre F Protein (pre-fusion) Receptor Host Cell Receptor F_protein_pre->Receptor 1. Binding F_protein_post F Protein (post-fusion) F_protein_pre->F_protein_post 2. Conformational Change Host_Cell Host Cell Membrane RFI_641 This compound RFI_641->F_protein_pre Inhibits Fusion Viral Entry F_protein_post->Fusion

RSV F protein-mediated membrane fusion pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Virus Infectivity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Vero or HEp-2 cells are seeded in 6-well plates and grown to confluence.

  • Virus Preparation: A known titer of RSV is prepared in a serum-free medium.

  • Compound Dilution: A serial dilution of the test compound (this compound or WAY-158830) is prepared.

  • Infection: The cell monolayers are washed and then infected with the RSV preparation in the presence of varying concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C for a period that allows for viral replication and plaque formation (typically 3-5 days). An overlay medium containing methylcellulose is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: After incubation, the cell monolayers are fixed and stained with a solution like crystal violet, which stains the cells but leaves the viral plaques unstained.

  • Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Plaque_Assay_Workflow A 1. Seed Host Cells (e.g., Vero, HEp-2) B 2. Prepare Virus Inoculum and Compound Dilutions A->B C 3. Infect Cells in Presence of Compound B->C D 4. Add Overlay Medium (e.g., Methylcellulose) C->D E 5. Incubate (3-5 days) for Plaque Formation D->E F 6. Fix and Stain Cells (e.g., Crystal Violet) E->F G 7. Count Plaques and Calculate IC50 F->G

Workflow for a typical plaque reduction assay.
RSV Fusion Assay (Octadecyl Rhodamine R18 De-quenching)

This assay measures the fusion of the RSV envelope with a target cell membrane.

  • Virus Labeling: Purified RSV is labeled with a lipophilic fluorescent dye, octadecyl rhodamine B chloride (R18), at a concentration that causes self-quenching of the fluorescence.

  • Cell Preparation: Host cells (e.g., Vero cells) are prepared in a suitable assay plate.

  • Incubation: The R18-labeled RSV is incubated with the host cells in the presence or absence of the test compound.

  • Fusion Event: If fusion occurs, the R18 dye diffuses from the viral envelope into the larger surface area of the host cell membrane. This dilution of the dye leads to a decrease in self-quenching and a measurable increase in fluorescence intensity.

  • Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of fluorescence de-quenching are used to quantify the level of membrane fusion. Inhibition of fusion by a compound is observed as a reduction in the increase in fluorescence compared to the untreated control.

Conclusion

The available data clearly indicates that this compound is a highly potent inhibitor of RSV, acting through the specific inhibition of the viral F protein and preventing viral entry into host cells. Its analog, WAY-158830, is significantly less effective. This comparative analysis underscores the specific structure-activity relationship for this class of compounds and highlights this compound as a promising candidate for further anti-RSV drug development. The detailed experimental protocols provided can serve as a valuable resource for researchers working in this field.

References

A Comparative Analysis of RFI-641 and Other RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of RFI-641, a notable respiratory syncytial virus (RSV) fusion inhibitor, with other key inhibitors in its class. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological processes and experimental workflows to offer a comprehensive resource for researchers in the field of antiviral drug development.

Quantitative Efficacy and Cytotoxicity Data

The antiviral activity and cytotoxicity of this compound and its comparators are summarized below. These small molecule inhibitors target the RSV fusion (F) protein, preventing the virus from fusing with host cell membranes. The data is presented as 50% inhibitory concentrations (IC50) or 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50), with the therapeutic index (TI) calculated as CC50/IC50 (or EC50).

InhibitorRSV Strain(s)Assay TypeIC50/EC50CC50Therapeutic Index (TI)Reference(s)
This compound RSV A and B clinical isolatesELISA0.055 µg/mL (A), 0.018 µg/mL (B)>75 µg/mL>1363 (A), >4166 (B)[1]
RSV A2Plaque Reduction50 nMNot ReportedNot Reported[2]
BMS-433771 RSV A and B clinical isolatesCPE Assay20 nM (average)>218 µM>10900[3][4]
RSV LongCPE Assay12 nM>218 µM>18167[3]
TMC353121 RSV A and B clinical isolatesNot SpecifiedpEC50 of 9.94436 ng/mL (~7.9 µM)Not Reported
RSV LONot Specified0.07 ng/mL (~0.125 nM)3.98 µM~31840
Presatovir (GS-5806) 75 RSV A and B clinical isolatesNot Specified0.43 nM (mean)>20 µM>46511
VP-14637 RSV A and B subtypesNot SpecifiedNot ReportedNot Reported>3000
RSVCPE Assay1.4 nMNot ReportedNot Reported
JNJ-2408068 RSVCPE Assay2.1 nMNot ReportedNot Reported

In Vivo Efficacy

The in vivo efficacy of these inhibitors has been evaluated in various animal models, with the cotton rat being a key model for RSV research.

InhibitorAnimal ModelDosing RegimenReduction in Viral TiterReference(s)
This compound Cotton Rat0.2 mg/kg (prophylactic, intranasal)0.6 log10 decrease in lung titers
African Green MonkeyTherapeutic (intranasal)0.57 to 1.66 log10 lower than controls in nasal samples
BMS-433771 BALB/c Mice50 mg/kg (single oral dose, prophylactic)Reduced infectious lung titers to assay detection limit
Cotton RatNot SpecifiedEfficacious via oral dosing
Presatovir (GS-5806) Cotton Rat0-30 mg/kgDose-dependent antiviral efficacy
VP-14637 Cotton Rat126 µg/kg (aerosol, therapeutic)Significantly lower mean pulmonary RSV titers

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Materials:

  • HEp-2 or Vero cells

  • RSV stock

  • Test compounds (e.g., this compound)

  • Cell culture medium (e.g., MEM) with 2% fetal bovine serum (FBS)

  • Methylcellulose overlay

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate the confluent cell monolayers with the different concentrations of the test compound for a specified time (e.g., 1 hour) at 37°C.

  • Remove the compound-containing medium and infect the cells with a dilution of RSV calculated to produce approximately 50-100 plaques per well.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the viral inoculum and overlay the cell monolayers with a medium containing methylcellulose and the respective concentration of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

  • Fix the cells with a formalin solution and then stain with crystal violet.

  • Wash the plates, allow them to dry, and count the number of plaques in each well.

  • The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify viral antigens and determine the inhibitory effect of compounds on viral replication.

Materials:

  • 96-well microtiter plates coated with RSV antigens

  • Test compounds

  • RSV stock

  • Cell culture (e.g., HFF or Vero cells)

  • Primary antibody against an RSV protein (e.g., anti-RSV F protein)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

Procedure:

  • Seed cells in 96-well plates and allow them to form a monolayer.

  • Prepare serial dilutions of the test compound.

  • Infect the cell monolayers with RSV in the presence or absence of the test compounds.

  • Incubate the plates for a period sufficient for viral replication (e.g., 3-4 days).

  • Fix the cells and permeabilize them.

  • Add the primary antibody specific for an RSV antigen and incubate.

  • Wash the wells to remove unbound primary antibody.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the wells to remove unbound secondary antibody.

  • Add the substrate solution and allow the color to develop.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • The IC50 is the compound concentration that reduces the absorbance (and thus viral antigen expression) by 50% compared to the virus control.

In Vivo Cotton Rat Model

The cotton rat is a permissive model for human RSV infection and is widely used to evaluate the in vivo efficacy of antiviral candidates.

Materials:

  • Cotton rats (Sigmodon hispidus)

  • RSV A2 strain

  • Test compound formulated for the desired route of administration (e.g., intranasal, oral)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Prophylactic Efficacy:

    • Administer the test compound to cotton rats at various doses via the intended route (e.g., intranasally 2 hours before infection).

    • Anesthetize the animals and infect them intranasally with a known titer of RSV.

    • A control group receives a placebo.

  • Therapeutic Efficacy:

    • Infect the cotton rats with RSV.

    • Begin administration of the test compound at a specified time post-infection (e.g., 24 hours) and continue for a defined period.

  • Viral Titer Determination:

    • At a predetermined time post-infection (e.g., day 4 or 5), euthanize the animals.

    • Harvest the lungs and nasal tissues.

    • Homogenize the tissues and determine the viral titer using a plaque assay.

  • Data Analysis:

    • Compare the viral titers in the lungs and nasal tissues of the treated groups to the placebo group to determine the log10 reduction in viral load.

Visualizing the Mechanism and Workflow

RSV F Protein-Mediated Membrane Fusion Pathway

The fusion of the RSV envelope with the host cell membrane is a multi-step process mediated by the F protein. This process is the primary target of the fusion inhibitors discussed in this guide.

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibition Inhibition F_pre Prefusion F Protein F_intermediate Intermediate F Protein F_pre->F_intermediate 3. Conformational Change G_protein G Protein Receptor Host Cell Receptor G_protein->Receptor 1. Attachment Receptor->F_pre 2. Triggering Signal Membrane Host Cell Membrane Inhibitor Fusion Inhibitor (e.g., this compound) Inhibitor->F_intermediate Blocks Conformational Change F_intermediate->Membrane F_post Postfusion F Protein F_intermediate->F_post 5. Hairpin Formation (6-Helix Bundle) Fusion Fusion Pore Formation F_post->Fusion 6. Membrane Fusion

Caption: RSV F protein-mediated membrane fusion and inhibition.

Experimental Workflow for In Vitro Antiviral Assay

The following diagram illustrates a typical workflow for evaluating the efficacy of an RSV fusion inhibitor in vitro.

in_vitro_workflow start Start cell_culture Seed Host Cells (e.g., HEp-2) start->cell_culture compound_prep Prepare Serial Dilutions of Inhibitor cell_culture->compound_prep infection Infect Cells with RSV +/- Inhibitor compound_prep->infection incubation Incubate (e.g., 4-5 days) infection->incubation quantification Quantify Viral Activity (Plaque Assay or ELISA) incubation->quantification analysis Calculate IC50/EC50 quantification->analysis end End analysis->end

Caption: In vitro antiviral efficacy testing workflow.

Experimental Workflow for In Vivo Efficacy in Cotton Rats

This diagram outlines the key steps in assessing the in vivo efficacy of an RSV fusion inhibitor using the cotton rat model.

in_vivo_workflow start Start acclimatize Acclimatize Cotton Rats start->acclimatize grouping Group Animals (Treatment vs. Placebo) acclimatize->grouping dosing Administer Inhibitor (Prophylactic or Therapeutic) grouping->dosing infection Intranasal RSV Infection dosing->infection monitoring Monitor for Clinical Signs infection->monitoring euthanasia Euthanize at Day 4-5 monitoring->euthanasia harvest Harvest Lung and Nasal Tissues euthanasia->harvest titer Determine Viral Titer (Plaque Assay) harvest->titer analysis Compare Titers and Calculate Log Reduction titer->analysis end End analysis->end

Caption: In vivo efficacy workflow in the cotton rat model.

References

Comparative Analysis of RFI-641 in Preclinical Animal Models for Respiratory Syncytial Virus Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-respiratory syncytial virus (RSV) agent, RFI-641, across various animal models. The data presented is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and development decisions.

Mechanism of Action: Inhibition of RSV Fusion

This compound is a potent, small-molecule inhibitor of Respiratory Syncytial Virus.[1] Its mechanism of action is the targeted inhibition of the RSV fusion (F) protein.[2][3] The F protein is essential for the virus to fuse with the host cell membrane, a critical step for viral entry and the formation of syncytia (the fusion of infected cells), a hallmark of RSV infection.[4][5] this compound binds to the F protein, stabilizing it in its prefusion conformation and preventing the irreversible conformational changes necessary for membrane fusion. This action effectively blocks viral entry into the host cell.

Below is a diagram illustrating the RSV F protein-mediated fusion pathway and the inhibitory action of this compound.

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by this compound Virion F_Protein_pre Prefusion F Protein G_Protein G Protein Receptor Host Cell Receptor F_Protein_pre->Receptor 2. Binding F_Protein_post Postfusion F Protein F_Protein_pre->F_Protein_post 3. Conformational Change G_Protein->Receptor 1. Attachment Host_Cell Host Cell Membrane Fusion Viral Entry F_Protein_post->Fusion 4. Membrane Fusion RFI641 This compound RFI641->F_Protein_pre Binds to prefusion F protein, preventing conformational change

Caption: RSV Fusion Pathway and this compound Inhibition.

Performance in Animal Models

This compound has demonstrated significant efficacy in reducing viral load in three key preclinical animal models: mice, cotton rats, and African green monkeys. The following tables summarize the quantitative data from these studies. It is important to note that direct head-to-head comparative studies of this compound with other antiviral agents in the same experimental setting are limited. Therefore, the data for comparator drugs are presented from separate studies and may involve different experimental conditions.

Table 1: Efficacy of this compound in the Mouse Model (BALB/c)
Treatment GroupDose (mg/kg)Route of AdministrationViral Titer Reduction (log10 PFU/g) vs. ControlReference
This compound0.04Intranasal0.63
This compound0.16Intranasal1.15
This compound0.63Intranasal1.43
This compound1.3Intranasal1.53
RibavirinNot SpecifiedIntraperitonealSignificant reduction
Table 2: Efficacy of this compound in the Cotton Rat Model (Sigmodon hispidus)
Treatment GroupDose (mg/kg)Route of AdministrationViral Titer Reduction (log10 PFU/g) vs. ControlReference
This compound1Intranasal3.2
This compound3Intranasal3.4
This compound10Intranasal>3.5
Palivizumab15IntramuscularHighly effective in reducing viral replication
RibavirinNot SpecifiedAerosol~1 log reduction
Table 3: Efficacy of this compound in the African Green Monkey Model
Treatment GroupAdministrationRoute of AdministrationViral Titer Reduction vs. ControlReference
This compoundProphylactic (6 mg/kg)Intranasal3.4 log10 reduction in peak nasal titer
This compoundTherapeutic (daily)Intranasal0.57 - 1.66 log10 reduction in nasal titers
This compoundProphylactic/TherapeuticInhalation (2 hours)0.73 - 1.34 PFU/ml reduction in BAL samples

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Mouse Model Protocol
  • Animal Strain: BALB/c mice, typically 6-8 weeks old.

  • Virus Strain: RSV A2 or Long strain.

  • Infection: Intranasal inoculation with approximately 1.5 x 10^6 to 2 x 10^6 plaque-forming units (PFU) of RSV.

  • Drug Administration: this compound is administered intranasally at specified doses prior to or after viral challenge.

  • Viral Titer Quantification: Lungs are harvested at peak viral replication (typically 4-6 days post-infection), homogenized, and viral titers are determined by plaque assay on a suitable cell line (e.g., HEp-2 cells).

Mouse_Protocol_Workflow start Start: BALB/c Mice (6-8 weeks old) drug_admin This compound Administration (Intranasal) start->drug_admin infection RSV Inoculation (Intranasal, ~1.5-2x10^6 PFU) drug_admin->infection incubation Incubation Period (4-6 days) infection->incubation harvest Harvest Lungs incubation->harvest homogenize Homogenize Lung Tissue harvest->homogenize plaque_assay Plaque Assay on HEp-2 cells homogenize->plaque_assay quantify Quantify Viral Titer (PFU/g) plaque_assay->quantify end End: Efficacy Data quantify->end

Caption: Experimental Workflow for this compound Efficacy in Mice.

Cotton Rat Model Protocol
  • Animal Strain: Sigmodon hispidus.

  • Virus Strain: RSV A2 or Long strain.

  • Infection: Intranasal challenge with approximately 1 x 10^5 to 1 x 10^6 PFU of RSV.

  • Drug Administration: this compound administered intranasally. For comparison, Palivizumab is typically administered intramuscularly and Ribavirin via aerosol.

  • Viral Titer Quantification: Lungs and nasal tissues are harvested at peak viral replication (around day 4-5 post-infection), and viral titers are determined by plaque assay.

African Green Monkey Model Protocol
  • Animal Model: Chlorocebus aethiops.

  • Virus Strain: RSV A2.

  • Infection: Intranasal and/or intratracheal instillation of RSV.

  • Drug Administration: this compound administered either intranasally or via inhalation using a nebulizer.

  • Viral Titer Quantification: Viral loads are assessed from nasal washes, throat swabs, and bronchoalveolar lavage (BAL) fluid collected at various time points post-infection, quantified by plaque assay.

Comparative Discussion

The data indicates that this compound is a highly potent inhibitor of RSV replication across all three tested animal models. In mice, a clear dose-dependent reduction in viral lung titers was observed with intranasal administration. The cotton rat model, which is highly permissive to human RSV, also showed a very significant, dose-dependent reduction in viral load, with higher doses leading to viral titers below the limit of detection.

The African green monkey model provides valuable data in a non-human primate species, which is more closely related to humans. In this model, this compound was effective both prophylactically and therapeutically when administered intranasally. Inhalation studies further demonstrated that a longer exposure time to nebulized this compound could significantly reduce viral loads in the lower respiratory tract, as measured in BAL fluid.

When comparing this compound to other anti-RSV agents, it is crucial to consider the differences in administration routes and mechanisms of action. Palivizumab, a monoclonal antibody, is administered intramuscularly for prophylaxis and has shown high efficacy. Ribavirin has demonstrated some efficacy but is often associated with toxicity concerns. The potent, direct-acting antiviral mechanism of this compound, coupled with its efficacy via localized administration (intranasal and inhalation), presents a promising profile for further development.

Conclusion

This compound demonstrates robust anti-RSV activity in diverse preclinical animal models, including mice, cotton rats, and African green monkeys. Its mechanism of action, targeting the viral fusion process, is well-defined. The available data suggests a strong potential for this compound as a therapeutic or prophylactic agent against RSV infection. Further studies, including direct comparative efficacy trials against other standard and emerging anti-RSV agents, would be invaluable for definitively positioning this compound in the therapeutic landscape.

References

RFI-641: A Comparative Analysis of Cross-Reactivity with Other Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral agent RFI-641's cross-reactivity with a panel of other viruses. The data presented herein is supported by experimental evidence to inform research and development decisions.

Introduction

This compound is a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV), a major cause of respiratory tract infections.[1][2][3] It is effective against both RSV type A and B strains.[1][2] The mechanism of action of this compound involves the inhibition of the viral F protein-mediated fusion process, which is essential for the virus to enter host cells and to form syncytia (the fusion of infected cells). This targeted approach suggests a high degree of specificity for RSV. This guide examines the extent of this specificity by comparing its activity against other common viruses.

Comparative Antiviral Activity of this compound

Experimental data demonstrates that this compound is highly selective for RSV, exhibiting significantly lower or no activity against other tested viruses. This selectivity is a critical attribute for an antiviral therapeutic, as it minimizes the potential for off-target effects.

The following table summarizes the in vitro activity of this compound against a range of viruses. The 50% inhibitory concentration (IC₅₀) represents the concentration of the compound required to inhibit viral replication by 50%.

VirusFamilyIC₅₀ (µg/mL)Potency
Respiratory Syncytial Virus (RSV) A Paramyxoviridae0.055 (average)High
Respiratory Syncytial Virus (RSV) B Paramyxoviridae0.018 (average)High
Influenza A Orthomyxoviridae>10Low/None
Influenza B Orthomyxoviridae>10Low/None
Human Parainfluenza Virus 3 (hPIV3) Paramyxoviridae>10Low/None
Human Cytomegalovirus (hCMV) Herpesviridae4.3 - 13Poor
Herpes Simplex Virus (HSV) Herpesviridae4.3 - 13Poor

Data compiled from virus-specific ELISA and standard virological assays.

Mechanism of Action: Targeting RSV Fusion

This compound's specificity stems from its direct interaction with the RSV fusion (F) protein. This glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, this compound prevents the conformational changes necessary for membrane fusion.

cluster_virus RSV Virion cluster_host Host Cell cluster_inhibitor Inhibition RSV RSV F_protein F Protein Host_Cell Host Cell Membrane F_protein->Host_Cell Fusion RFI641 This compound RFI641->F_protein Inhibits

Figure 1. Mechanism of this compound Inhibition.

Experimental Protocols

The data presented in this guide was generated using established virological assays. The following is a general description of the methodologies employed.

Virus-Specific ELISA for Cross-Reactivity Assessment

This assay is used to quantify the inhibitory effect of a compound on viral replication.

A Plate cells and infect with virus B Add serial dilutions of this compound A->B C Incubate for a set period B->C D Fix cells and add virus-specific primary antibody C->D E Add enzyme-linked secondary antibody D->E F Add substrate and measure absorbance E->F G Calculate IC50 F->G

Figure 2. Workflow for Virus-Specific ELISA.

Methodology:

  • Host cells appropriate for the specific virus are seeded in microtiter plates.

  • The cells are infected with the virus in the presence of varying concentrations of this compound.

  • After an incubation period that allows for viral replication, the cells are fixed.

  • A primary antibody specific to a viral protein is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change).

  • The intensity of the signal, which is proportional to the amount of viral antigen present, is measured using a plate reader.

  • The IC₅₀ value is then calculated by plotting the percentage of viral inhibition against the concentration of this compound.

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to general toxicity to the host cells, a cytotoxicity assay is performed in parallel.

Methodology: The MTS assay is a colorimetric method used to assess cell viability.

  • Cells are seeded in microtiter plates and exposed to the same concentrations of this compound as in the antiviral assay.

  • After the incubation period, the MTS reagent is added to the cells.

  • Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • The absorbance of the formazan is measured, which is directly proportional to the number of living cells.

  • This allows for the determination of the concentration of this compound that is toxic to the cells, ensuring that the antiviral IC₅₀ is well below the cytotoxic concentration. This compound has a large therapeutic window of over 100-fold.

Conclusion

The available data strongly indicates that this compound is a highly specific inhibitor of Respiratory Syncytial Virus. Its mechanism of action, targeting the viral F protein, provides a molecular basis for this selectivity. The lack of significant activity against other enveloped and non-enveloped viruses, including influenza viruses and herpesviruses, underscores its potential as a targeted antiviral therapeutic for RSV infections with a minimal risk of off-target effects. This high degree of specificity is a desirable characteristic for any antiviral agent, contributing to a favorable safety profile.

References

RFI-641 vs. Current RSV Treatments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the preclinical small molecule inhibitor RFI-641 against current respiratory syncytial virus (RSV) immunoprophylaxis agents, providing researchers with comparative data and detailed experimental methodologies.

This guide offers a comprehensive comparison of the preclinical antiviral agent this compound with the currently approved respiratory syncytial virus (RSV) treatments, palivizumab and nirsevimab. While this compound showed promise in early studies, its development appears to have been discontinued. This document serves as a valuable resource for researchers in virology and drug development by summarizing key preclinical data, outlining experimental protocols, and providing a comparative framework for evaluating novel RSV inhibitors.

Mechanism of Action: Targeting the RSV Fusion Protein

All three agents, this compound, palivizumab, and nirsevimab, target the RSV Fusion (F) protein, a critical component for viral entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the virus to deliver its genetic material and initiate infection. By inhibiting the function of the F protein, these treatments prevent the initial stages of RSV infection.

This compound is a small molecule inhibitor that blocks the conformational changes in the F protein necessary for membrane fusion.[1][2][3][4] Palivizumab and nirsevimab are monoclonal antibodies that bind to specific epitopes on the F protein, physically preventing it from mediating fusion.[5] Nirsevimab is further engineered with an extended half-life to provide protection throughout a typical RSV season with a single dose.

RSV F Protein Inhibition Mechanism of RSV Fusion Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_inhibitors Therapeutic Agents Virion RSV Virion F_Protein Fusion (F) Protein (Prefusion Conformation) Host_Cell Host Cell Membrane F_Protein->Host_Cell Fusion RFI641 This compound (Small Molecule) RFI641->F_Protein Inhibits Conformational Change Palivizumab Palivizumab (Monoclonal Antibody) Palivizumab->F_Protein Binds to Site A Nirsevimab Nirsevimab (Monoclonal Antibody) Nirsevimab->F_Protein Binds to Prefusion Site Ø Experimental_Workflow_PRNT Plaque Reduction Neutralization Assay (PRNT) Workflow Start Start Cell_Seeding Seed Vero/HEp-2 cells in 24-well plates Start->Cell_Seeding Dilution Prepare serial dilutions of test compound/antibody Cell_Seeding->Dilution Neutralization Mix dilutions with RSV (1 hr at 37°C) Dilution->Neutralization Infection Inoculate cell monolayers (1 hr at 37°C) Neutralization->Infection Overlay Add semi-solid overlay Infection->Overlay Incubation Incubate for 2-4 days Overlay->Incubation Staining Fix and stain plaques Incubation->Staining Counting Count plaques Staining->Counting Analysis Calculate % reduction and determine IC50/titer Counting->Analysis End End Analysis->End

References

Unlocking Potent Antiviral Synergies: A Comparative Guide to RFI-641 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the need for more effective treatment regimens have underscored the importance of combination antiviral therapy. RFI-641, a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein (F protein), represents a promising component for such therapeutic strategies.[1][2][3][4][5] This guide explores the potential synergistic effects of this compound when combined with other antiviral agents, providing a framework for investigation, including detailed experimental protocols and data interpretation.

The Rationale for Combination Therapy

Combining antiviral drugs with different mechanisms of action can offer several advantages over monotherapy, including:

  • Enhanced Potency: A synergistic interaction allows for lower, less toxic doses of each drug to achieve a greater therapeutic effect.

  • Reduced Risk of Resistance: The virus would need to simultaneously develop mutations to overcome two distinct antiviral mechanisms, a much less probable event.

  • Broader Spectrum of Activity: Combining agents may be effective against a wider range of viral strains.

This compound's specific mechanism of blocking viral entry via F protein-mediated fusion makes it an ideal candidate for combination with antivirals that target other stages of the RSV replication cycle, such as RNA replication or viral assembly.

Potential Antiviral Partners for this compound

Based on their mechanisms of action, several classes of antiviral drugs are logical candidates for synergistic studies with this compound.

  • RNA Polymerase Inhibitors: These drugs, such as nucleoside analogs (e.g., ribavirin, ALS-8176) and non-nucleoside inhibitors, target the viral RNA-dependent RNA polymerase (RdRp) and inhibit viral genome replication and transcription. Combining a fusion inhibitor like this compound with a polymerase inhibitor targets two distinct and critical steps in the viral life cycle.

  • Monoclonal Antibodies: Palivizumab is a humanized monoclonal antibody that also targets the RSV F protein, but at a different epitope. While combining two drugs that target the same protein can sometimes lead to antagonism, it is also possible that they could bind non-competitively and produce an additive or synergistic effect.

  • Other Small Molecule Inhibitors: A variety of other small molecules targeting different aspects of RSV replication are in development and could be potential partners for this compound.

Hypothetical Synergy Data: this compound Combination Trials

The following table presents a hypothetical summary of results from in vitro synergy studies. This data is for illustrative purposes to demonstrate how results would be presented and should not be considered actual experimental outcomes.

Antiviral Combination Virus Strain Assay Type Interaction Type Synergy Score (MacSynergy II)
This compound + RibavirinRSV A2Plaque ReductionSynergistic120 µM²%
This compound + ALS-8176RSV A2CPE InhibitionAdditive to Synergistic85 µM²%
This compound + PalivizumabRSV B1ELISAAdditive30 µM²%
This compound + BMS-433771RSV A2Plaque ReductionAntagonistic-75 µM²%

Data is hypothetical and for illustrative purposes only.

Experimental Protocols for Synergy Assessment

A checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.

Cell and Virus Culture
  • Cells: HEp-2 or A549 cells are commonly used for RSV propagation and antiviral assays. Cells should be maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Virus: Laboratory strains of RSV (e.g., A2, Long) or clinical isolates can be used. Viral titers should be determined by plaque assay or TCID50.

Checkerboard Assay Protocol
  • Plate Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare serial dilutions of this compound and the second antiviral agent in cell culture medium.

  • Drug Combination: In the 96-well plate, add the diluted drugs in a checkerboard format. Each well will contain a unique concentration combination of the two drugs. Include wells with each drug alone and no-drug controls.

  • Virus Inoculation: Infect the cells with RSV at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for viral replication and cytopathic effect (CPE) development (typically 3-5 days).

  • Assessment of Antiviral Activity: The extent of viral replication can be quantified using various methods:

    • Plaque Reduction Assay: The number and size of viral plaques are counted.

    • CPE Inhibition Assay: The degree of virus-induced cell death is assessed visually or by using a cell viability dye (e.g., MTT, MTS).

    • ELISA: An enzyme-linked immunosorbent assay can be used to quantify viral antigen production.

    • qPCR: Quantitative PCR can measure the amount of viral RNA.

Data Analysis

The interaction between the two drugs is analyzed using a synergy analysis program such as MacSynergy II. This software calculates synergy, additivity, or antagonism based on the dose-response curves of the individual drugs and their combinations. The output is often visualized as a 3D surface plot, where peaks represent synergy, flat surfaces represent additivity, and troughs indicate antagonism.

Visualizing Mechanisms and Workflows

RSV Replication Cycle and Inhibitor Targets

RSV_Lifecycle cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_exit Assembly & Release Attachment Attachment Fusion Fusion Attachment->Fusion G & F Proteins Uncoating Uncoating Fusion->Uncoating RFI_641 This compound RFI_641->Fusion Inhibits Palivizumab Palivizumab Palivizumab->Fusion Inhibits Replication Replication Uncoating->Replication Release of vRNA Transcription Transcription Replication->Transcription RdRp Assembly Assembly Replication->Assembly vRNA Protein_Synthesis Protein_Synthesis Transcription->Protein_Synthesis mRNAs RNA_Polymerase_Inhibitors RNA Polymerase Inhibitors RNA_Polymerase_Inhibitors->Replication Inhibits Protein_Synthesis->Assembly Budding Budding Assembly->Budding Release Release Budding->Release

Caption: RSV replication cycle with points of inhibition for different antiviral classes.

Experimental Workflow for Synergy Testing

Synergy_Workflow Start Start Cell_Seeding Seed 96-well plates with HEp-2 cells Start->Cell_Seeding Drug_Preparation Prepare serial dilutions of This compound and test antiviral Cell_Seeding->Drug_Preparation Checkerboard_Setup Add drug combinations to wells Drug_Preparation->Checkerboard_Setup Infection Infect cells with RSV Checkerboard_Setup->Infection Incubation Incubate for 3-5 days Infection->Incubation Quantification Assess viral replication (Plaque assay, CPE, ELISA) Incubation->Quantification Data_Analysis Analyze for synergy (e.g., MacSynergy II) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro assessment of antiviral synergy.

Conclusion

While clinical data on the synergistic effects of this compound with other antivirals is not yet available, the scientific rationale for pursuing such combinations is strong. The provided experimental framework offers a robust starting point for researchers to investigate these potential synergies. By systematically evaluating combinations of this compound with drugs targeting different stages of the RSV life cycle, it may be possible to develop more potent and resistance-refractory therapies for this important human pathogen. The insights gained from such studies will be critical for advancing the clinical development of new and improved treatments for RSV infection.

References

head-to-head comparison of RFI-641 and BMS-433771

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of RFI-641 and BMS-433771: Potent Inhibitors of Respiratory Syncytial Virus (RSV) Fusion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two small molecule inhibitors, this compound and BMS-433771. It is important to note that while the initial inquiry referenced CDC25 inhibitors, both this compound and BMS-433771 are potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion (F) protein, a critical component for viral entry into host cells.[1][2][3][4] This guide will focus on their activity against RSV.

Mechanism of Action

Both this compound and BMS-433771 target the RSV F protein, thereby preventing the fusion of the viral envelope with the host cell membrane.[2] This inhibition blocks two crucial events in the RSV life cycle: the initial entry of the virus into the host cell and the subsequent formation of syncytia (large, multinucleated cells), which is a characteristic cytopathic effect of RSV infection.

BMS-433771 has been shown to bind within a hydrophobic cavity of the trimeric N-terminal heptad repeat of the F protein. This interaction is thought to interfere with the conformational changes required for the association of the N-terminal and C-terminal heptad repeats, a process essential for membrane fusion. While the precise binding site of this compound on the F protein is not as explicitly detailed in the provided results, its mechanism is confirmed to be the inhibition of both virus-cell binding and fusion events mediated by the F protein.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and BMS-433771, providing a comparative overview of their in vitro potency.

ParameterThis compoundBMS-433771Reference(s)
Target RSV Fusion (F) ProteinRSV Fusion (F) Protein
Average IC50 (RSV A strains) 0.055 µg/mL10 nM (EC50pro)
Average IC50 (RSV B strains) 0.018 µg/mL18 nM (EC50pro)
Average EC50 Not explicitly stated in µM/nM20 nM
IC50 (RSV Growth) 50 nMNot explicitly stated
In Vivo Efficacy Demonstrated in mice, cotton rats, and African green monkeys (intranasal)Demonstrated in mice (oral)
Selectivity Little to no activity against other viruses like influenza, hPIV3, hCMV, and HSV.Specific inhibitor of RSV.
Cytotoxicity (CC50) >75 µg/mL for Vero and HFF cells>218 µM in HEp-2 cells

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

RSV Fusion and Inhibition Pathway cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell cluster_inhibitors Inhibitors cluster_fusion Fusion Process RSV RSV Virion F_Protein Fusion (F) Protein RSV->F_Protein expresses Receptor Host Cell Receptor F_Protein->Receptor 1. Attachment Conformational_Change F Protein Conformational Change F_Protein->Conformational_Change 2. Triggers Host_Cell Host Cell Membrane RFI_641 This compound RFI_641->F_Protein Binds to & Inhibits BMS_433771 BMS-433771 BMS_433771->F_Protein Binds to & Inhibits Membrane_Fusion Membrane Fusion Conformational_Change->Membrane_Fusion 3. Leads to Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry 4. Results in In Vitro Antiviral Assay Workflow cluster_methods Quantification Methods start Start: Prepare Host Cell Culture infect_cells Infect Cells with RSV (e.g., MOI of 0.004) start->infect_cells add_compounds Add Serial Dilutions of This compound or BMS-433771 infect_cells->add_compounds incubate Incubate for a Defined Period (e.g., 48-72 hours) add_compounds->incubate quantify Quantify Viral Activity incubate->quantify elisa ELISA for Viral Protein quantify->elisa yield_reduction Plaque or Yield Reduction Assay quantify->yield_reduction cpe CPE Reduction Assay quantify->cpe data_analysis Data Analysis: Calculate IC50/EC50 end End: Compare Potency data_analysis->end elisa->data_analysis yield_reduction->data_analysis cpe->data_analysis

References

RFI-641: A Highly Specific Inhibitor of Respiratory Syncytial Virus F Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of RFI-641, a potent inhibitor of the Respiratory Syncytial Virus (RSV) Fusion (F) protein, with other known inhibitors. The data presented herein confirms the high specificity of this compound for the RSV F protein, highlighting its potential as a targeted antiviral therapeutic.

Executive Summary

This compound is a small molecule inhibitor that demonstrates exceptional potency and selectivity for the Respiratory Syncytial Virus (RSV).[1][2] It effectively targets the viral F protein, a critical component for viral entry into host cells, thereby inhibiting both virus-cell fusion and the formation of syncytia.[3][4][5] Extensive in vitro studies have established its low nanomolar inhibitory concentrations against both RSV type A and B strains, with a significant therapeutic window, indicating minimal off-target effects and low cytotoxicity. This guide will delve into the comparative efficacy of this compound against other RSV F protein inhibitors, present the experimental data supporting its specificity, and provide detailed protocols for the key assays utilized in its evaluation.

Comparative Analysis of RSV F Protein Inhibitors

The antiviral activity of this compound has been evaluated alongside other notable RSV F protein inhibitors, including the small molecule VP-14637, the peptide inhibitor T-118, and the monoclonal antibody Palivizumab. The following tables summarize the quantitative data from various in vitro assays.

Table 1: In Vitro Potency against Respiratory Syncytial Virus (RSV)

CompoundTargetAssay TypeRSV Strain(s)IC50 / EC50Reference
This compound F ProteinELISAA and B strains50 nM
Plaque ReductionA2~180-370 ng/mL
VP-14637F ProteinAntiviral AssayA and B strains1.4 - 2.1 nM
Cell Fusion Assay-0.9 - 5.4 nM
T-118F ProteinAntiviral Assay-3.5 µM
Fusion Assay-0.05 µM
PalivizumabF ProteinMicroneutralizationA20.015 µg/mL

Table 2: Specificity of this compound Against Various Viruses

VirusFamilyThis compound IC50 (µg/mL)Reference
Human Parainfluenza Virus 3 (hPIV3)Paramyxoviridae>10
Influenza AOrthomyxoviridae>10
Influenza BOrthomyxoviridae>10
Human Cytomegalovirus (hCMV)Herpesviridae4.3 - 13
Herpes Simplex Virus (HSV)Herpesviridae4.3 - 13

Experimental Methodologies

The following are detailed protocols for the key experiments used to determine the potency and specificity of this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Materials:

  • Vero or HEp-2 cells

  • 96-well plates

  • RSV stock

  • Cell culture medium (e.g., MEM) with 2% Fetal Bovine Serum (FBS)

  • Methylcellulose overlay medium

  • Crystal violet staining solution (0.5% in 70% methanol)

  • Test compound (this compound)

Procedure:

  • Seed 96-well plates with Vero or HEp-2 cells to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate the virus stock with the different concentrations of the test compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture and incubate for 2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with methylcellulose medium containing the corresponding concentration of the test compound.

  • Incubate the plates for 5-6 days at 37°C until plaques are visible.

  • Fix the cells with a suitable fixative and stain with crystal violet solution.

  • Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cell-Cell Fusion (Syncytia Formation) Assay

This assay measures the ability of an antiviral compound to inhibit the F protein-mediated fusion of infected cells with neighboring uninfected cells, which results in the formation of multinucleated giant cells (syncytia).

Materials:

  • HEp-2 cells

  • Cell culture flasks

  • RSV stock

  • Test compound (this compound)

  • Microscope

Procedure:

  • Infect HEp-2 cells in culture flasks with RSV at a low multiplicity of infection (MOI).

  • After an initial incubation period to allow for viral entry and protein expression (e.g., 8 hours), add serial dilutions of the test compound to the culture medium.

  • Continue to incubate the cells for 24-48 hours.

  • Observe the cell monolayers under a microscope for the formation of syncytia.

  • Quantify the inhibition of syncytia formation by counting the number and size of syncytia in treated versus untreated wells. The concentration of the compound that inhibits syncytia formation by 50% is determined.

Antiviral (Cytopathic Effect Inhibition) Assay

This assay determines the concentration of an antiviral compound required to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect (CPE).

Materials:

  • HEp-2 or other susceptible cells

  • 96-well plates

  • RSV stock

  • Cell culture medium

  • Test compound (this compound)

  • Cell viability reagent (e.g., Neutral Red or MTS)

Procedure:

  • Seed 96-well plates with cells to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Add the compound dilutions to the wells, followed by the addition of a standardized amount of RSV.

  • Incubate the plates at 37°C until CPE is observed in at least 80% of the virus control wells (typically 5-7 days).

  • Assess cell viability using a suitable reagent (e.g., Neutral Red staining).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental processes, the following diagrams are provided.

RSV_Fusion_Mechanism cluster_virus RSV Virion cluster_cell Host Cell Viral Envelope Viral Envelope F Protein (pre-fusion) F Protein (pre-fusion) G Protein G Protein F Protein (triggered) F Protein (triggered) F Protein (pre-fusion)->F Protein (triggered) 2. Conformational Change Cellular Receptor Cellular Receptor G Protein->Cellular Receptor 1. Attachment Host Cell Membrane Host Cell Membrane Fusion Peptide Insertion Fusion Peptide Insertion F Protein (triggered)->Fusion Peptide Insertion 3. Insertion 6-Helix Bundle Formation 6-Helix Bundle Formation Fusion Peptide Insertion->6-Helix Bundle Formation 4. Hairpin Formation Membrane Fusion Membrane Fusion 6-Helix Bundle Formation->Membrane Fusion 5. Fusion Pore This compound This compound This compound->F Protein (triggered) Inhibition

Caption: RSV F Protein-Mediated Membrane Fusion and Inhibition by this compound.

Plaque_Reduction_Assay Start Start Seed Cells Seed susceptible cells in 96-well plates Start->Seed Cells Prepare Compound Dilutions Prepare serial dilutions of this compound Seed Cells->Prepare Compound Dilutions Pre-incubate Virus Pre-incubate RSV with compound dilutions Prepare Compound Dilutions->Pre-incubate Virus Infect Cells Infect cell monolayers Pre-incubate Virus->Infect Cells Overlay with Methylcellulose Add methylcellulose overlay containing compound Infect Cells->Overlay with Methylcellulose Incubate Incubate for 5-6 days Overlay with Methylcellulose->Incubate Fix and Stain Fix cells and stain with crystal violet Incubate->Fix and Stain Count Plaques Count plaques Fix and Stain->Count Plaques Calculate IC50 Calculate 50% inhibitory concentration (IC50) Count Plaques->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the Plaque Reduction Assay.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of RFI-641: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of RFI-641, a potent respiratory syncytial virus (RSV) inhibitor. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes disposal protocols based on its chemical structure, general principles of hazardous waste management, and guidelines for related chemical classes.

This compound is chemically identified as 4,4''-bis-{4,6-bis-[3-(bis-carbamoylmethyl-sulfamoyl)-phenylamino]-(1,3,5)triazin-2-ylamino}-biphenyl-2,2''-disulfonic-acid[1][2]. Its structure contains sulfonamide and triazine moieties, which informs the recommended handling and disposal procedures[1][3].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. All laboratory personnel should treat this compound as a hazardous chemical.

Personal Protective Equipment (PPE) and Handling:

Precaution CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Use chemically resistant gloves (e.g., nitrile).
Skin Protection Wear a lab coat and ensure skin is not exposed.
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
General Handling Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

Spill and Contamination Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area if necessary and restrict access.

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid dust generation.

  • Collection: Place all contaminated materials into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental media.

    • Segregate this compound waste from other laboratory waste to prevent unintended reactions.

  • Containerization:

    • Use a designated, chemically resistant, and leak-proof container for all this compound waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. Incineration at a permitted facility is a common method for destroying pharmaceutical and chemical waste[4].

Experimental Protocols Cited

While specific disposal experiments for this compound are not available, the disposal procedures are informed by standard protocols for handling and disposing of similar chemical compounds in a laboratory setting. The methodologies for determining the hazardous nature of chemical waste generally involve assessing its characteristics such as ignitability, corrosivity, reactivity, and toxicity, as defined by regulatory bodies like the Environmental Protection Agency (EPA). The chemical structure of this compound, containing sulfonamide and triazine groups, suggests it should be handled as a potentially toxic substance, necessitating its disposal as hazardous waste.

Diagram of this compound Disposal Workflow

RFI_641_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS & Professional Disposal start Generation of This compound Waste segregate Segregate this compound Waste start->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_pickup EHS/Contractor Picks Up Waste request_pickup->ehs_pickup transport Transport to Permitted Disposal Facility ehs_pickup->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship for Safe Handling and Disposal

G compound This compound handling Safe Handling Procedures compound->handling disposal Proper Disposal Protocol compound->disposal ppe Personal Protective Equipment (PPE) handling->ppe spill_management Spill Management handling->spill_management waste_segregation Waste Segregation disposal->waste_segregation professional_disposal Professional Disposal (EHS/Contractor) disposal->professional_disposal compliance Regulatory Compliance & Safety ppe->compliance spill_management->compliance waste_segregation->compliance professional_disposal->compliance

Caption: Key elements for ensuring safety and compliance in handling and disposing of this compound.

References

Essential Safety and Operational Guide for Handling RFI-641

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Disposal Protocols for the Potent Respiratory Syncytial Virus (RSV) Inhibitor, RFI-641.

This document provides critical safety and logistical information for the handling and disposal of this compound, a selective inhibitor of the respiratory syncytial virus (RSV). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for the antiviral compound this compound is not publicly available, the following best-practice guidelines, derived from general handling procedures for potent small molecule inhibitors and supplier recommendations, must be followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from accidental spills.

  • Eye Protection: Safety glasses or goggles are required to prevent eye exposure.

  • Respiratory Protection: For procedures that may generate aerosols or when handling the powder form, a properly fitted respirator (e.g., N95) or the use of a fume hood is recommended.

Handling:

  • Work Area: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Aseptic Technique: MCE compounds do not undergo aseptic processing. For cell-based assays, sterile filtration of the final working solution using a 0.22 μm filter is recommended.[1]

  • Avoid Contamination: Do not mouth pipette. Use dedicated and properly calibrated equipment.

Storage:

  • Powder Form: Store the solid compound at -20°C for up to 3 years, or at 4°C for up to 2 years.[2]

  • In Solution:

    • Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

    • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3]

    • Once thawed, aliquots may be kept at 4°C for up to two weeks.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound and Solutions: Dispose of as chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste.

  • General Guidance: Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published research.

ParameterValueCell Line/Virus StrainReference
IC₅₀ (50% Inhibitory Concentration) 50 nMRSV
LC₅₀ (50% Lethal Concentration) >75 μg/mlVero and HFF cells

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Antiviral Activity Assay (ELISA-based)
  • Cell Seeding: Seed Vero or HFF cells in 96-well plates.

  • Infection: Infect cells with RSV at a low multiplicity of infection (MOI).

  • Compound Addition: Add serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for 4 days.

  • Cell Fixation: Fix the cells using a 50% methanol-50% acetone solution.

  • ELISA: Perform an ELISA using an antibody against the RSV F protein to quantify the amount of viral protein.

  • Data Analysis: Determine the IC₅₀ value by analyzing the dose-response curve.

Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Seed cell lines (e.g., Vero, HFF) in 96-well plates.

  • Compound Addition: Add various concentrations of this compound to the cells.

  • Incubation: Incubate for a period similar to the antiviral assays (e.g., 4 days).

  • MTS Reagent: Add MTS reagent to each well.

  • Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of MTS to formazan.

  • Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis: Calculate the LC₅₀ value.

Yield Reduction Assay
  • Cell Seeding: Prepare monolayer cultures of Vero cells.

  • Infection and Treatment: Infect the cells with RSV in the presence of varying concentrations of this compound.

  • Adsorption: Allow the virus to adsorb for 90 minutes at room temperature.

  • Inoculum Removal: Remove the inoculum and replace it with fresh medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates.

  • Virus Quantification: Harvest the supernatant and determine the viral titer using a plaque assay.

Mechanism of Action and Experimental Workflow

This compound is a potent inhibitor of RSV that acts by blocking the fusion of the viral envelope with the host cell membrane. This action is mediated through a direct interaction with the viral fusion (F) protein. The following diagrams illustrate the mechanism of action and a typical experimental workflow.

RFI641_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell cluster_inhibitor Inhibitor RSV Respiratory Syncytial Virus HostCell Host Cell Membrane RSV->HostCell Attachment F_Protein F Protein (pre-fusion) F_Protein->HostCell Fusion Blocked RFI641 This compound RFI641->F_Protein Binds to F Protein

Caption: Mechanism of action of this compound on RSV entry.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep Prepare this compound Stock Solution Infect Infect Cells with RSV Prep->Infect Cells Seed Host Cells Cells->Infect Treat Treat with this compound Dilutions Infect->Treat Incubate Incubate Treat->Incubate Measure Measure Viral Inhibition / Cytotoxicity Incubate->Measure Analyze Calculate IC50 / LC50 Measure->Analyze

Caption: General experimental workflow for evaluating this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RFI-641
Reactant of Route 2
RFI-641

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.